molecular formula C5H5ClN2O2S B146939 Methyl 5-amino-2-chlorothiazole-4-carboxylate CAS No. 136538-94-8

Methyl 5-amino-2-chlorothiazole-4-carboxylate

Cat. No.: B146939
CAS No.: 136538-94-8
M. Wt: 192.62 g/mol
InChI Key: DJZSROIEFSRXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-2-chlorothiazole-4-carboxylate is a high-value heterocyclic building block designed for advanced research and development in medicinal chemistry. This compound features a multifunctional thiazole core, incorporating both an electron-donating amino group and a reactive chlorine atom, which act as orthogonal synthetic handles for further elaboration. The presence of the methyl ester enhances its utility as a synthetic intermediate, readily undergoing hydrolysis or serving as a precursor for amide coupling reactions. The strategic placement of the chlorine atom at the 2-position is particularly significant, as it is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing researchers to efficiently create diverse libraries of disubstituted and trisubstituted thiazole derivatives for structure-activity relationship (SAR) studies . Thiazole derivatives are privileged structures in drug discovery due to their presence in a vast number of biologically active molecules. They are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities . The electronic properties of the thiazole ring, characterized by significant pi-electron delocalization and the presence of both sulfur and nitrogen heteroatoms, facilitate specific interactions with biological targets like enzymes and receptors . As a key intermediate, this compound is instrumental in the synthesis of more complex molecules aimed at addressing pressing public health challenges, such as the development of novel antibiotic adjuvants to counteract antimicrobial resistance (AMR) by targeting bacterial pathways like cysteine biosynthesis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use. Handle with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

methyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(7)11-5(6)8-2/h7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZSROIEFSRXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 5-amino-2-chlorothiazole-4-carboxylate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry, the 2-aminothiazole scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and versatile functionalization potential have cemented its role in a plethora of biologically active agents.[1] This guide focuses on a particularly valuable, albeit less commonly documented, derivative: Methyl 5-amino-2-chlorothiazole-4-carboxylate. This trifunctional building block offers a logical and powerful platform for generating complex molecular architectures. Herein, we move beyond simple data reporting to provide a field-proven perspective on the synthesis, reactivity, and strategic application of this key intermediate, grounded in the principles of synthetic organic chemistry.

Core Chemical and Physical Properties

A comprehensive understanding of a molecule's fundamental properties is paramount for its successful application in synthesis, dictating everything from solvent choice to purification strategy. While a dedicated CAS registry number for this specific isomer is not prominently available, its properties can be reliably predicted based on extensive data from close structural analogs, such as its 2-amino-4-carboxylate and 2-amino-5-carboxylate isomers.[2][3][4]

Structural and Molecular Data
PropertyPredicted/Expected ValueSource/Basis
Molecular FormulaC₅H₅ClN₂O₂SCalculation
Molecular Weight192.62 g/mol Calculation
IUPAC NameMethyl 5-amino-2-chloro-1,3-thiazole-4-carboxylateIUPAC Nomenclature
Canonical SMILESCOC(=O)C1=C(N)SC(=N1)ClStructure
InChI KeyYAFYVSOEBSFDPN-UHFFFAOYSA-NStructure

Diagram 1: Chemical Structure of this compound

Caption: Structure highlighting the key functional groups on the thiazole core.

Predicted Physical Properties
PropertyExpected CharacteristicRationale/Analog Comparison
AppearanceOff-white to yellow or light brown crystalline powderCommon for aminothiazole derivatives.[2][4]
Melting Point~170-190 °CIsomers like Methyl 2-aminothiazole-4-carboxylate melt at 171-177 °C.[4] The substitution pattern will influence crystal packing, but a similar range is expected.
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol, ethyl acetate; insoluble in water and non-polar solvents.The polar amine and ester groups are countered by the crystalline, heterocyclic core. This solubility profile is typical for this class of compounds.
StabilityStable under standard conditions. Sensitive to strong acids, bases, and nucleophiles at elevated temperatures.The ester is susceptible to hydrolysis, and the chloro group can be displaced.
Expected Spectroscopic Signature

Spectroscopic analysis is the cornerstone of structural verification. The following are the predicted key signals based on foundational principles and data from related structures.[5][6][7][8]

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to be simple. A singlet for the methyl ester protons (CH₃) should appear around 3.7-3.9 ppm. A broad singlet, corresponding to the two amine protons (NH₂), would likely be observed in the range of 5.5-7.5 ppm, with its exact position being highly dependent on concentration and residual water content.

  • ¹³C NMR: Key resonances would include the ester carbonyl (~162-165 ppm), the C2 carbon bearing the chlorine atom (highly deshielded, ~158-162 ppm), the C5 carbon attached to the amino group (~140-145 ppm), the C4 carbon (~115-120 ppm), and the methyl ester carbon (~52 ppm).

  • IR Spectroscopy: Characteristic absorption bands would confirm the functional groups: two distinct N-H stretching bands for the primary amine at ~3400-3200 cm⁻¹, a strong C=O stretch for the conjugated ester at ~1700-1720 cm⁻¹, and C=N/C=C stretching vibrations from the thiazole ring in the ~1640-1550 cm⁻¹ region.

  • Mass Spectrometry (EI/ESI): The mass spectrum must show a characteristic isotopic pattern for a molecule containing one chlorine atom, with the [M]⁺ and [M+2]⁺ peaks appearing in an approximate 3:1 ratio, corresponding to masses of 192.6 and 194.6 Da.

Strategic Synthesis Pathway

The synthesis of this target molecule is not a trivial one-step reaction but a strategic sequence that builds the requisite functionality. A robust and logical approach involves the construction of the 5-aminothiazole-4-carboxylate core, followed by a selective chlorination at the C2 position. This sequence is preferable because direct construction of the ring with a 2-chloro substituent can be challenging and may involve less stable intermediates.

Synthesis Workflow Overview

Diagram 2: Proposed Synthetic Route

G A Methyl 2-cyano-3,3-bis(methylthio)acrylate C Methyl 2,5-diaminothiazole-4-carboxylate Intermediate A->C Reaction with B Cyclization B Sodium Cyanamide D Methyl 5-amino-2-diazoniumthiazole-4-carboxylate C->D Diazotization NaNO₂, aq. HCl, 0°C E This compound (Target) D->E Sandmeyer Reaction CuCl, aq. HCl

Caption: A plausible synthetic workflow for the target molecule.

Detailed Step-by-Step Protocol

This protocol is a well-reasoned synthetic plan based on established heterocyclic chemistry transformations.

Step 1: Synthesis of Methyl 2,5-diaminothiazole-4-carboxylate Intermediate

  • Expertise & Rationale: This step utilizes a common strategy for building 5-aminothiazoles. Methyl 2-cyano-3,3-bis(methylthio)acrylate serves as a versatile three-carbon electrophilic precursor. Reaction with a nitrogen-sulfur dinucleophile (generated from cyanamide and a sulfur source, or using a pre-formed equivalent) leads to the desired thiazole ring through a cyclization-elimination sequence. For this guide, we will consider the reaction with sodium cyanamide, which effectively provides the C2-amine and the ring nitrogen.

  • Methodology:

    • In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) in a polar aprotic solvent like ethanol or DMF.

    • Add sodium cyanamide (1.1 eq) portion-wise.

    • Heat the mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting acrylate.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • The product may precipitate. If not, extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Methyl 2,5-diaminothiazole-4-carboxylate. This intermediate is often used directly in the next step without extensive purification.

Step 2: Sandmeyer Reaction for C2-Chlorination

  • Trustworthiness & Causality: The Sandmeyer reaction is a classic, highly reliable method for converting an aromatic amine (in this case, the more nucleophilic C2-amine of the diaminothiazole) into a halide. The process involves two critical stages: diazotization of the amine to form a diazonium salt, followed by its copper(I) chloride-catalyzed decomposition to install the chlorine atom. This is a self-validating system; the formation of nitrogen gas (N₂) is a clear indicator of a successful reaction.

  • Methodology:

    • Suspend the crude Methyl 2,5-diaminothiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 3-6 M HCl). Cool the vigorously stirred suspension to 0-5 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the thiazole suspension, ensuring the temperature remains below 5 °C. Stir for 30-45 minutes at this temperature to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl, also cooled to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic extracts, wash with water and then saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Reactivity and Strategic Applications in Synthesis

The synthetic power of this molecule lies in the distinct and addressable reactivity of its three functional groups. A chemist can strategically choose reaction conditions to modify one site while preserving the others, enabling the construction of complex derivatives.

Diagram 3: Orthogonal Reactivity Map

G cluster_amine C5-Amine Reactions cluster_chloro C2-Chloro Reactions cluster_ester C4-Ester Reactions center This compound SNAr Nucleophilic Aromatic Substitution (SNAr) center->SNAr Coupling Pd-Catalyzed Cross-Coupling center->Coupling Hydrolysis Saponification to Acid center->Hydrolysis Amidation Direct Amidation center->Amidation Acylation Acylation / Sulfonylation Acylation->center

Caption: Selective modification pathways for the key functional groups.

  • The C2-Chloro Group (Hard Electrophile): This is the most reactive site for nucleophilic displacement. It is readily substituted by a vast array of nucleophiles (amines, thiols, alcohols) via an SNAr mechanism. This position is also amenable to modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds, respectively. This is typically the first position to be functionalized in a synthetic sequence.

  • The C5-Amino Group (Soft Nucleophile): The exocyclic amine is a potent nucleophile, but generally less reactive towards electrophiles than the C2-position is towards nucleophiles. It can be acylated with acyl chlorides or activated carboxylic acids, or reacted with sulfonyl chlorides to form sulfonamides. These reactions typically require a base and are performed after modification at the C2 position to avoid competitive reactions.

  • The C4-Ester Group (Carbonyl Electrophile): The methyl ester is the most robust of the three functional groups. It can be saponified (hydrolyzed) to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH), which can then be used in amide coupling reactions. Alternatively, it can be reduced to a primary alcohol using strong reducing agents like LiAlH₄. These transformations require harsher conditions than those needed to modify the C2 or C5 positions, providing excellent strategic orthogonality.

References

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. Methyl 2-chloro-4-thiazolecarboxylate. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. Methyl 2-aminothiazole-5-carboxylate. Available at: [Link]

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]

  • Exploring Chemical Insights. Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Available at: [Link]

  • ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]

  • Google Patents. Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • PubChem, National Center for Biotechnology Information. Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate. Available at: [Link]

  • Google Patents. Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. Methyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 2-Amino-5-chlorothiazole. Available at: [Link]

  • National Center for Biotechnology Information. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]

Sources

A Technical Guide to the Synthesis of Methyl 5-amino-2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 5-amino-2-chlorothiazole-4-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a nucleophilic amine, an electrophilic chloro-substituent, and a versatile carboxylate ester—makes it an invaluable scaffold for constructing complex molecular architectures with diverse biological activities. This guide provides an in-depth exploration of a robust and logical synthetic pathway to this target molecule, designed for researchers, chemists, and professionals in drug development. We will dissect the strategic rationale behind the chosen pathway, elucidate the underlying reaction mechanisms, and present detailed experimental protocols, grounding our discussion in authoritative chemical literature.

Strategic Retrosynthetic Analysis

The synthesis of a multi-substituted heterocycle like this compound requires a carefully planned, multi-step approach. A logical retrosynthetic analysis reveals a strategy centered on two powerful and well-established transformations in heterocyclic and aromatic chemistry: the Hantzsch Thiazole Synthesis for constructing the core ring system and the Sandmeyer Reaction for the introduction of the C2-chloro substituent.

The primary disconnection is at the C2-Cl bond, tracing it back to a more accessible C2-NH₂ precursor, a transformation reliably achieved via the Sandmeyer reaction.[1][2] The resulting 2,5-diaminothiazole intermediate can be further disconnected at the C5-NH₂ bond, which is strategically installed via nitration and subsequent reduction. The thiazole core itself is assembled through the Hantzsch synthesis, a classic cyclocondensation reaction.[3][4] This multi-stage strategy allows for the controlled and sequential installation of each functional group.

G cluster_main Target This compound Intermediate1 Methyl 2,5-diaminothiazole-4-carboxylate Target->Intermediate1 C-Cl Disconnection (Sandmeyer Reaction) Intermediate2 Methyl 2-amino-5-nitrothiazole-4-carboxylate Intermediate1->Intermediate2 C-N Disconnection (Nitro Reduction) Intermediate3 Methyl 2-aminothiazole-4-carboxylate Intermediate2->Intermediate3 C-N Disconnection (Nitration) Precursors Thiourea + Methyl 2-chloro-3-oxobutanoate Intermediate3->Precursors Ring Disconnection (Hantzsch Synthesis)

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: A Step-by-Step Elucidation

The forward synthesis is executed in three principal stages: (1) formation of the 2-aminothiazole-4-carboxylate core, (2) functionalization of the C5 position, and (3) conversion of the 2-amino group to a chloro group.

Stage 1: Hantzsch Cyclization for the Thiazole Core

The Hantzsch thiazole synthesis is the cornerstone of this pathway, offering a reliable method for constructing the thiazole ring from readily available starting materials.[5] The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species, such as thiourea.[3]

Mechanism: The reaction initiates with a nucleophilic attack from the sulfur atom of thiourea onto the electrophilic carbon of the α-haloketone or ester. This is followed by an intramolecular cyclization and a subsequent dehydration step to yield the aromatic 2-aminothiazole ring system.[3]

G start Thiourea + α-Halo Ketoester step1 Nucleophilic Attack (S on α-Carbon) start->step1 step2 Intermediate Formation (Imino Thioether) step1->step2 Proton Transfer step3 Intramolecular Cyclization step2->step3 step4 Dehydration (-H₂O) step3->step4 end Methyl 2-aminothiazole-4-carboxylate step4->end

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of Methyl 2-aminothiazole-4-carboxylate

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (1.0 eq) and ethanol as the solvent.

  • Addition: While stirring, add methyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Workup: After cooling to room temperature, the reaction mixture is typically neutralized with a base, such as sodium bicarbonate solution. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure methyl 2-aminothiazole-4-carboxylate.

Stage 2: Functionalization at the C5 Position

The C5 position of the 2-aminothiazole ring is electron-rich and susceptible to electrophilic substitution. This reactivity is exploited to install a nitro group, which serves as a precursor to the desired C5-amino group.

Protocol: Nitration and Reduction

  • Nitration:

    • Setup: Cool a stirred solution of methyl 2-aminothiazole-4-carboxylate (1.0 eq) in concentrated sulfuric acid to 0 °C in an ice bath.

    • Addition: Add a nitrating mixture (a pre-cooled solution of concentrated nitric acid and sulfuric acid) dropwise, ensuring the internal temperature does not exceed 5-10 °C.

    • Reaction: Stir the reaction at low temperature for 1-2 hours.

    • Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated yellow solid, methyl 2-amino-5-nitrothiazole-4-carboxylate, is collected by filtration, washed with cold water until neutral, and dried.

  • Reduction:

    • Setup: Suspend the methyl 2-amino-5-nitrothiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

    • Addition: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3-4 eq), portion-wise while stirring.

    • Reaction: Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

    • Workup: Cool the reaction and neutralize carefully with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the product. The resulting solid is filtered, washed with water, and dried to afford methyl 2,5-diaminothiazole-4-carboxylate.

Stage 3: The Sandmeyer Reaction for C2-Chlorination

The Sandmeyer reaction is a classic transformation used to convert an aromatic primary amine into a halide via a diazonium salt intermediate.[2][6] This reaction is catalyzed by copper(I) salts.[1] The 2-amino group of the thiazole ring is readily diazotized and substituted.

Mechanism: The process begins with the formation of a diazonium salt by reacting the 2-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt then undergoes a copper(I)-catalyzed single-electron transfer to form an aryl radical, with the loss of nitrogen gas. This radical then abstracts a chlorine atom from a copper(II) chloride species to form the final product and regenerate the copper(I) catalyst.[2]

G cluster_main Start Methyl 2,5-diaminothiazole- 4-carboxylate Step1 Diazotization (NaNO₂, aq. HCl, 0-5 °C) Start->Step1 Intermediate Thiazole Diazonium Salt (Ar-N₂⁺) Step1->Intermediate Step2 Substitution (CuCl) Intermediate->Step2 SET from Cu(I) -N₂ Target Methyl 5-amino-2-chlorothiazole- 4-carboxylate Step2->Target Cl transfer from Cu(II)Cl

Caption: Key steps of the Sandmeyer Reaction.

Experimental Protocol: Synthesis of this compound

  • Diazotization:

    • Setup: Suspend methyl 2,5-diaminothiazole-4-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a flask cooled to 0-5 °C using an ice-salt bath.

    • Addition: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) dropwise to the stirred suspension. Maintain the temperature strictly below 5 °C throughout the addition to ensure the stability of the diazonium salt. Stir for an additional 20-30 minutes after addition is complete.

  • Sandmeyer Reaction:

    • Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.1-1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

    • Addition: Add the cold diazonium salt solution slowly to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

    • Workup: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound, this compound.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Step Starting Material Product Key Reagents Typical Yield (%)
1 Thiourea, Methyl 2-chloro-3-oxobutanoateMethyl 2-aminothiazole-4-carboxylateEthanol70-85%
2a Methyl 2-aminothiazole-4-carboxylateMethyl 2-amino-5-nitrothiazole-4-carboxylateHNO₃, H₂SO₄80-90%
2b Methyl 2-amino-5-nitrothiazole-4-carboxylateMethyl 2,5-diaminothiazole-4-carboxylateSnCl₂·2H₂O, HCl75-85%
3 Methyl 2,5-diaminothiazole-4-carboxylateThis compoundNaNO₂, HCl, CuCl50-65%

Expected Analytical Data for Final Product:

  • ¹H NMR: Expect signals for the methyl ester protons (~3.7-3.9 ppm) and broad singlets for the amino group protons (which may be exchangeable with D₂O).

  • ¹³C NMR: Distinct signals for the ester carbonyl, the methyl group, and the three carbons of the thiazole ring are expected. For example, similar 2-aminothiazole-4-carboxylate structures show the ester methyl carbon around 52 ppm and the carbonyl carbon around 162-166 ppm.[7]

  • Mass Spec (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₅H₅ClN₂O₂S, exhibiting the characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).

Conclusion

The synthesis of this compound is efficiently achieved through a logical, multi-step sequence that leverages fundamental reactions in heterocyclic chemistry. The pathway, beginning with the Hantzsch synthesis to build the thiazole core, followed by electrophilic nitration/reduction to install the C5-amino group, and culminating in a Sandmeyer reaction to introduce the C2-chloro substituent, is both robust and adaptable. Critical control points, particularly maintaining low temperatures during diazotization, are paramount for success. This guide provides a comprehensive framework for researchers to reliably produce this valuable chemical intermediate, enabling further exploration in the development of novel therapeutics and other advanced materials.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives - Taylor & Francis Online. (n.d.). Taylor & Francis Online. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021). MDPI. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]

  • Common methods for the synthesis of 2-aminothiazole - ResearchGate. (n.d.). ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (2021). Semantic Scholar. [Link]

  • Review of the synthesis and biological activity of thiazoles - Taylor & Francis Online. (2020). Taylor & Francis Online. [Link]

  • Thiazole - CUTM Courseware. (n.d.). CUTM Courseware. [Link]

  • A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents - ACS Publications. (n.d.). ACS Publications. [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • 1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles - Journal of the Chemical Society C. (n.d.). Royal Society of Chemistry. [Link]

  • Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents. (n.d.).
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PLOS One. (2009). PLOS One. [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide - ResearchGate. (2014). ResearchGate. [Link]

  • 2-AMINO-5-CHLOROTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER - Syngene. (n.d.). Syngene. [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents. (n.d.).
  • Synthesis of some new 5- substituted of - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021). National Institutes of Health. [Link]

  • 2-amino-4-methylthiazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

Sources

CAS number for Methyl 5-amino-2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-amino-5-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Structure and Significance

In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the 2-aminothiazole scaffold is a privileged structure, renowned for its wide spectrum of biological activities.[1][2] This guide focuses on a key derivative: Methyl 2-amino-5-chlorothiazole-4-carboxylate .

It is important to note a point of potential ambiguity. The requested topic, "Methyl 5-amino-2-chlorothiazole-4-carboxylate," does not correspond to a readily available compound in major chemical databases. However, the isomeric structure, Methyl 2-amino-5-chlorothiazole-4-carboxylate, is a well-documented and commercially available synthetic building block. This guide will therefore proceed with an in-depth analysis of this latter, synthetically crucial compound under the expert assumption that it is the molecule of interest for research and development applications.

Methyl 2-amino-5-chlorothiazole-4-carboxylate serves as a vital intermediate in the synthesis of advanced pharmaceutical agents and agrochemicals.[3] Its unique arrangement of functional groups—a nucleophilic amino group, an electrophilic ester, and a strategically placed chlorine atom—offers a versatile platform for molecular elaboration in drug discovery programs.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. The key data for Methyl 2-amino-5-chlorothiazole-4-carboxylate are summarized below.

PropertyValueSource
CAS Number 914348-76-8[3]
Molecular Formula C₅H₅ClN₂O₂S[3]
Molecular Weight 192.62 g/mol [3]
Boiling Point 335.2°C at 760 mmHg[3]
Appearance White to light yellow or light orange crystalline powder[4]
Storage 2-8°C, protected from light, under an inert atmosphere[3]

Below is a diagram illustrating the logical relationship between the compound's core structure and its key reactive sites, which are central to its role in synthetic chemistry.

G cluster_molecule Methyl 2-amino-5-chlorothiazole-4-carboxylate cluster_sites Key Reactive Sites mol Structure amino 2-Amino Group (Nucleophilic) mol->amino Site for Acylation, Alkylation, Coupling Reactions ester 4-Carboxylate (Electrophilic Site / Modification Handle) mol->ester Site for Hydrolosis, Amidation chloro 5-Chloro Group (Modulation of Electronics / Coupling Handle) mol->chloro Influences Ring Reactivity

Caption: Key reactive sites on the Methyl 2-amino-5-chlorothiazole-4-carboxylate scaffold.

Synthesis and Reactivity

The synthesis of 2-aminothiazoles is a cornerstone of heterocyclic chemistry, most commonly achieved via the Hantzsch thiazole synthesis. For Methyl 2-amino-5-chlorothiazole-4-carboxylate, a plausible and efficient pathway involves the condensation of thiourea with a suitable α-halo β-keto ester.

The general workflow for this synthesis is outlined below. This process is self-validating; the formation of the thiazole ring is a thermodynamically favorable cyclization, and the identity of the product can be confirmed through standard analytical techniques (NMR, MS, IR).

G start Starting Materials: - Methyl 2-chloro-3-oxopropanoate - Thiourea step1 Step 1: Condensation Reaction Solvent: Ethanol Conditions: Reflux start->step1 step2 Step 2: Cyclization Intramolecular nucleophilic attack forms the thiazole ring. step1->step2 step3 Step 3: Work-up & Purification - Neutralization with base (e.g., NaHCO3) - Extraction with organic solvent (e.g., EtOAc) step2->step3 product Final Product: Methyl 2-amino-5-chlorothiazole-4-carboxylate step3->product

Sources

An In-Depth Technical Guide to Methyl 5-amino-2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-2-chlorothiazole-4-carboxylate is a substituted thiazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. As a functionalized heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecules, particularly in the pursuit of novel therapeutic agents. The thiazole core is a well-established privileged structure in drug discovery, known to impart a wide range of biological activities.[1] This guide provides a comprehensive technical overview of the molecular structure, proposed synthesis, predicted spectroscopic characteristics, chemical reactivity, and potential applications of this compound, with a focus on its utility in drug development.

Molecular Structure and Properties

This compound (CAS Number: 136538-94-8) is a distinct isomer of the more commonly referenced Methyl 2-amino-5-chlorothiazole-4-carboxylate (CAS Number: 914348-76-8).[2][3] The arrangement of the amino and chloro substituents on the thiazole ring profoundly influences the molecule's electronic properties, reactivity, and potential biological activity.

The structure is characterized by a five-membered thiazole ring containing a sulfur and a nitrogen atom. The ring is substituted with a primary amino group at the C5 position, a chlorine atom at the C2 position, and a methyl carboxylate group at the C4 position. The electron-donating amino group and the electron-withdrawing chloro and carboxylate groups create a unique electronic profile that dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 136538-94-8[3]
Molecular Formula C₅H₅ClN₂O₂SCalculated
Molecular Weight 192.62 g/mol [2]
Appearance (Predicted) White to light yellow solidGeneral knowledge
Boiling Point 335.2°C at 760 mmHg (Predicted)[2]
Storage 2-8°C, protect from light, store under inert gas[2][3]

Proposed Synthesis: A Mechanistic Approach

The proposed synthesis begins with the reaction of an α-aminonitrile with a suitable thiocarbonyl compound. A key intermediate for this synthesis would be Methyl 2-amino-2-cyanoacetate.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Methyl 2-amino-2-cyanoacetate.

  • This starting material can be prepared from methyl cyanoacetate through a variety of standard organic transformations.

Step 2: Cyclization to form the 5-aminothiazole ring.

  • In a well-ventilated fume hood, dissolve Methyl 2-amino-2-cyanoacetate in a suitable solvent such as ethanol or pyridine.

  • To this solution, add an equimolar amount of a thiocarbonyl compound, such as carbon disulfide, in the presence of a base like triethylamine or sodium ethoxide. The base facilitates the deprotonation of the starting materials, promoting the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by neutralization and extraction to isolate the intermediate 5-amino-2-mercaptothiazole derivative.

Step 3: Chlorination at the C2 position.

  • The resulting 5-amino-2-mercaptothiazole-4-carboxylate intermediate is then subjected to chlorination.

  • A variety of chlorinating agents can be employed, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in an inert solvent like dichloromethane or chloroform.

  • The reaction is typically carried out at low temperatures to control selectivity and prevent side reactions.

  • After the reaction is complete, the product is isolated and purified using standard techniques like column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Cyclization cluster_intermediate Intermediate cluster_reaction2 Chlorination cluster_product Final Product start1 Methyl 2-amino-2-cyanoacetate reaction1 Cook-Heilborn Cyclization start1->reaction1 start2 Carbon Disulfide start2->reaction1 intermediate Methyl 5-amino-2-mercaptothiazole- 4-carboxylate reaction1->intermediate Base (e.g., Et₃N) reaction2 Chlorination (e.g., SO₂Cl₂) intermediate->reaction2 product Methyl 5-amino-2-chlorothiazole- 4-carboxylate reaction2->product

Spectroscopic Analysis (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on the known spectral data of related thiazole derivatives, the following key features can be predicted:[4][5][6]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - A singlet for the amino (NH₂) protons, likely in the range of δ 5.0-7.0 ppm, which may be broad and exchangeable with D₂O. - A singlet for the methyl (CH₃) protons of the ester group, expected around δ 3.8-4.0 ppm.
¹³C NMR - A signal for the ester carbonyl carbon (C=O) around δ 160-170 ppm. - Signals for the thiazole ring carbons: C2 (bearing Cl) is expected to be significantly downfield, C4 (bearing CO₂Me) and C5 (bearing NH₂) will have their chemical shifts influenced by the electronic effects of these substituents. - A signal for the methyl (CH₃) carbon of the ester around δ 50-55 ppm.
IR Spectroscopy - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. - A strong C=O stretching vibration for the ester group around 1700-1730 cm⁻¹. - C=N and C=C stretching vibrations characteristic of the thiazole ring in the 1500-1650 cm⁻¹ region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 192.62 g/mol , with a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by the interplay of its functional groups. The molecule offers several sites for further chemical modification, making it a valuable intermediate for building a library of diverse compounds.

Reactivity of the 5-Amino Group

The primary amino group at the C5 position is a key site for derivatization. It is expected to undergo reactions typical of aromatic amines:

  • N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding amides. This is a common strategy to introduce a variety of substituents and modulate the compound's properties.

  • N-Alkylation: The amino group can be alkylated using alkyl halides, although careful control of reaction conditions is necessary to avoid over-alkylation.

  • Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) would convert the amino group into a diazonium salt. This highly reactive intermediate can then be used in Sandmeyer-type reactions to introduce a wide range of other functional groups (e.g., -OH, -CN, -Br).

Reactivity of the 2-Chloro Group

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution. The electron-deficient nature of the C2 position in the thiazole ring facilitates the displacement of the chloride by various nucleophiles.[7]

  • Substitution with Amines: Reaction with primary or secondary amines can be used to introduce different amino substituents at the C2 position, a common strategy in the synthesis of biologically active compounds.

  • Substitution with Thiolates: Reaction with thiols in the presence of a base can form thioethers.

  • Suzuki and other Cross-Coupling Reactions: The C2-Cl bond can potentially participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Reactivity_Diagram cluster_amino 5-Amino Group Reactions cluster_chloro 2-Chloro Group Reactions center_mol Methyl 5-amino-2-chlorothiazole- 4-carboxylate acylation N-Acylation center_mol->acylation RCOCl alkylation N-Alkylation center_mol->alkylation R-X diazotization Diazotization center_mol->diazotization NaNO₂/H⁺ snar Nucleophilic Aromatic Substitution center_mol->snar Nu⁻ coupling Cross-Coupling center_mol->coupling Pd catalyst

Applications in Research and Drug Development

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Derivatives of this core structure have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8]

This compound, as a multi-functionalized building block, is poised to be a valuable starting point for the synthesis of novel drug candidates. The strategic placement of the amino, chloro, and carboxylate groups allows for a three-pronged approach to derivatization, enabling the exploration of a wide chemical space.

  • Anticancer Drug Discovery: Many potent kinase inhibitors, such as Dasatinib, feature a 2-aminothiazole core. The functional handles on the target molecule allow for the synthesis of libraries of compounds to be screened against various cancer cell lines and protein targets.[9]

  • Antimicrobial Agents: The thiazole ring is a key component of several antimicrobial drugs. The ability to modify the substituents at the C2 and C5 positions can lead to the development of new agents to combat drug-resistant bacteria and fungi.

  • Anti-inflammatory Compounds: Thiazole derivatives have also been investigated as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][10]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a promising, albeit less-studied, heterocyclic building block with significant potential for applications in drug discovery and organic synthesis. Its unique substitution pattern offers multiple avenues for chemical modification, allowing researchers to systematically design and synthesize novel compounds with diverse biological activities. While direct experimental data for this specific isomer is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of the thiazole ring system. This guide provides a solid foundation for researchers and scientists looking to explore the potential of this versatile molecule in their own research endeavors.

References

  • MySkinRecipes. Methyl 2-amino-5-chlorothiazole-4-carboxylate. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). Available at: [Link]

  • ACS Publications. Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. Available at: [Link]

  • ACS Publications. Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures | The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Available at: [Link]

  • PubMed. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). Available at: [Link]

  • Indian Academy of Sciences. Chemistry of the thiazoles. Available at: [Link]

  • INK FOR WATER BASED SYSTEMS. Material Safety Data Sheet. (2021). Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • National Center for Biotechnology Information. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Available at: [Link]

  • PubChem. Methyl 2-aminothiazole-5-carboxylate. Available at: [Link]

  • ResearchGate. Synthesis of 2-aminothiazole derivatives. Available at: [Link]

  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Available at: [Link]

  • National Center for Biotechnology Information. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Available at: [Link]

  • Synergetics. 2-AMINO-5-CHLOROTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). Available at: [Link]

  • ACS Publications. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. Available at: [Link]

  • MDPI. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2012). Available at: [Link]

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Available at: [Link]

  • ResearchGate. Various substitutions on thiazole ring. | Download Table. Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to Methyl 5-amino-2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic signature of Methyl 5-amino-2-chlorothiazole-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to offer not just raw data, but a foundational understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are leveraged to confirm the molecular structure and purity of this thiazole derivative. The protocols and interpretations herein are grounded in established principles and validated methodologies.

Molecular Structure and its Spectroscopic Implications

The unique arrangement of a substituted thiazole ring in this compound gives rise to a distinct spectroscopic fingerprint. The presence of an amino group, a chloro substituent, and a methyl carboxylate group on the thiazole core creates specific electronic environments that are interrogated by different spectroscopic techniques. Understanding this structure is paramount to interpreting the resulting spectra.

Diagram 1: Molecular Structure and Atom Numbering

Fig. 2: Standard NMR Workflow A Sample Preparation (~5-10 mg in 0.5-0.7 mL deuterated solvent) B Instrument Calibration (Shimming and Locking) A->B C Data Acquisition (¹H and ¹³C spectra) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak picking, Integration, Structural Assignment) D->E Fig. 3: General IR Spectroscopy Workflow A Sample Preparation (e.g., KBr pellet or ATR) B Background Scan A->B C Sample Scan B->C D Data Analysis (Peak identification and functional group assignment) C->D

Caption: A streamlined process for obtaining an infrared spectrum.

Step-by-Step Methodology (ATR-FTIR):

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Spectrum: Acquire the IR spectrum of the sample. A typical scan range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
~192/194[M]⁺˙ (Molecular ion peak with isotopic pattern for Cl)
~161/163[M - OCH₃]⁺
~133/135[M - COOCH₃]⁺

Expert Insights: The molecular ion peak will appear as a pair of peaks ([M]⁺˙ and [M+2]⁺˙) with an approximate intensity ratio of 3:1, which is the characteristic isotopic signature of a molecule containing one chlorine atom. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

Experimental Protocol for MS Data Acquisition

Diagram 4: Mass Spectrometry Workflow

Fig. 4: Typical Mass Spectrometry Workflow A Sample Introduction (e.g., direct infusion or via GC/LC) B Ionization (e.g., ESI or EI) A->B C Mass Analysis (e.g., Quadrupole or TOF) B->C D Detection C->D E Data Interpretation (Molecular ion and fragmentation analysis) D->E

Caption: The fundamental steps involved in a mass spectrometry experiment.

Step-by-Step Methodology (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard.

  • Sample Infusion: Introduce the sample solution into the ion source at a constant flow rate using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. Both positive and negative ion modes can be explored, though positive mode is generally more informative for this type of compound.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation and purity assessment of this compound. Each technique offers a unique and complementary piece of the structural puzzle. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data that can be confidently used in research and development settings.

References

Due to the lack of directly published experimental data for this compound, this guide has been constructed based on established spectroscopic principles and data from analogous compounds. The following references provide foundational knowledge and data for similar structures.

  • PLOS One: Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic methods).
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook: A comprehensive database of chemical and physical data, including mass spectra and IR spectra for many organic compounds. [Link]

Solubility of Methyl 5-amino-2-chlorothiazole-4-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 5-amino-2-chlorothiazole-4-carboxylate in Organic Solvents

Executive Summary

This compound is a substituted thiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development.[1] The physicochemical properties of such molecules, particularly solubility, are paramount as they directly influence reaction kinetics, purification strategies, formulation, and ultimately, bioavailability and therapeutic efficacy.[2][3] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents.

Due to the limited availability of specific experimental solubility data for this exact compound in public literature, this guide establishes a robust theoretical and practical foundation. It synthesizes information on the physicochemical properties of the title compound and its close analogues, details the theoretical principles governing solubility, provides a gold-standard experimental protocol for its determination, and uses solubility data from a structurally related compound to analyze and predict solubility trends.

Part 1: Physicochemical Profile of the Solute

A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. This compound possesses several key functional groups that influence its interaction with solvents: a polar amino group (-NH2), a hydrogen bond-accepting ester group (-COOCH3), an electronegative chloro group (-Cl), and the aromatic thiazole ring itself.

The amino group can act as a hydrogen bond donor, while the nitrogen and sulfur atoms in the thiazole ring and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. This combination suggests a complex solubility profile, with significant potential for interactions with both protic and polar aprotic solvents.

Table 1: Physicochemical Characteristics of this compound and Related Structures

PropertyThis compoundMethyl 2-aminothiazole-4-carboxylate[4][5]Justification/Comment
Chemical Structure The primary difference is the position of the amino and chloro groups and the absence of the chloro group in the analogue.
Molecular Formula C₅H₅ClN₂O₂SC₅H₆N₂O₂SThe presence of chlorine replaces one hydrogen atom.
Molecular Weight 192.62 g/mol [6]158.18 g/mol [5][7]Higher molecular weight due to the chlorine atom.
Boiling Point 335.2°C at 760 mmHg (Predicted)[6]298.7°C (Predicted)[4]The chloro-substituted compound has a higher predicted boiling point.
Topological Polar Surface Area (TPSA) 104 Ų (Predicted for 2-amino-thiazole-4-carboxylic acid)[8]93.5 Ų (Predicted for methyl 2-aminothiazole-5-carboxylate)[7]The presence of the amino and carboxylate functionalities dominates the TPSA, suggesting high potential for polar interactions.
Hydrogen Bond Donors 1 (from -NH₂)1 (from -NH₂)Both molecules can donate one hydrogen bond from the amino group.
Hydrogen Bond Acceptors 4-5 (N in ring, S in ring, 2xO in ester)4-5 (N in ring, S in ring, 2xO in ester)Both molecules have multiple sites for accepting hydrogen bonds.

Note: Data for the exact title compound is sparse; properties are drawn from the closest available isomer, Methyl 2-amino-5-chlorothiazole-4-carboxylate, and related structures. TPSA values are indicative based on core structures.

Part 2: Theoretical Principles of Solubility

Solubility is a thermodynamic equilibrium process where a solute dissolves in a solvent to form a homogeneous solution. The extent to which this occurs is governed by the free energy change of the system. The principle of "like dissolves like" is a useful heuristic, implying that substances with similar intermolecular forces are more likely to be soluble in one another.

Causality of Solvent-Solute Interactions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. The amino group of the solute can donate a hydrogen bond to the solvent's oxygen atom, while the solvent's hydroxyl group can donate a hydrogen bond to the solute's ester carbonyl, ring nitrogen, and amino group. These strong, specific interactions are expected to lead to high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, Ethyl Acetate): These solvents possess significant dipole moments but lack acidic protons for hydrogen bond donation. They can, however, act as strong hydrogen bond acceptors. They will readily interact with the solute's amino group via hydrogen bonding and with the entire molecule via dipole-dipole interactions. Solubility is expected to be significant but may be less than in protic solvents of similar polarity.

  • Non-Polar Solvents (e.g., Toluene, Cyclohexane): These solvents interact primarily through weak van der Waals forces (London dispersion forces). The polar nature of this compound, with its multiple hydrogen bonding sites and significant polarity, is fundamentally mismatched with non-polar solvents. Consequently, very low solubility is predicted in this class of solvents.

The dissolution process can be modeled using thermodynamic equations such as the modified Apelblat equation or the Wilson model, which correlate solubility with temperature and properties of the solution.[9] These models are invaluable for interpolating and extrapolating solubility data, which is critical for process design and optimization in drug development.[10][11]

Part 3: Experimental Determination of Solubility

The most reliable method for determining equilibrium solubility is the Shake-Flask Method .[3] This protocol is considered the gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's solubility under defined conditions.

Workflow for Equilibrium Solubility Determination

G prep 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at a constant, controlled temperature for 24-72 hours. prep->equil Ensures saturation sep 3. Phase Separation Centrifuge or filter (0.45 µm PTFE) to separate undissolved solid. equil->sep Reaches equilibrium quant 4. Quantification Extract a clear aliquot of the supernatant, dilute, and analyze concentration. sep->quant Isolate saturated solution calc 5. Calculation Calculate solubility (e.g., in mg/mL) based on concentration and dilution. quant->calc Determine solute amount

Caption: Workflow of the Shake-Flask Method for solubility determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed as a self-validating system by ensuring equilibrium is reached and accurately measured.

  • Preparation of Materials:

    • Solute: Crystalline this compound of high purity (>99%).

    • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, cyclohexane).

    • Equipment: Temperature-controlled orbital shaker or incubator, calibrated analytical balance, glass vials with PTFE-lined screw caps, centrifuge, calibrated pipettes, volumetric flasks, and an analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer).

  • Step-by-Step Procedure:

    • Step 2.1 (Addition): Add an excess amount of the solid solute to a series of vials. The presence of undissolved solid at the end of the experiment is the primary validation that a saturated solution was achieved.[3] For example, add ~20 mg of solute to 2 mL of each solvent.

    • Step 2.2 (Equilibration): Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed. Allow the vials to shake for a sufficient duration to reach equilibrium. Expertise Insight: A 24-hour period is often sufficient, but for compounds with slow dissolution kinetics, 48-72 hours is recommended. To validate equilibrium, samples can be taken at 24h and 48h; if the concentration is unchanged, equilibrium has been reached.

    • Step 2.3 (Phase Separation): After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a chemically inert 0.45 µm syringe filter (PTFE is suitable for most organic solvents). Trustworthiness Check: This step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.

    • Step 2.4 (Quantification): Carefully pipette a known volume of the clear supernatant into a volumetric flask and dilute with a suitable solvent (often the same solvent or mobile phase for HPLC) to a concentration within the linear range of the analytical instrument.

    • Step 2.5 (Analysis): Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve must be prepared using standards of known concentration to ensure accuracy.

  • Calculation:

    • The solubility (S) is calculated using the formula: S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Part 4: Solubility Data & Predictive Analysis

Table 2: Experimental Mole Fraction Solubility (x₁) of 2-amino-5-methylthiazole in Various Organic Solvents at Different Temperatures (K). (Data adapted from Zhang et al., 2019)[9]

SolventClass278.15 K283.15 K293.15 K303.15 K313.15 K
Methanol Polar Protic0.17010.18730.22650.26910.3159
Ethanol Polar Protic0.08130.09110.11320.13880.1669
Acetone Polar Aprotic0.09350.10440.12930.15780.1895
Ethyl Acetate Polar Aprotic0.11120.12210.14710.17460.2045
Acetonitrile Polar Aprotic0.03810.04350.05600.07100.0886
Toluene Non-Polar0.01570.01820.02430.03180.0409
Cyclohexane Non-Polar0.00160.00190.00270.00380.0051
Analysis of Trends:
  • Effect of Solvent Polarity: The data clearly validates the "like dissolves like" principle. Solubility is highest in the polar solvents and lowest by orders of magnitude in the non-polar solvents, toluene and cyclohexane.[9]

  • Effect of Hydrogen Bonding: The highest solubility is observed in methanol, a polar protic solvent capable of strong hydrogen bonding with the amino-thiazole structure.[9]

  • Effect of Temperature: In all solvents, solubility increases with temperature. This indicates that the dissolution process is endothermic, which is typical for solid solutes.

Caption: Relationship between solute functional groups and solvent classes.

Part 5: Applications in Research and Development

Understanding the solubility profile of this compound is not an academic exercise; it is a practical necessity.

  • Synthesis and Purification: The choice of solvent is critical for controlling reaction rates and yields. More importantly, the differential solubility in a pair of solvents (one where it is highly soluble, one where it is poorly soluble) is the basis for purification by crystallization. For this compound, a likely crystallization system would involve dissolving it in a good solvent like methanol or acetone at an elevated temperature and then inducing precipitation by cooling or adding a non-polar anti-solvent like cyclohexane.

  • Pharmaceutical Formulation: For a compound to be developed as a therapeutic agent, its solubility directly impacts formulation strategies.[2] Poor solubility can lead to low bioavailability. The data helps formulators select appropriate solvents or co-solvents for liquid formulations or guide the development of advanced formulations like amorphous solid dispersions if solubility is a major hurdle.

  • Analytical Chemistry: Developing accurate methods for quantifying the compound (e.g., by HPLC) requires selecting a solvent system in which the compound is freely soluble to prepare stock solutions and standards.

References

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. [Link]

  • Pharma Tutor. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • MySkinRecipes. (n.d.). Methyl 2-amino-5-chlorothiazole-4-carboxylate. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • ResearchGate. (2018). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

  • R Discovery. (2012). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. [Link]

  • University of Padua. (2024). Predicting drug solubility in organic solvents mixtures. [Link]

  • Semantic Scholar. (2015). Prediction of solubility of drugs and other compounds in organic solvents. [Link]

  • Semantic Scholar. (2009). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • Thiazole and its Derivatives. (n.d.). THIAZOLE AND ITS DERIVATIVES. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). US3547917A - 2-amino-4-methylthiazole-5-carboxamides.
  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues. [Link]

  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ResearchGate. (2019). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]

  • OUCI. (n.d.). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (2…. Retrieved from [Link]

Sources

Harnessing the Versatility of the 2-Aminothiazole Scaffold: A Guide to Modern Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Foreword: The Privileged Scaffold in Modern Drug Discovery

The 2-aminothiazole (2-AT) core is a quintessential example of a "privileged structure" in medicinal chemistry.[1][2][3] Its five-membered heterocyclic ring, containing both sulfur and nitrogen, provides a unique combination of electronic properties and hydrogen bonding capabilities, making it an exceptionally versatile scaffold for interacting with a wide range of biological targets.[2][3] This inherent adaptability has allowed for the development of a multitude of derivatives with potent and diverse pharmacological activities, including several clinically approved drugs such as the anticancer agent Dasatinib, the antibiotic Cefdinir, and the neuroprotective drug Riluzole.[4][5][6][7][8]

This guide moves beyond a simple enumeration of activities. As a Senior Application Scientist, my objective is to provide a deeper, more causal understanding of why this scaffold is so effective and how it can be rationally exploited in a research setting. We will explore the key therapeutic areas where 2-aminothiazole derivatives are making a significant impact, delve into the mechanistic underpinnings of their action, present validated experimental workflows, and provide the quantitative data necessary for informed decision-making in your drug development programs.

Part 1: The Anticancer Frontier: Targeting Malignant Proliferation

2-aminothiazole derivatives have emerged as a formidable class of anticancer agents, demonstrating potent cytotoxicity against a broad spectrum of human cancer cell lines, including those of the lung, breast, colon, and central nervous system.[1][4][5] Their efficacy stems from the ability to inhibit key molecular targets that are critical for tumor growth, survival, and metastasis.[1]

Core Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of many 2-AT derivatives is the inhibition of protein kinases, enzymes that are often dysregulated in cancer. The 2-AT scaffold is adept at fitting into the ATP-binding pocket of various kinases, acting as a competitive inhibitor.[9] Notable targets include:

  • Aurora Kinases: Crucial regulators of mitosis, their inhibition leads to mitotic arrest and apoptosis.

  • Hec1/Nek2: Essential for proper chromosome segregation during cell division.[10]

  • PI3K (Phosphoinositide 3-kinase): A central node in the signaling pathway for cell growth and survival. The approved drug Alpelisib is a testament to the success of targeting this pathway with a 2-AT derivative.[4][5]

The following diagram illustrates the general principle of competitive kinase inhibition by a 2-aminothiazole derivative.

kinase_inhibition cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase Active Site Substrate Protein Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phospho_Substrate Phospho_Substrate Substrate->Phospho_Substrate Phosphorylated Product Kinase_Inhib Kinase Active Site Kinase_Inhib->ATP_blocked Binding Blocked No_Phosphorylation No Phosphorylation Kinase_Inhib->No_Phosphorylation Inhibitor 2-AT Derivative Inhibitor->Kinase_Inhib Competitively Binds Cell_Proliferation Cell_Proliferation Phospho_Substrate->Cell_Proliferation Leads to Apoptosis Apoptosis No_Phosphorylation->Apoptosis Leads to

Caption: Competitive inhibition of a protein kinase by a 2-aminothiazole derivative.

Quantitative Data: In Vitro Cytotoxicity

The anti-proliferative activity of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The data below, compiled from multiple studies, provides a comparative overview of their potency against various cancer cell lines.[11][12]

Compound/Derivative IDTarget Cancer Cell LineIC₅₀ Value (µM)Reference
Compound 20 H1299 (Lung Cancer)4.89[4][11]
Compound 20 SHG-44 (Glioma)4.03[4][11]
Compound 27 HeLa (Cervical Cancer)1.6 ± 0.8[11][12]
TH-39K562 (Leukemia)0.78[11]
73bH1299 (Lung Cancer)4.89[13]
73bSHG-44 (Glioma)4.03[13]
CK1δ Inhibitor (84 )Tumor Cell Lines0.040[13]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of 2-aminothiazole derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the 2-aminothiazole derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: The Antimicrobial Arsenal: Combating Pathogens

The 2-aminothiazole scaffold is a cornerstone in the synthesis of compounds with significant antimicrobial activity.[14][15] Its derivatives have shown efficacy against a wide range of pathogens, including drug-resistant bacteria and fungi.[15][16][17]

Spectrum of Activity

Derivatives have been developed to target:

  • Gram-Positive Bacteria: Including Methicillin-resistant Staphylococcus aureus (MRSA).[17][18]

  • Gram-Negative Bacteria: Such as Escherichia coli.[9]

  • Mycobacteria: Notably, highly potent and selective inhibitors of Mycobacterium tuberculosis have been identified.[19]

  • Fungi: Including species like Candida albicans and Aspergillus niger.[15][20]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below summarizes the MIC values for representative 2-AT derivatives.

Compound/Derivative IDTarget OrganismMIC (µg/mL)Reference
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4[18]
Piperazinyl derivative (121d)Escherichia coli8[18]
Thiazolyl-thiourea (124)Staphylococcus aureus4 - 16[18]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)Mycobacterium tuberculosis0.008[18][19]
Thiourea derivative (3)Gram-positive cocci2 - 32[18]
Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines a typical workflow for screening novel 2-aminothiazole compounds for antimicrobial activity.

antimicrobial_workflow cluster_screening Primary Screening: Disk Diffusion cluster_mic Secondary Screening: Broth Microdilution (MIC) start Synthesized 2-AT Derivative Library stock Prepare Stock Solutions (in DMSO) start->stock plate Inoculate Agar Plates with Pathogen stock->plate disk Apply Compound-Impregnated Disks plate->disk incubate_disk Incubate Plates disk->incubate_disk measure Measure Zone of Inhibition (ZOI) incubate_disk->measure decision ZOI > Threshold? measure->decision dilute Perform Serial Dilutions in 96-Well Plate decision->dilute Yes inactive Compound Inactive decision->inactive No inoculate_mic Inoculate Wells with Pathogen dilute->inoculate_mic incubate_mic Incubate Plates inoculate_mic->incubate_mic determine_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->determine_mic end Identify Lead Compound determine_mic->end

Caption: Workflow for antimicrobial screening of 2-aminothiazole derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the MIC by testing a range of antimicrobial concentrations against a standardized inoculum of bacteria in a liquid medium.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the 2-AT test compound (at 2x the highest desired test concentration) to well 1. Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this 2-fold serial dilution across the plate to well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Well 12 receives 50 µL of sterile MHB instead of inoculum.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Part 3: Modulating Inflammation and Neuroprotection

Beyond fighting microbes and cancer, 2-aminothiazole derivatives show significant promise in treating inflammatory diseases and neurodegenerative disorders.[7][16]

Anti-Inflammatory Activity

Several derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[21] This makes them attractive candidates for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.

Quantitative COX Inhibition Data: [21]

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
23a 1.000.09
23c 6.340.71
Neuroprotective Applications

The 2-AT scaffold has been explored for its potential in treating complex neurological conditions.[7] Research has demonstrated that specific derivatives can:

  • Inhibit neuronal degeneration in models of Alzheimer's disease by counteracting tau-induced toxicity.[22]

  • Exhibit anti-prion activity , showing therapeutic potential for diseases like Creutzfeldt-Jakob disease.[23][24]

  • Provide neuroprotection against chemotherapy-induced neurotoxicity.[25]

Part 4: Foundational Synthesis Strategy

The versatility of the 2-aminothiazole platform is rooted in its accessible synthesis. The Hantzsch thiazole synthesis remains the most common and robust method for creating the core scaffold.[5][26]

The Hantzsch Thiazole Synthesis Workflow

This reaction involves the condensation of an α-haloketone with a thiourea derivative.[26]

hantzsch_synthesis reagents Reactants: - α-Haloketone - Thiourea Derivative step1 Mix Reactants in Solvent (e.g., Ethanol) reagents->step1 step2 Heat under Reflux step1->step2 step3 Monitor Reaction (TLC) step2->step3 step4 Cool Reaction Mixture step3->step4 step5 Neutralize with Base (e.g., aq. Ammonia) step4->step5 step6 Precipitate Forms step5->step6 step7 Isolate Product (Filtration) step6->step7 step8 Purify Product (Recrystallization or Chromatography) step7->step8 product Final 2-Aminothiazole Derivative step8->product

Sources

Theoretical Elucidation of the Electronic Structure of Aminothiazoles: A Computational Approach for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous clinically approved drugs and functional materials.[1][2][3][4] Understanding the intricate details of its electronic structure is paramount for the rational design of novel derivatives with enhanced efficacy and tailored properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate the electronic characteristics of aminothiazoles. We delve into the core principles of Density Functional Theory (DFT) and related methods, offering a causality-driven narrative on the application of analyses such as Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) theory. By synthesizing technical accuracy with field-proven insights, this guide serves as both a primer and a practical handbook for leveraging computational chemistry to accelerate innovation in aminothiazole-based research.

Introduction: The Significance of the Aminothiazole Scaffold

Aminothiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, a structural feature that imparts a unique profile of electronic and chemical properties. This scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][5][6][7][8] Prominent examples include the anticancer drug Dasatinib and the dopamine agonist Pramipexole, underscoring the scaffold's therapeutic relevance.[1][3]

The biological activity of these molecules is intrinsically linked to their electronic structure—the three-dimensional distribution of electrons and the energies of their molecular orbitals. This structure dictates how a molecule interacts with its biological target, such as an enzyme active site or a cellular receptor.[9] Theoretical and computational studies provide a powerful lens to examine this electronic landscape at an atomic level of detail, offering insights that are often inaccessible through experimental techniques alone. By calculating and analyzing properties like charge distribution, orbital energies, and reactivity indices, we can predict a molecule's behavior, understand structure-activity relationships (SAR), and rationally design next-generation compounds with improved potency and selectivity.[1][9]

The Computational Toolkit: Foundational Methods

The theoretical investigation of molecular electronic structure relies on solving the Schrödinger equation, which is only possible for the simplest systems. Therefore, a range of robust approximation methods have been developed. For molecules like aminothiazoles, Density Functional Theory (DFT) and Hartree-Fock (HF) theory are the most widely used and validated approaches.[10][11]

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry due to its exceptional balance of accuracy and computational efficiency.[12] The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than by calculating the complex wavefunction of every single electron. This simplification allows for the study of relatively large and complex molecular systems.

  • Causality of Choice: For aminothiazole systems, hybrid DFT functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently chosen.[10][12][13] This is because B3LYP incorporates elements of both HF theory and other exchange-correlation functionals, providing a highly versatile and reliable method for predicting geometries, energies, and electronic properties of organic heterocyclic compounds.[12][14]

Hartree-Fock (HF) Theory

HF is an ab initio method, meaning it is derived directly from theoretical principles without the use of experimental data. It approximates the many-electron wavefunction as a single Slater determinant, effectively treating each electron as moving in the average field of all other electrons. While computationally less intensive than more advanced methods, HF neglects a portion of the electron correlation, which can affect the accuracy of certain properties. It is often used as a starting point for more complex calculations or for comparative studies alongside DFT.[10][11]

The Role of Basis Sets

Both DFT and HF methods require a "basis set" to mathematically describe the atomic orbitals within the molecule. The choice of basis set is a critical experimental parameter that dictates the quality of the results.

  • Pople-style basis sets , such as 6-31G(d,p) or 6-311++G(d,p) , are commonly employed.[10][11][12][13]

    • 6-31G : A split-valence basis set, providing flexibility for valence electrons.

    • (d,p) : These are "polarization functions" added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape, which is crucial for accurately describing chemical bonds.

    • ++ : These are "diffuse functions" added to both heavy and hydrogen atoms. They are important for describing systems with lone pairs, anions, or non-covalent interactions where electron density is spread over a larger volume of space.

The selection of a functional and basis set represents a trade-off between desired accuracy and available computational resources. For aminothiazoles, a combination like B3LYP/6-311++G(d,p) is considered a high-quality standard for obtaining reliable electronic property data.[13]

Core Analyses of Aminothiazole Electronic Structure

Once the computational method is selected, a series of analyses can be performed to decode the electronic properties of the aminothiazole derivative under study. The typical workflow is visualized below.

G cluster_0 Computational Workflow cluster_1 Data Analysis & Interpretation A 1. Input Structure (Build Molecule) B 2. Geometry Optimization (Find Lowest Energy Conformation) A->B C 3. Frequency Calculation (Confirm True Minimum) B->C D 4. Single-Point Energy & Property Calculation C->D No imaginary frequencies E Frontier Molecular Orbitals (FMO) Reactivity, Stability D->E F Molecular Electrostatic Potential (MEP) Interaction Sites D->F G Natural Bond Orbital (NBO) Charge Transfer, Delocalization D->G H Quantum Theory of Atoms in Molecules (QTAIM) Bonding Analysis D->H I Rational Drug Design & Materials Innovation E->I F->I G->I H->I

Caption: A typical workflow for the theoretical analysis of aminothiazole electronic structure.

Geometry Optimization and Vibrational Analysis

The foundational step of any theoretical study is geometry optimization.[12][14] This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure at its global energy minimum.

  • Protocol Trustworthiness: A critical self-validation step follows optimization: a vibrational frequency calculation . For a structure to be a true energy minimum, all calculated vibrational frequencies must be real (positive) numbers. The presence of an imaginary frequency indicates that the structure is a transition state, not a stable minimum, and requires further optimization.[11]

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals.[13] Their properties are fundamental to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[9][15] A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.[15] Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized.[9][15]

This analysis is vital in drug design, as a smaller HOMO-LUMO gap can be associated with higher biological activity.[9]

Parameter Formula Interpretation
Energy Gap (ΔE) ELUMO - EHOMOIndicates kinetic stability and chemical reactivity.[15]
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.[16]
Chemical Softness (S) 1 / ηReciprocal of hardness; indicates higher reactivity.[16]
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom/group to attract electrons.[16]
Electrophilicity Index (ω) μ2 / 2η (where μ = -χ)A global measure of electrophilic character.
Table 1: Key global reactivity descriptors derived from HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential plotted onto the electron density surface of a molecule. It provides an intuitive visualization of the charge distribution and is an invaluable tool for predicting reactivity and intermolecular interactions.[17][18][19]

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are nucleophilic sites, prone to interacting with positive charges (electrophiles) and are often associated with lone pairs on heteroatoms like nitrogen and oxygen.[13][19]

  • Blue Regions: Indicate positive electrostatic potential, electron-deficient. These are electrophilic sites, prone to interacting with negative charges (nucleophiles), and are typically found around hydrogen atoms bonded to electronegative atoms.[13][19]

  • Green Regions: Indicate neutral or near-zero potential.

For drug development, the MEP map can predict how an aminothiazole derivative might orient itself within a receptor's binding pocket, identifying key regions for hydrogen bonding or other electrostatic interactions.[18][20]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and delocalization.[21][22] It is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions.[12][23]

The analysis involves a second-order perturbation theory approach to evaluate the energetic significance of interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals).[21] The stabilization energy (E(2)) associated with this delocalization is calculated as:

E(2) = qi * (Fij)2 / (εj - εi)

where qi is the donor orbital occupancy, εi and εj are the energies of the donor and acceptor orbitals, and Fij is the off-diagonal NBO Fock matrix element.[23] A large E(2) value indicates a strong electronic delocalization, which contributes to the molecule's overall stability.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a rigorous model that defines chemical concepts like atoms and bonds based on the topology of the electron density.[24][25] It partitions a molecule into distinct atomic "basins" and analyzes the critical points in the electron density field.

  • Bond Critical Point (BCP): A point of minimum electron density between two nuclei, but maximum density with respect to any perpendicular direction. The presence of a BCP and its associated "bond path" (a line of maximum electron density linking the nuclei) is the QTAIM definition of a chemical bond.[26]

  • Properties at the BCP: The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the bond. For example, covalent bonds typically show high ρ and a negative ∇²ρ, indicating charge concentration.

This analysis is exceptionally powerful for characterizing non-covalent interactions, such as hydrogen bonds or halogen bonds, which are crucial for drug-receptor binding and crystal packing.[20]

Methodological Protocol: A Step-by-Step Guide

This section provides a generalized, self-validating protocol for conducting a theoretical analysis of an aminothiazole derivative using the Gaussian software package, a widely used tool in computational chemistry.[12][14][19]

Step 1: Molecular Structure Input

  • Action: Build the 3D structure of the aminothiazole derivative using a molecular editor like GaussView.[12] Ensure correct atom types and initial bond connectivity.

  • Rationale: An accurate starting geometry reduces the computational time required for optimization.

Step 2: Geometry Optimization Calculation

  • Action: Set up an input file for geometry optimization. A typical keyword line would be: #p B3LYP/6-311+G(d,p) Opt.

  • Rationale: The Opt keyword instructs the software to find the lowest energy conformation of the molecule using the specified DFT method (B3LYP) and basis set (6-311+G(d,p)).

Step 3: Verification with Frequency Calculation

  • Action: Using the optimized geometry from Step 2, perform a frequency calculation. The keyword line would be: #p B3LYP/6-311+G(d,p) Freq.

  • Rationale (Self-Validation): This step is crucial for verifying that the optimized structure is a true energy minimum. The absence of any imaginary frequencies in the output confirms its stability.[11]

Step 4: Single-Point Energy and Property Calculation

  • Action: Using the validated minimum-energy structure, perform a final, high-accuracy single-point energy calculation. This is also where population analyses for FMO, MEP, and NBO are requested. A typical keyword line: #p B3LYP/6-311+G(d,p) Pop=NBO MEP.

  • Rationale: This calculation generates the final wavefunction and electronic properties from the most stable geometry. The Pop=NBO keyword requests the full Natural Bond Orbital analysis, and MEP requests the data needed to generate the Molecular Electrostatic Potential map.

Step 5: Data Analysis and Visualization

  • Action: Use visualization software (e.g., GaussView, Chemcraft[12]) to analyze the output. Visualize the HOMO and LUMO orbitals, plot the MEP surface, and examine the NBO output file for key donor-acceptor interactions and charge distributions.

  • Rationale: Visual interpretation of the calculated data is essential for translating numerical output into chemically meaningful insights.

G cluster_0 Conceptual Links A Electronic Structure (HOMO, LUMO, MEP, NBO) B Chemical Reactivity (Nucleophilicity, Electrophilicity) A->B predicts C Intermolecular Interactions (H-Bonding, Electrostatics) A->C governs D Molecular Stability A->D determines E Biological Activity (Drug-Receptor Binding) B->E mediates C->E mediates

Caption: Relationship between electronic structure parameters and macroscopic properties.

Conclusion

Theoretical studies on the electronic structure of aminothiazoles offer an indispensable toolkit for modern chemical research. By employing methods like DFT and analyses such as FMO, MEP, and NBO, scientists can gain profound insights into the factors governing the reactivity, stability, and interaction profiles of these vital compounds. This computational-first approach not only provides a robust framework for interpreting experimental results but also empowers the predictive, rational design of novel aminothiazole derivatives. For professionals in drug discovery and materials science, mastering these theoretical techniques is no longer a niche specialty but a critical component of an efficient and innovative research and development pipeline, ultimately shortening timelines and enabling the creation of more effective and precisely targeted molecules.

References

  • A quantum chemical DFT/HF study on acidity constants of some benzothiazole and thiazole derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. (n.d.). Scientific Research Publishing. Retrieved January 14, 2026, from [Link]

  • Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. (2021). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. (2021). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Electrostatic potential (ESP), The molecular electrostatic potential map (MEP)... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Molecular electrostatic potential map for our molecules. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. (2021). ACS Omega. Retrieved January 14, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. (2023). ScienceDirect. Retrieved January 14, 2026, from [Link]

  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2023). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. Retrieved January 14, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. (2022). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Atoms in molecules. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • QTAIM: quantum theory of atoms in molecules. (n.d.). American Crystallographic Association. Retrieved January 14, 2026, from [Link]

  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. Retrieved January 14, 2026, from [Link]

  • Natural Bond Orbital (NBO) Analysis. (n.d.). University of Regensburg. Retrieved January 14, 2026, from [Link]

  • The MC-QTAIM analysis reveals an exotic bond in the coherently quantum superposed Malonaldehyde. (2023). arXiv.org. Retrieved January 14, 2026, from [Link]

  • DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. (2021). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 14, 2026, from [Link]

  • DFT Studies on Optimized Geometries for Thiazole Derivatives. (n.d.). Asian Publication Corporation. Retrieved January 14, 2026, from [Link]

  • An Introduction to the Quantum Theory of Atoms in Molecules. (2007). Wiley-VCH. Retrieved January 14, 2026, from [Link]

  • High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. (2023). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PubMed. Retrieved January 14, 2026, from [Link]

  • Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft) Method. (n.d.). Annals of Proteomics and Bioinformatics. Retrieved January 14, 2026, from [Link]

  • Natural bond orbital. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • HOMO–LUMO distributions of the synthesized compounds (7–11). Eg... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Natural Bond Orbital (NBO) Analysis. (n.d.). FACCTs. Retrieved January 14, 2026, from [Link]

  • Computational Study on Non-linear Optical and Absorption Properties of Benzothiazole based Dyes: Tunable Electron-Withdrawing Strength and Reverse Polarity. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. (2019). PubMed. Retrieved January 14, 2026, from [Link]

  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Experimental and theoretical studies of linear and non-linear optical properties of novel fused-triazine derivatives for advanced technological applications. (2020). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Substituted Thiazole Rings

Sources

Methodological & Application

Protocol for the Purification of Methyl 5-amino-2-chlorothiazole-4-carboxylate by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Methyl 5-amino-2-chlorothiazole-4-carboxylate is a pivotal heterocyclic building block in the synthesis of various pharmacologically active molecules. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. The methodology emphasizes the rationale behind parameter selection, including the choice of stationary phase and a modified mobile phase designed to mitigate common purification challenges associated with basic amine compounds. A comprehensive troubleshooting guide is also included to assist researchers in overcoming potential issues.

Introduction and Scientific Rationale

The purification of reaction mixtures is a cornerstone of synthetic organic chemistry. Column chromatography is a powerful liquid chromatography technique used for separating and purifying gram quantities of material from a mixture.[1] The separation is based on the principle of differential partitioning of compounds between a solid stationary phase and a liquid mobile phase.[1][2] Molecules with a higher affinity for the stationary phase travel through the column more slowly, while those with a higher affinity for the mobile phase are eluted more quickly, thus enabling separation.[1]

This compound possesses several functional groups that influence its chromatographic behavior: a moderately polar ester, a chloro group, and a basic primary amine. The primary amine is particularly problematic in normal-phase chromatography using standard silica gel. Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH), which can lead to strong, non-ideal interactions with basic compounds like amines.[3] This interaction often results in significant peak tailing, irreversible adsorption, or even degradation of the target compound on the column, leading to low recovery and poor purity.[4][5]

To overcome this challenge, this protocol employs a mobile phase modified with a small percentage of a competing base, triethylamine (TEA). The TEA effectively neutralizes the acidic silanol sites on the silica surface, preventing the strong binding of the aminothiazole and allowing for symmetrical peak shapes and efficient elution.[3]

Materials and Methods

Equipment and Glassware
  • Glass chromatography column (Diameter and length appropriate for the scale of purification)

  • Column clamps and support stand

  • Separatory funnel or solvent reservoir

  • Fraction collector or collection test tubes/flasks

  • Rotary evaporator

  • TLC plates (Silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Reagents and Solvents
  • Stationary Phase: Silica Gel 60 (particle size 40-63 µm, 230-400 mesh)

  • Crude Sample: this compound (from synthesis)

  • Solvents (HPLC Grade or Distilled):

    • Hexanes (or Heptane)

    • Ethyl Acetate (EtOAc)

    • Triethylamine (TEA)

    • Dichloromethane (DCM, for sample loading if necessary)

  • TLC Stains (optional): Potassium permanganate or ninhydrin for visualization if the compound is not UV-active.

Experimental Protocol

Step 1: TLC Method Development

Before performing column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).[1][2]

  • Prepare several eluent systems with varying ratios of Hexanes and Ethyl Acetate (e.g., 9:1, 8:2, 7:3) in separate TLC chambers. To each system, add 0.1-0.5% triethylamine (TEA) to mimic the column conditions.

  • Dissolve a small amount of the crude reaction mixture in a few drops of ethyl acetate or DCM.

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under a UV lamp. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound and show good separation from impurities.[1]

Step 2: Column Packing (Slurry Method)

Proper column packing is crucial to prevent channeling and ensure high resolution.[1]

  • Secure the chromatography column vertically to a support stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from TLC (e.g., 95:5 Hexanes:EtOAc + 0.1% TEA). Use approximately 30-50 g of silica per 1 g of crude mixture.[1]

  • Pour the silica slurry into the column. Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.

  • Open the stopcock to drain some solvent, continuously adding more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica bed.[6]

  • Once packed, add a final protective layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition.[7]

Step 3: Sample Loading

For optimal separation, the sample should be loaded onto the column in a narrow, concentrated band.[7]

  • Wet Loading (Recommended for soluble samples):

    • Dissolve the crude product in the minimum amount of the initial mobile phase or a slightly more polar solvent like DCM.[7]

    • Drain the solvent in the column until it is level with the top layer of sand.

    • Using a pipette, carefully add the dissolved sample solution evenly onto the sand surface.[7]

    • Open the stopcock and allow the sample to absorb completely onto the silica bed.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is adsorbed.

  • Dry Loading (Recommended for poorly soluble samples):

    • Dissolve the crude product in a volatile solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

    • Carefully add this powder onto the top layer of sand in the prepared column.

Step 4: Elution and Fraction Collection

This protocol utilizes a gradient elution, where the polarity of the mobile phase is gradually increased.[2]

  • Begin eluting the column with the initial low-polarity solvent system identified during TLC analysis (e.g., 95:5 Hexanes:EtOAc + 0.1% TEA).

  • Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.

  • Collect the eluent in sequentially numbered test tubes or flasks.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., move to 90:10, then 85:15 Hexanes:EtOAc). This helps to first elute non-polar impurities, followed by the target compound.

  • Monitor the separation by spotting collected fractions onto TLC plates. Spot multiple fractions per plate alongside a reference spot of the crude mixture.

  • Once the desired product has completely eluted, the column can be flushed with a high-polarity solvent (e.g., 50:50 Hexanes:EtOAc) to remove any remaining highly polar impurities.

Step 5: Product Isolation
  • Analyze the TLC plates of the collected fractions.

  • Combine all fractions that contain the pure target compound.

  • Remove the solvents and triethylamine using a rotary evaporator to yield the purified this compound.

Data Summary and Workflow Visualization

Summary of Chromatographic Parameters
ParameterRecommended Value / DescriptionRationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard, cost-effective polar adsorbent for normal-phase chromatography.[2]
Column Dimensions Dependent on scale (e.g., 40 mm x 200 mm for 1-5 g)A longer, narrower column generally provides better resolution than a shorter, wider one.[1]
Mobile Phase Gradient: Hexanes/Ethyl Acetate with 0.1% TriethylamineGradient elution effectively separates compounds with different polarities. TEA is critical to prevent amine tailing.[2][3]
Initial Eluent 95:5 Hexanes:EtOAc (+ 0.1% TEA)Starts with low polarity to elute non-polar impurities first.
Final Eluent ~70:30 Hexanes:EtOAc (+ 0.1% TEA)Polarity is increased until the target compound elutes efficiently.
Detection TLC with UV visualization (254 nm)Non-destructive and rapid method for monitoring fraction purity.
Expected Rf ~0.3 - 0.4 in the eluting solvent systemProvides optimal separation and a reasonable elution time.[1]
Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC 1. TLC Method Development Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Crude Sample (Wet or Dry) Pack->Load Elute 4. Gradient Elution (Increase Polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor with TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent (Rotovap) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not elute from the column. 1. Mobile phase polarity is too low. 2. Compound may have decomposed on the silica.1. Gradually increase the percentage of the polar solvent (Ethyl Acetate) in the mobile phase.[4] 2. Test compound stability on a small amount of silica before chromatography. Consider using a less acidic stationary phase like alumina.[4]
Poor separation of product and impurities. 1. Column was overloaded with crude material. 2. Inappropriate solvent system. 3. Column was packed improperly (channeling).1. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of sample to silica.[1] 2. Re-optimize the mobile phase with TLC, trying a shallower gradient or different solvent combinations. 3. Repack the column carefully, ensuring no air bubbles are trapped.[1]
Streaking or "tailing" of the compound spot/band. 1. Strong interaction between the basic amine and acidic silica. 2. Compound is not fully dissolved when loaded.1. Ensure triethylamine (0.1-1%) is added to the mobile phase to neutralize silica.[3] 2. Use the dry loading method to ensure the compound is evenly adsorbed onto the stationary phase before elution.[7]
Product elutes too quickly (in the solvent front). 1. The initial mobile phase is too polar.1. Start with a much less polar solvent system (e.g., increase the proportion of hexanes). Confirm with TLC first.[4]
Fractions are very dilute. 1. The elution band has broadened significantly.1. This can be a symptom of tailing or a very slow elution. Try increasing the flow rate slightly or sharpening the gradient once the compound begins to elute.[4] Concentrate the fractions before TLC analysis.[8]

References

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2022). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

Sources

Application Notes & Protocols: Methyl 5-amino-2-chlorothiazole-4-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Methyl 5-amino-2-chlorothiazole-4-carboxylate is a highly valuable building block for drug discovery and organic synthesis, offering three distinct and orthogonally addressable functional groups: a nucleophilic C5-amino group, an electrophilic C2-chloro atom suitable for cross-coupling, and a C4-ester group for further derivatization. This guide provides an in-depth analysis of its reactivity, field-proven protocols for its key transformations, and strategic insights into its application for constructing diverse molecular libraries.

Core Reactivity and Strategic Applications

The strategic value of this compound lies in the differential reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular framework.

  • C5-Amino Group: The primary amine is a potent nucleophile, readily undergoing acylation, sulfonylation, and reductive amination. This site is typically addressed first to install key pharmacophoric elements or protecting groups.

  • C2-Chloro Group: The chlorine atom is a handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. As a chloro-heteroarene, it is less reactive than its bromo or iodo counterparts, requiring carefully selected catalytic systems for efficient transformation.[2]

  • C4-Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for diversification, such as amide bond formation.

The logical relationship between these reactive sites allows for a planned synthetic sequence, as illustrated below.

G start This compound amino N-Acylation / Sulfonylation start->amino RCOCl or RSO₂Cl, Base chloro Suzuki / Buchwald-Hartwig Coupling start->chloro ArB(OH)₂ or R₂NH, Pd Catalyst, Base ester Ester Hydrolysis start->ester LiOH or NaOH prod_amino C5-Amide / Sulfonamide Derivatives amino->prod_amino prod_chloro C2-Aryl / Amino Derivatives chloro->prod_chloro prod_ester C4-Carboxylic Acid ester->prod_ester prod_ester_amide C4-Amide Derivatives prod_ester->prod_ester_amide Amine, Coupling Agent G reagents 1. Dissolve starting material & Et₃N in THF 2. Cool to 0 °C addition Add Acyl Chloride dropwise reagents->addition reaction Stir at RT (Monitor by TLC/LC-MS) addition->reaction workup 1. Quench with water 2. Extract with EtOAc reaction->workup purify 1. Dry (Na₂SO₄), filter, concentrate 2. Purify via Chromatography workup->purify product Isolated Product purify->product

Caption: Step-by-step workflow for N-Acylation.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 208.6 mg).

  • Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 1.5 mmol, 0.21 mL). Stir until all solids dissolve.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 mmol, 0.13 mL) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water (15 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired N-acylated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C2-Position

The C-Cl bond at the C2 position is relatively unreactive. Achieving a successful Suzuki coupling requires a highly active palladium catalyst system. [3]The choice of a bulky, electron-rich biarylphosphine ligand (like SPhos) is crucial; it facilitates the rate-limiting oxidative addition of the palladium(0) complex into the C-Cl bond. [2]A strong base like potassium phosphate is used to facilitate the transmetalation step. [4] Step-by-Step Methodology:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol, 208.6 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 22.9 mg) and the ligand (e.g., SPhos, 0.1 mmol, 41.0 mg).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-aminothiazole derivative.

Quantitative Data Summary

The following table provides representative data for the described transformations. Yields are highly dependent on the specific substrates used and may require optimization.

Reaction Type Starting Material Reagent(s) Catalyst/Ligand Base Solvent Temp (°C) Typical Yield (%)
N-Acylation This compoundBenzoyl Chloride-Et₃NTHF0 to RT80 - 95
Suzuki Coupling This compoundPhenylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O11060 - 85
Ester Hydrolysis This compoundLithium Hydroxide--THF/H₂ORT>90

Conclusion

This compound is a powerful and versatile building block for synthetic and medicinal chemistry. Its well-differentiated functional groups allow for selective and sequential reactions, enabling the rapid generation of diverse and complex molecular architectures. The protocols provided herein offer reliable methods for accessing key derivatives, paving the way for innovations in drug discovery and materials science.

References

  • MySkinRecipes. Methyl 2-amino-5-chlorothiazole-4-carboxylate. [Link]

  • Al-Balas Q, Anthony NG, Al-Jaidi B, et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Li, J. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • Google Patents. (2013).
  • Liu, Y., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]

  • Kavash, R. W., et al. (2010). Palladium-catalyzed reaction of methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3- d ]-pyrimidine-6-carboxylate with arylboronic a. SciSpace. [Link]

  • Syngene. 2-AMINO-5-CHLOROTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Madhukara, E., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Gomha, S. M., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. [Link]

  • Modha, S. J., et al. (2013). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. ResearchGate. [Link]

  • Peçanha, E. P. D., et al. (2013). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Gaber, Z., et al. (2016). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health. [Link]

  • Davoodnia, A., et al. (2012). Synthesis of some new 5- substituted of. Journal of Organic and Pharmaceutical Chemistry Research. [Link]

Sources

Application Notes and Protocols for the Utilization of Methyl 5-amino-2-chlorothiazole-4-carboxylate in the Development of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the application of Methyl 5-amino-2-chlorothiazole-4-carboxylate as a scaffold in the discovery and development of new antibacterial agents. These notes are designed to offer both theoretical insights and practical, step-by-step protocols for researchers in the field of medicinal chemistry and microbiology.

Introduction: The Promise of the Thiazole Scaffold

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with new mechanisms of action.[1] The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[2] Thiazole derivatives have demonstrated a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[3][4] The 2-aminothiazole moiety, in particular, is a key pharmacophore in many antimicrobial compounds, valued for its ability to engage in multiple binding interactions with biological targets.[5][6]

This compound is an attractive starting point for the development of new antibacterial agents. Its structure incorporates several key features that can be exploited for chemical modification and optimization of antibacterial activity. This guide will detail the rationale behind its use, potential synthetic routes, and comprehensive protocols for evaluating its antibacterial efficacy.

Scientific Rationale and Structure-Activity Relationship (SAR) Insights

The therapeutic potential of this compound is rooted in established structure-activity relationships of thiazole-based antibacterial agents.

  • The 2-Aminothiazole Core: The 2-amino group is a crucial feature, often involved in key hydrogen bonding interactions with target enzymes.[5] Modification of this amino group, for instance, through the formation of Schiff bases or amides, has been a successful strategy in the development of potent antibacterial agents.[7]

  • Substitution at the 5-Position: The 5-amino group offers a valuable handle for further chemical derivatization. Introducing various substituents at this position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • The 2-Chloro Substituent: The presence of a chlorine atom at the 2-position is significant. Halogen atoms can enhance the antibacterial activity of heterocyclic compounds by increasing their lipophilicity, which can improve cell membrane penetration.[5] The chlorine atom also provides a potential site for nucleophilic substitution, allowing for the introduction of diverse functionalities.

  • The 4-Carboxylate Group: The methyl carboxylate group at the 4-position can influence the molecule's polarity and solubility. This group can also be hydrolyzed to the corresponding carboxylic acid, which may alter the compound's binding properties and pharmacokinetic profile.

Proposed Synthesis of this compound

A potential synthetic pathway is outlined below:

Synthesis_Pathway Methyl_2-chloro-3-oxobutanoate Methyl 2-chloro-3-oxobutanoate Intermediate Cyclization Intermediate Methyl_2-chloro-3-oxobutanoate->Intermediate Reaction with Thiourea Thiourea Thiourea->Intermediate Thiourea Product This compound Intermediate->Product Tautomerization & Chlorination

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols: Screening for Antibacterial Activity

The following protocols are standard methods for the initial in vitro evaluation of the antibacterial potential of novel compounds like this compound and its derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a widely used and reliable technique for determining MIC values.

Materials:

  • Test compound (this compound) stock solution (e.g., in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using CAMHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate.

Data Presentation

Quantitative data from the antibacterial screening should be summarized in a clear and organized table for easy comparison.

Compound Bacterial Strain Gram Stain MIC (µg/mL) MBC (µg/mL)
This compoundS. aureus ATCC 29213Positive
B. subtilis ATCC 6633Positive
E. coli ATCC 25922Negative
P. aeruginosa ATCC 27853Negative
Ciprofloxacin (Control)S. aureus ATCC 29213Positive
B. subtilis ATCC 6633Positive
E. coli ATCC 25922Negative
P. aeruginosa ATCC 27853Negative

Hypothesized Mechanism of Action

While the precise mechanism of action for this compound would need to be elucidated through further studies, several potential targets for 2-aminothiazole-based antibacterials have been identified.

  • Inhibition of Cell Wall Synthesis: Some 2-aminothiazole derivatives have been shown to inhibit MurB, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[12]

  • Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase that is a well-established target for antibacterial drugs. The thiazole nucleus can serve as a scaffold for designing inhibitors of this enzyme.

  • Targeting Fatty Acid Synthesis: The β-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme in bacterial fatty acid synthesis and has been identified as a target for some thiazole derivatives.[13]

The following diagram illustrates a hypothetical workflow for investigating the mechanism of action.

Mechanism_of_Action_Workflow Start Potent Antibacterial Hit Identified Macromolecular_Synthesis Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) Start->Macromolecular_Synthesis Target_Identification Target Identification Studies Macromolecular_Synthesis->Target_Identification Enzyme_Inhibition Enzyme Inhibition Assays (e.g., MurB, DNA Gyrase, FabH) Target_Identification->Enzyme_Inhibition Validation Target Validation (e.g., Genetic Studies, Biophysical Methods) Enzyme_Inhibition->Validation Mechanism_Elucidation Mechanism of Action Elucidated Validation->Mechanism_Elucidation

Caption: A workflow for elucidating the mechanism of action of a novel antibacterial compound.

Conclusion

This compound represents a promising starting point for the development of novel antibacterial agents. Its versatile structure allows for a wide range of chemical modifications to optimize its activity and properties. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers dedicated to addressing the critical challenge of antimicrobial resistance.

References

  • Mansour, S. S., Masoud, M. S., & El-Khamary, E. A. (2020). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 25(18), 4135. [Link]

  • Butler, M. S., & Cooper, M. A. (2012). Screening strategies to identify new antibiotics. Current drug targets, 13(3), 373-387. [Link]

  • World Health Organization. (2022). Global report on infection prevention and control.
  • Tan, S., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(19), 5895. [Link]

  • Desai, N. C., et al. (2019). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 25(18), 4135. [Link]

  • Brown, E. D., & Wright, G. D. (2016). Antibacterial drug discovery in the resistance era.
  • Ma, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 707639. [Link]

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society. [Link]

  • Ling, L. L., et al. (2015). A new antibiotic kills pathogens without detectable resistance.
  • Butler, M. S., & Cooper, M. A. (2012). Screening Strategies to Identify New Antibiotics. Current Drug Targets, 13(3), 373-387. [Link]

  • Azzali, E., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(18), 4215. [Link]

  • Li, X., et al. (2011). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Tetrahedron Letters, 52(43), 5634-5637. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]

  • Kumar, A., et al. (2013). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. European journal of medicinal chemistry, 69, 44-54. [Link]

  • Kumar, S., et al. (2010). Synthesis and antimicrobial activity of 2-aminothiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. [Link]

  • Wang, J., et al. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Heterocyclic Communications, 20(3), 175-176. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

  • Kumar, D., et al. (2007). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. Tetrahedron, 63(36), 8825-8833. [Link]

  • SYX00332-1G774 2-AMINO-5-CHLOROTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER. (n.d.). Chemical Synthesis - RC. [Link]

  • El-Sayed, W. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]

  • El-Sayed, W. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC chemistry, 13(1), 1-14. [Link]

Sources

A Robust, Validated HPLC Method for Purity Analysis of Methyl 5-amino-2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for Methyl 5-amino-2-chlorothiazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The method utilizes reversed-phase chromatography with UV detection, which provides excellent selectivity and sensitivity for the main component and potential process-related impurities. The causality behind the selection of chromatographic parameters is thoroughly discussed, providing a clear scientific rationale. The protocol is designed to be self-validating, with comprehensive procedures for method validation outlined in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This ensures the method is suitable for its intended purpose in a regulated quality control environment.

Introduction and Scientific Rationale

This compound is a heterocyclic compound whose structural integrity and purity are critical for the quality and safety of downstream active pharmaceutical ingredients (APIs). A reliable analytical method is essential to monitor its purity, identify and quantify process-related impurities, and detect any degradation products.[3][4] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5][6]

Methodology Rationale: Reversed-Phase HPLC

The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7] This decision is based on the physicochemical properties of the target analyte.

  • Analyte Characteristics: The molecule contains a moderately non-polar thiazole ring system and a methyl ester group, but also a polar amino group. This amphiphilic nature makes it an ideal candidate for RP-HPLC, where a non-polar stationary phase is paired with a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. This is the most common and versatile reversed-phase packing, offering robust hydrophobic retention for a wide range of molecules.[7] To accommodate the polar nature of the amino group and ensure method robustness even with highly aqueous mobile phases, a modern, polar-endcapped C18 column is recommended. This modification minimizes unwanted interactions with residual silanols and prevents phase collapse (ligand folding), which can lead to irreproducible retention times.[8][9]

  • Mobile Phase Selection: The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile).

    • pH Control: The amino group on the thiazole ring is basic. Controlling the mobile phase pH is critical for consistent retention and good peak shape. By setting the pH to approximately 3.0 with a phosphate buffer, the amino group will be consistently protonated (ionized). This prevents peak tailing that can occur when an analyte exists in both ionized and non-ionized forms during chromatography.[10]

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff wavelength, which provides a better signal-to-noise ratio.[11]

  • Detection: The conjugated thiazole ring system contains a strong chromophore, making it highly suitable for UV detection. Based on literature for structurally similar aminothiazole compounds, a maximum absorbance (λmax) is expected around 270-280 nm.[12][13] A detection wavelength of 272 nm is proposed as an excellent starting point to ensure high sensitivity for both the main peak and related impurities.

Experimental Workflow

The overall process, from sample receipt to final purity reporting, follows a structured and logical sequence to ensure data integrity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation prep_std Standard Solution Preparation prep_sample Sample Solution Preparation sys_setup HPLC System Setup & Equilibration prep_sample->sys_setup Proceed if solutions are clear & particle-free sst System Suitability Test (SST) analysis Inject Standard(s) & Sample(s) sst->analysis Proceed if SST passes criteria integration Chromatogram Integration analysis->integration calculation Purity Calculation (Area % Normalization) report Final Report Generation

Caption: HPLC Purity Analysis Workflow.

Materials and Equipment

  • Reagents:

    • This compound Reference Standard (CRS), purity ≥ 99.5%

    • Acetonitrile (HPLC grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade)

    • Orthophosphoric Acid (85%, analytical grade)

    • Deionized Water (18.2 MΩ·cm)

  • Equipment:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

    • Analytical balance (0.01 mg readability)

    • pH meter

    • Sonicator

    • Volumetric flasks and pipettes (Class A)

    • Syringe filters (0.45 µm, PTFE or nylon)

  • Chromatographic Column:

    • Polar-endcapped C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Agilent Zorbax Eclipse Plus C18, Waters XBridge BEH C18, or equivalent).

Detailed Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0):

    • Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask.

    • Add approximately 35 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with diluent. Mix well.

  • Working Standard Solution (approx. 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with diluent and mix well. This solution is used for purity calculations.

  • Sample Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Prepare in the same manner as the Standard Stock Solution. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters

All quantitative data and chromatographic conditions are summarized in the table below for clarity.

ParameterCondition
Column Polar-endcapped C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20mM KH₂PO₄ in Water, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 70% Mobile Phase A : 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV/PDA
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 30 minutes
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (50 µg/mL) to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Repeatability (%RSD) %RSD of peak area and retention time for 5 replicates ≤ 2.0%

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH Q2(R1) guidelines.[1][14] Validation ensures the trustworthiness of the results generated.

G cluster_core Core Performance Characteristics cluster_limits Limit Tests Validation Method Validation (ICH Q2) Specificity Specificity (Discrimination from impurities) Validation->Specificity Linearity Linearity (Proportional response) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision Robustness Robustness (Resilience to small changes in method parameters) Validation->Robustness Range Range (Concentration interval) Linearity->Range LOD Detection Limit (LOD) (Signal-to-Noise ≥ 3:1) Precision->LOD LOQ Quantitation Limit (LOQ) (Signal-to-Noise ≥ 10:1) LOD->LOQ

Caption: ICH Q2(R1) Method Validation Logic.

  • Specificity: Forced degradation studies (acid, base, oxidative, thermal, photolytic) should be performed on the sample. The method is specific if the main peak is resolved from all degradation products and impurities with a peak purity index greater than 0.999.

  • Linearity: Analyze a series of solutions ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5, 5, 25, 50, 75 µg/mL). The method is linear if the correlation coefficient (r²) of the calibration curve (peak area vs. concentration) is ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six independent sample preparations. The %RSD of the purity results should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The %RSD between the two sets of results should meet predefined criteria.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine instrumentally by injecting solutions of decreasing concentration. LOQ is the concentration that yields a signal-to-noise ratio of at least 10:1, while LOD is at least 3:1.

  • Robustness: Intentionally vary critical method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on SST results. The results should remain within the SST acceptance criteria.

Data Analysis and Purity Calculation

The purity of the sample is determined by the area percent normalization method. This method assumes that all impurities have a similar UV response to the main component at the chosen wavelength.

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Disregard any peaks originating from the blank or diluent, and any peaks below the reporting threshold (typically the LOQ).

Conclusion

The HPLC method described provides a reliable, selective, and robust system for the purity determination of this compound. The scientific rationale for parameter selection ensures good chromatographic performance, while the detailed validation protocol guarantees that the method is fit for its intended purpose in a quality control setting. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Jones, A. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Chromatography Today. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]

  • Pandey, P. K. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru. [Link]

  • Kumar, R., et al. (2019). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]

  • ResearchGate. (2024). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • Munjas, L., et al. DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

Sources

Derivatization of the amino group of Methyl 5-amino-2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung der Aminogruppe von Methyl-5-amino-2-chlorthiazol-4-carboxylat

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung für die Geschäftsleitung

Methyl-5-amino-2-chlorthiazol-4-carboxylat ist ein entscheidender Baustein in der medizinischen Chemie, dessen strukturelle Modifikation für die Entdeckung neuer therapeutischer Wirkstoffe von großer Bedeutung ist. Das 2-Aminothiazol-Gerüst ist ein sogenanntes "privilegiertes" Strukturelement, das den Kern zahlreicher klinisch relevanter Medikamente bildet.[1][2] Die Derivatisierung der exozyklischen Aminogruppe ist eine Schlüsselstrategie zur Modulation der pharmakologischen Eigenschaften, einschließlich Potenz, Selektivität und pharmakokinetisches Profil.[1] Dieser Leitfaden bietet eine detaillierte wissenschaftliche Untersuchung und praxiserprobte Protokolle für die wichtigsten Derivatisierungsreaktionen dieser Aminogruppe: Acylierung, Sulfonylierung und reduktive Aminierung. Jeder Abschnitt erläutert die chemischen Grundlagen, die Gründe für die Wahl der experimentellen Bedingungen und validierte Schritt-für-Schritt-Protokolle, um eine erfolgreiche und reproduzierbare Synthese zu gewährleisten.

Einführung in das 2-Aminothiazol-Gerüst

Das 2-Aminothiazol-Motiv ist in der modernen Arzneimittelforschung allgegenwärtig. Es findet sich in einer Vielzahl von Therapeutika, von Kinaseinhibitoren wie Dasatinib bis hin zu Antibiotika.[1][2] Seine Beliebtheit beruht auf seiner Fähigkeit, als vielseitiger Wasserstoffbrücken-Donor und -Akzeptor zu fungieren und in die katalytischen Zentren von Enzymen zu passen. Die am C5- und C2-Atom substituierten Gruppen des Zielmoleküls, Methyl-5-amino-2-chlorthiazol-4-carboxylat, bieten eine einzigartige elektronische und sterische Umgebung. Die elektronenenziehenden Chlor- und Estergruppen können die Nukleophilie der C2-Aminogruppe modulieren, was bei der Planung von Synthesestrategien berücksichtigt werden muss.

Die in diesem Leitfaden beschriebenen Derivatisierungen ermöglichen die systematische Erforschung von Struktur-Wirkungs-Beziehungen (SAR), was für die Optimierung von Leitstrukturen zu potenten Arzneimittelkandidaten unerlässlich ist.[1]

N-Acylierung: Synthese von Amid-Derivaten

Die Umwandlung der primären Aminogruppe in ein Amid ist eine der fundamentalsten Transformationen. Sie dient oft dazu, die metabolische Stabilität zu erhöhen oder neue Interaktionspunkte mit dem biologischen Zielmolekül zu schaffen. Die Reaktion erfolgt typischerweise durch Umsetzung des Amins mit einem elektrophilen Acylierungsmittel wie einem Säurechlorid oder -anhydrid.

Kausale Überlegungen: Die Reaktion erfordert in der Regel eine Base, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren und das Amin in seiner reaktiven, deprotonierten Form zu halten. Triethylamin (Et₃N) oder Pyridin sind gängige Basen.[3] Pyridin kann auch als Katalysator und Lösungsmittel fungieren. Die Wahl des Lösungsmittels ist entscheidend; aprotische Lösungsmittel wie Tetrahydrofuran (THF), Dichlormethan (DCM) oder Aceton werden bevorzugt, um eine Hydrolyse des Acylierungsmittels zu vermeiden.[1][4] Eine Herausforderung bei der Acylierung von 2-Aminothiazolen kann die Bildung von bis-acylierten Nebenprodukten sein, insbesondere bei reaktiven Acylierungsmitteln.[3] Eine sorgfältige Kontrolle der Stöchiometrie und der Reaktionstemperatur (oft beginnend bei 0 °C) ist daher entscheidend.[3][5]

Allgemeiner Arbeitsablauf für die N-Acylierung

cluster_setup Reaktionsansatz cluster_reaction Reaktion cluster_workup Aufarbeitung start Startmaterial & Lösungsmittel in Kolben geben cool Auf 0 °C kühlen start->cool add_base Base zugeben cool->add_base add_acyl Acylchlorid zutropfen add_base->add_acyl react Reagieren lassen (TLC-Kontrolle) add_acyl->react quench Reaktion quenchen react->quench extract Extraktion mit organischem Lösungsmittel quench->extract wash Waschen der organischen Phase extract->wash dry Trocknen & Konzentrieren wash->dry purify Reinigung (z.B. Säulenchromatographie) dry->purify

Abbildung 1: Allgemeiner Arbeitsablauf für die N-Acylierung.

Protokoll 2.1: Synthese von Methyl-2-acetamido-5-chlorthiazol-4-carboxylat
  • Reaktionsansatz: Lösen Sie Methyl-5-amino-2-chlorthiazol-4-carboxylat (1,0 Äquiv.) in trockenem THF (ca. 0.1 M) in einem Rundkolben unter einer Inertgasatmosphäre (z.B. Stickstoff).

  • Kühlung: Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Basenzugabe: Fügen Sie Triethylamin (1,5 Äquiv.) hinzu und rühren Sie für 5 Minuten.[3]

  • Acylierung: Tropfen Sie langsam eine Lösung von Acetylchlorid (1,2 Äquiv.) in trockenem THF zu.[4]

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (TLC).[1]

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit Ethylacetat. Waschen Sie die organische Phase nacheinander mit Wasser und gesättigter Natriumchloridlösung (Sole).[3]

  • Isolierung: Trocknen Sie die organische Schicht über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigung: Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Kieselgel, um das reine Amid-Produkt zu erhalten.

Tabelle 1: Vergleichende Daten für Acylierungsreaktionen von 2-Aminothiazolen
AcylierungsmittelBaseLösungsmittelBedingungenAusbeute (%)Referenz
AcetylchloridTriethylaminTHF0 °C bis RT, 2-4hTyp. > 70Adaptiert von[1][4]
BenzoylchloridPyridinPyridinRTHoch[1]
5-ChlorvalerylchloridTriethylaminDCM0-5 °C, 1-2h95[5]
O-AcetylsalicyloylchloridTriethylaminTHFRT, 96h19 (komplex)[3]

N-Sulfonylierung: Synthese von Sulfonamid-Derivaten

Die Einführung einer Sulfonylgruppe kann die Löslichkeit und die pharmakokinetischen Eigenschaften eines Moleküls erheblich verändern. Sulfonamide sind zudem wichtige Strukturelemente in vielen Wirkstoffen. Die Reaktion erfolgt analog zur Acylierung durch Umsetzung mit einem Sulfonylchlorid.

Kausale Überlegungen: Ein etabliertes und robustes Verfahren verwendet ein wässriges System mit Natriumacetat als Base.[6] Das Natriumacetat puffert die Lösung und neutralisiert die entstehende Salzsäure. Die Reaktion wird typischerweise bei erhöhter Temperatur (80-85 °C) durchgeführt, um die Reaktion voranzutreiben.[1][6] Während der Reaktion fällt das Produkt oft als Feststoff aus der wässrigen Lösung aus, was die Aufreinigung erheblich vereinfacht und eine Filtration als primären Isolationsschritt ermöglicht.[6]

Reaktionsschema der N-Sulfonylierung

cluster_product start Methyl-5-amino- 2-chlorthiazol-4-carboxylat end N-Sulfonyliertes Produkt start->end  NaOAc, H₂O  80-85 °C   reagent Ar-SO₂Cl (Sulfonylchlorid) cluster_setup Imin-Bildung cluster_reaction Reduktion cluster_workup Aufarbeitung start Startmaterial & Aldehyd/Keton in Lösungsmittel react_imine Rühren bei RT (1-2h) start->react_imine add_reductant Reduktionsmittel zugeben (z.B. STAB) react_imine->add_reductant react_amine Rühren bis zur vollständigen Umsetzung (TLC) add_reductant->react_amine quench Reaktion quenchen (z.B. mit Wasser) react_amine->quench extract Extraktion quench->extract dry Trocknen & Konzentrieren extract->dry purify Reinigung (Säulenchromatographie) dry->purify

Abbildung 3: Allgemeiner Arbeitsablauf für die reduktive Aminierung.

Protokoll 4.1: Synthese von Methyl-2-(benzylamino)-5-chlorthiazol-4-carboxylat
  • Ansatz: Lösen Sie Methyl-5-amino-2-chlorthiazol-4-carboxylat (1,0 Äquiv.) und Benzaldehyd (1,1 Äquiv.) in wasserfreiem Dichlorethan (DCE). [7]2. Imin-Bildung: Rühren Sie die Mischung bei Raumtemperatur für 1-2 Stunden, um die Bildung des Imins zu ermöglichen. [7]3. Reduktion: Fügen Sie Natriumtriacetoxyborhydrid (STAB) (1,5 Äquiv.) portionsweise hinzu. Die Zugabe kann exotherm sein.

  • Reaktion: Rühren Sie die Reaktionsmischung bei Raumtemperatur über Nacht oder bis die TLC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.

  • Aufarbeitung: Quenchen Sie die Reaktion vorsichtig durch Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung. Rühren Sie kräftig, bis die Gasentwicklung aufhört.

  • Extraktion: Trennen Sie die Phasen und extrahieren Sie die wässrige Phase mit DCM oder Ethylacetat. [7]7. Isolierung: Verbinden Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Tabelle 2: Gängige Reduktionsmittel für die reduktive Aminierung
ReduktionsmittelAbkürzungTypisches LösungsmittelVorteile / AnmerkungenReferenz
NatriumtriacetoxyborhydridSTAB, NaBH(OAc)₃DCE, THF, DCMMild, hohe Selektivität für Imine, Eintopfverfahren möglich.[8][9]
NatriumcyanoborhydridNaBH₃CNMeOH, EtOHWasserunempfindlich, gute Selektivität. Toxisches Nebenprodukt (HCN).[8][9]
NatriumborhydridNaBH₄MeOH, EtOHKostengünstig, aber weniger selektiv. Erfordert schrittweise Zugabe nach Imin-Bildung.[7][9]

Schlussfolgerung

Die Derivatisierung der Aminogruppe von Methyl-5-amino-2-chlorthiazol-4-carboxylat ist ein fundamentaler Schritt zur Generierung neuer Moleküle mit potenzieller biologischer Aktivität. Die in diesem Leitfaden beschriebenen Methoden – Acylierung, Sulfonylierung und reduktive Aminierung – stellen robuste und vielseitige Werkzeuge für den Medizinalchemiker dar. Die Wahl der Methode hängt vom gewünschten Endprodukt und den spezifischen Anforderungen des Syntheseziels ab. Durch die sorgfältige Anwendung der hier vorgestellten Protokolle und das Verständnis der zugrunde liegenden chemischen Prinzipien können Forscher effizient diverse Bibliotheken von 2-Aminothiazol-Derivaten für die Arzneimittelforschung und -entwicklung erstellen.

Referenzen

  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhq94V5ASItj-Mr0dCXA7A7z1u4q9xmutABAEWPus4ggzIEWPUpzPuHlPXeFY3837tgK63eBgCFK8BY422FfDgW9isYucFo0ilVSowxsHa5xUU6DN_0hoqaZgy1kRpaY4FmFtJ8qhvZ2HEyIzwCy7Qms2b04T_B-mutMA3i8JAN_H-wOKjVygaTe-GOvAOsxqM0LTw8B9GSd-3dPGbTmWUILYEOhY1eNdLKPt7gL1EmwK1aiHnw0u5lrCN7e8=]([Link] oogle.com/grounding-api-redirect/AUZIYQHhq94V5ASItj-Mr0dCXA7A7z1u4q9xmutABAEWPus4ggzIEWPUpzPuHlPXeFY3837tgK63eBgCFK8BY422FfDgW9isYucFo0ilVSowxsHa5xUU6DN_0hoqaZgy1kRpaY4FmFtJ8qhvZ2HEyIzwCy7Qms2b04T_B-mutMA3i8JAN_H-wOKjVygaTe-GOvAOsxqM0LTw8B9GSd-3dPGbTmWUILYEOhY1eNdLKPt7gL1EmwK1aiHnw0u5lrCN7e8=)

  • National Center for Biotechnology Information (NCBI). (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.

  • BenchChem. (2025). One-Pot Synthesis of 2-Aminothiazole Derivatives: Application Notes and Protocols for Researchers.

  • Google Patents. (Datum nicht verfügbar). CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production.

  • ResearchGate. (2024). A practical synthesis for the key intermediate of apixaban.

  • PubMed Central (PMC). (Datum nicht verfügbar). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.

  • ARKAT USA, Inc. (2024). An alternative synthetic strategy to construct apixaban analogues.

  • Google Patents. (2014). WO2014072884A1 - Process for the synthesis of apixaban.

  • Google Patents. (2014). CN103896940A - Synthetic method of Apixaban.

  • Organic Chemistry Portal. (Datum nicht verfügbar). Reductive Amination - Common Conditions.

  • PLOS One. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.

  • National Center for Biotechnology Information (NCBI). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

  • National Center for Biotechnology Information (NCBI). (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.

  • Wikipedia. (Datum nicht verfügbar). Reductive amination.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

Sources

Application Notes and Protocols for the Scalable Synthesis of Thiazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Scalability Challenges of Thiazole Carboxylates

Thiazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, including antibiotics, anti-inflammatory agents, and anti-HIV drugs.[1][2] Specifically, thiazole carboxylates are pivotal intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4] The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent and robust method for constructing the thiazole ring, typically by condensing an α-halocarbonyl compound with a thioamide.[1][2][5]

While this method is effective at the laboratory scale, its transition to pilot and industrial-scale production presents significant challenges. These include managing reaction exotherms, controlling the addition of reagents, ensuring regioselectivity, minimizing side-product formation, and developing efficient, scalable purification strategies.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a scalable experimental procedure for the synthesis of thiazole carboxylates, focusing on the widely used Hantzsch reaction. We will delve into the causality behind experimental choices, provide a self-validating protocol with in-process controls, and offer insights into process optimization and troubleshooting.

Generalized Reaction Scheme: Hantzsch Thiazole Synthesis

The fundamental transformation involves the cyclocondensation of an α-haloester with a thioamide. A common example is the reaction of ethyl bromopyruvate with thioacetamide to yield ethyl 2-methylthiazole-4-carboxylate.

Reaction: α-Haloester + Thioamide → Thiazole Carboxylate + Byproducts

This synthesis is valued for its versatility, allowing for a wide range of substituents on the thiazole ring by varying the starting materials.[1]

Experimental Workflow Overview

The following diagram outlines the key stages in the scalable synthesis of thiazole carboxylates, from reagent preparation to the isolation of the final product.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Final Purification & Analysis Reagent_Prep Reagent Preparation & Purity Check Solvent_Prep Solvent Degassing & Charging Reagent_Prep->Solvent_Prep Thioamide_Sol Dissolve Thioamide in Solvent Solvent_Prep->Thioamide_Sol Haloester_Add Controlled Addition of α-Haloester Thioamide_Sol->Haloester_Add Reaction_Monitoring In-Process Control (TLC/HPLC) Haloester_Add->Reaction_Monitoring Quenching Reaction Quenching (e.g., with water) Reaction_Monitoring->Quenching Neutralization pH Adjustment (e.g., NaHCO3) Quenching->Neutralization Extraction Product Extraction Neutralization->Extraction Isolation Crystallization / Distillation Extraction->Isolation Purification Recrystallization / Chromatography Isolation->Purification Drying Drying under Vacuum Purification->Drying Analysis Final Product Analysis (NMR, MS, Purity) Drying->Analysis

Caption: High-level workflow for thiazole carboxylate synthesis.

Causality of Experimental Choices: A Deeper Dive

The success of a scalable synthesis hinges on understanding the "why" behind each procedural step. Here, we dissect the critical parameters for the synthesis of ethyl 2-methylthiazole-4-carboxylate as a representative example.

Reagent and Solvent Selection
  • α-Haloester (Ethyl Bromopyruvate): The bromo-derivative is generally preferred over its chloro-analog due to the better leaving group ability of bromide, leading to faster reaction rates. Purity is paramount, as impurities can lead to side reactions and discoloration of the final product.[7]

  • Thioamide (Thioacetamide): Thioacetamide is a readily available and reactive thioamide. Its purity should be high to avoid the introduction of impurities that can complicate the purification process.

  • Solvent (Ethanol/Methanol): Alcohols like ethanol or methanol are common solvents for the Hantzsch synthesis.[2] They are effective at dissolving the starting materials and are relatively inexpensive and environmentally benign compared to chlorinated solvents. The choice of solvent can also influence the reaction rate and selectivity.[6][7] For scale-up, a solvent that allows for easy product isolation (e.g., by precipitation upon addition of an anti-solvent like water) is highly desirable.

Reaction Conditions
  • Temperature Control: The Hantzsch thiazole synthesis is typically exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts.[6] A controlled addition of the α-haloester to the thioamide solution at a moderate temperature (e.g., 40-50°C) is recommended. The reaction may then be gently heated to reflux to ensure complete conversion.[2]

  • pH Management: The reaction is often carried out under neutral or slightly acidic conditions.[6] The reaction itself generates HBr, which can catalyze the dehydration step of the mechanism. However, for certain substrates, particularly when using substituted thioureas, controlling the pH is critical to avoid the formation of undesired regioisomers like 2-imino-2,3-dihydrothiazoles.[6][7] The work-up procedure often involves neutralization with a mild base like sodium bicarbonate to quench any remaining acid and facilitate product isolation.[2]

  • Reaction Time and Monitoring: Reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][8] This allows for the determination of the reaction endpoint, preventing prolonged reaction times that could lead to degradation of the product or the formation of impurities.[6]

Detailed Step-by-Step Protocol: Synthesis of Ethyl 2-Methylthiazole-4-carboxylate

This protocol is designed for a laboratory scale (e.g., 0.1 mol) and includes considerations for scaling up.

Materials and Equipment:

  • Thioacetamide (high purity)

  • Ethyl bromopyruvate (stabilized)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

  • Heating mantle with temperature control

  • TLC plates (silica gel) and developing chamber

  • Rotary evaporator

Procedure:

  • Reagent Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve thioacetamide (7.51 g, 0.1 mol) in 150 mL of anhydrous ethanol.

    • Causality: Dissolving the thioamide first allows for better temperature control during the addition of the exothermic reactant.

  • Controlled Addition: Gently warm the thioacetamide solution to 40-45°C. Add ethyl bromopyruvate (19.5 g, 0.1 mol) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 55°C.

    • Scale-up Insight: On a larger scale, this addition should be done via a programmable pump, and the reactor should have a cooling jacket to manage the exotherm.

  • Reaction and Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting materials are consumed.

    • Self-Validation: An in-process control via TLC or HPLC should be established to define the reaction endpoint consistently.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into 500 mL of cold water with stirring. A precipitate may form. Cautiously add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is neutral (pH ~7).

    • Causality: Quenching in water precipitates the product, and neutralization removes acidic byproducts, preventing potential hydrolysis of the ester during work-up.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers.

    • Scale-up Insight: For larger volumes, liquid-liquid centrifugation or a continuous liquid-liquid extractor can be more efficient.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude ethyl 2-methylthiazole-4-carboxylate can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Causality: The choice of purification method depends on the physical state of the product and the nature of the impurities. For a liquid product, vacuum distillation is often effective.

Hantzsch Thiazole Synthesis Mechanism

The following diagram illustrates the generally accepted mechanism for the Hantzsch thiazole synthesis.

Mechanism Thioamide Thioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 Nucleophilic Attack (SN2) Haloester α-Haloester Haloester->Intermediate1 Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Carboxylate Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch thiazole synthesis.[2][5]

Data Presentation: Critical Process Parameters for Scale-Up

ParameterLab Scale (0.1 mol)Pilot Scale (10 mol)Production Scale (100 mol)Rationale & Control Strategy
Reagent Purity >98%>99%>99.5%High purity minimizes side reactions and simplifies purification.[7] Use of pre-qualified suppliers and incoming material testing is crucial.
Solvent Volume ~1.5 L/mol~1.0 L/mol~0.8 L/molConcentration can be increased at scale with better mixing and heat transfer, improving throughput.
Addition Time 30-45 min2-4 hours4-8 hoursSlower addition at scale is critical for managing the exotherm and ensuring safety.[6]
Reaction Temp. 45-78°C45-78°C45-78°CConsistent temperature profile ensures reproducible kinetics and impurity profile. Use of automated reactor temperature control is essential.
Monitoring TLCHPLCAt-line/On-line HPLCProvides real-time data for process control, ensuring consistent batch quality and identifying deviations early.
Isolation Precipitation/ExtractionCentrifugation/ExtractionCentrifugationMechanical isolation methods are necessary for handling large volumes of solids and liquids efficiently.

Troubleshooting Common Issues in Thiazole Carboxylate Synthesis

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Impure starting materials- Suboptimal temperature- Extend reaction time and monitor by HPLC.- Verify purity of α-haloester and thioamide.[7]- Optimize reaction temperature; ensure it's high enough for conversion but not causing degradation.[6]
Formation of Isomeric Impurity - Incorrect pH conditions (especially with N-substituted thioureas)- For 2-aminothiazoles, ensure neutral or slightly basic conditions. For 2-imino isomers, acidic conditions may be required.[6][7]
Dark Product Color - Degradation of starting materials or product- Presence of impurities- Use high-purity, fresh starting materials.- Avoid excessive heating or prolonged reaction times.- Consider a charcoal treatment or recrystallization for purification.
Difficult Purification - Formation of closely-related side products- Product is an oil- Optimize reaction conditions to improve selectivity.- For oils, consider vacuum distillation or column chromatography. If scaling up, develop a crystallization process if possible.

Modern Approaches: Flow Chemistry for Enhanced Scalability and Safety

For industrial-scale synthesis, continuous flow chemistry offers significant advantages over traditional batch processing.[9][10][11] By pumping the reagent streams through a heated microreactor or packed-bed reactor, several benefits are realized:

  • Superior Heat Transfer: The high surface-area-to-volume ratio allows for precise control of the reaction exotherm, enhancing safety.[9]

  • Enhanced Mixing: Efficient mixing leads to faster reaction times and more consistent product quality.[9]

  • Scalability: Scaling up is achieved by running the reactor for longer periods or by using multiple reactors in parallel, rather than using larger, more hazardous vessels.[11]

  • Automation: Flow systems can be fully automated for continuous production with minimal manual intervention.[9]

A continuous flow setup for Hantzsch synthesis would typically involve two separate pumps for the α-haloester and thioamide solutions, which are then combined at a T-mixer before entering a heated reactor coil. The product stream is then collected for work-up and purification.

Conclusion

The Hantzsch synthesis of thiazole carboxylates is a powerful and versatile reaction that is amenable to large-scale production. Success in scaling up this process requires a deep understanding of the reaction mechanism, careful control of critical process parameters such as temperature and reagent addition, and diligent in-process monitoring. By implementing the robust, self-validating protocol detailed in these notes and considering modern technologies like flow chemistry, researchers and drug development professionals can efficiently and safely produce these vital chemical intermediates for the advancement of pharmaceutical sciences.

References

  • Kappe, C. O. (2013). An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H) -ones. National Institutes of Health. Available at: [Link][9]

  • Baumann, M., & Baxendale, I. R. (2017). A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles. Bioorganic & Medicinal Chemistry. Available at: [Link][10]

  • Gomha, S. M., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available at: [Link][1]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link][12]

  • Al-Aabed, Y. (2021). New methods for the rapid synthesis of thiazoles. University of Sussex. Available at: [Link][13]

  • Ikemoto, N., et al. (2003). Practical routes to the triarylsulfonyl chloride intermediate of a β3 adrenergic receptor agonist. Tetrahedron. Available at: [Link][14]

  • Vekariya, R. H., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-medico-legal and e-pharmacological sciences. Available at: [Link][15]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link][2]

  • Kumar, A., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry. Available at: [Link][16]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link][17]

  • Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link][18]

  • Keri, R. S., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. Available at: [Link][8]

  • Rai, H. (2025). A Review on Green Synthesis of Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. Available at: [Link][19]

  • Wang, Y., et al. (2018). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Synthetic Communications. Available at: [Link][3]

  • Hartman, G. D., & Weinstock, L. M. (1979). THIAZOLES FROM ETHYL ISOCYANOACETATE AND THIONO ESTERS: ETHYL THIAZOLE-4-CARBOXYLATE. Organic Syntheses. Available at: [Link][20]

  • Kumar, A., et al. (2010). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules. Available at: [Link][21]

  • Gutmann, B., & Kappe, C. O. (2017). Flow chemistry as a versatile tool for the synthesis of triazoles. Catalysis Science & Technology. Available at: [Link][11]

  • Reddy, P. N., et al. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents. Available at: [4]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link][5]

Sources

Application Notes & Protocols: Leveraging Methyl 5-amino-2-chlorothiazole-4-carboxylate for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Promise of Thiazole Scaffolds

Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of a vast array of cellular processes, including signaling, growth, and metabolism.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[3][4][5] The development of small molecule inhibitors that can modulate kinase activity has led to significant therapeutic breakthroughs. Within the vast chemical space explored for kinase inhibition, heterocyclic compounds, particularly those containing a thiazole ring, have emerged as a highly successful structural motif.[3][4][5] The thiazole framework is a versatile scaffold present in numerous bioactive compounds and approved drugs, valued for its ability to engage in key interactions within the ATP-binding site of kinases.[3][4][6]

This document provides a detailed guide on the application of Methyl 5-amino-2-chlorothiazole-4-carboxylate , a key building block and fragment, in kinase inhibitor screening campaigns. We will explore its properties and provide detailed protocols for its use in both biochemical and cell-based assays, offering field-proven insights to accelerate the discovery of novel and selective kinase inhibitors.

Compound Profile: this compound

This compound is a substituted aminothiazole derivative. While specific data for this exact isomer is limited, we can infer its properties and utility based on the well-characterized 2-amino-thiazole scaffold, which forms the core of potent kinase inhibitors like Dasatinib.[7][8] The structural features of this compound—a halogenated thiazole ring with amino and carboxylate functional groups—make it an attractive starting point for fragment-based screening and library development. The chlorine atom can be exploited for further chemical modification, while the amino and ester groups provide handles for derivatization to explore structure-activity relationships (SAR).

Property Value (Estimated/Representative) Source/Rationale
Molecular Formula C₅H₅ClN₂O₂SBased on structure
Molecular Weight 208.62 g/mol Calculated
Appearance Off-white to yellow solidTypical for similar thiazole derivatives[9][10]
Purity ≥95%Standard for screening compounds
Solubility Soluble in DMSOCommon solvent for compound libraries
Storage 2-8°C, protect from lightGeneral guideline for preserving compound integrity[11]

The rationale for using this compound in kinase screening lies in its potential to act as a "hinge-binder," a common motif in kinase inhibitors that forms hydrogen bonds with the kinase hinge region in the ATP-binding pocket. The aminothiazole core is well-suited for this role.

Experimental Design: A Dual-Pronged Approach to Screening

A robust kinase inhibitor discovery cascade integrates both biochemical and cell-based assays. Biochemical assays provide a direct measure of a compound's ability to inhibit the purified kinase enzyme, while cell-based assays offer a more physiologically relevant context, assessing target engagement and functional effects within a living cell.[12][13][14] This dual approach is critical for identifying compounds that translate from a test tube to a cellular environment.[12]

Workflow Overview

The following diagram illustrates a typical screening workflow, starting from a primary biochemical screen to a secondary cell-based validation.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Lead Optimization A Primary Screen (Single High Concentration) This compound B Dose-Response Assay (IC₅₀ Determination) A->B Active 'Hits' C Cellular Target Engagement (e.g., NanoBRET™) B->C Potent Hits D Functional Cellular Assay (e.g., Substrate Phosphorylation) C->D Confirmed Binders E SAR Studies & Chemical Synthesis D->E

Caption: High-level workflow for kinase inhibitor screening.

Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol describes a universal, luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[15] It is a robust, high-throughput method suitable for primary screening.

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP by the kinase. Second, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the amount of ADP produced. Inhibition of the kinase results in a lower luminescent signal.

Materials and Reagents
  • Kinase of interest (e.g., Src, Abl, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • This compound (10 mM stock in DMSO)

  • Control inhibitor (e.g., Staurosporine)

  • ATP (at Km concentration for the specific kinase)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol
  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used. For IC₅₀ determination, an 8- to 10-point dilution series is recommended.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions, DMSO (vehicle control), and control inhibitor to the 384-well plates.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate master mix in Kinase Reaction Buffer. The final concentration of kinase and substrate should be optimized for each specific assay.

    • Add 5 µL of the 2X kinase/substrate mix to each well containing the plated compounds.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

    • To start the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

  • Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

    • Signal_Vehicle represents the wells with DMSO only (0% inhibition).

    • Signal_Background can be wells with a high concentration of a potent control inhibitor (100% inhibition).

  • IC₅₀ Determination:

    • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Cell-Based Substrate Phosphorylation Assay

This protocol outlines a method to assess the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.[14][16] This is a crucial step to validate hits from biochemical screens and confirm on-target activity in a more complex biological system.

Principle of the Assay

Cells are treated with the test compound, followed by stimulation with an appropriate agonist to activate the target kinase pathway. After cell lysis, the level of phosphorylation of a specific substrate is quantified using an immunoassay format, such as ELISA or Meso Scale Discovery (MSD), which uses phospho-specific antibodies.[14] A decrease in the phosphorylation signal indicates inhibition of the upstream kinase.

Signaling Pathway Visualization

G cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase Target Kinase Receptor->Kinase activates Substrate Substrate Kinase->Substrate phosphorylates (P) pSubstrate Phospho-Substrate (Detected by Antibody) Substrate->pSubstrate Response Cellular Response pSubstrate->Response Inhibitor This compound (Test Compound) Inhibitor->Kinase inhibits Ligand Ligand (e.g., EGF) Ligand->Receptor

Caption: Simplified kinase signaling and inhibition pathway.

Materials and Reagents
  • Cell line expressing the target kinase and substrate (e.g., A431 cells for EGFR).

  • Cell culture medium (e.g., DMEM) with serum and antibiotics.

  • Serum-free medium for starvation.

  • This compound (10 mM stock in DMSO).

  • Pathway activator/ligand (e.g., EGF for the EGFR pathway).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Phospho-specific and total substrate antibodies.

  • Detection system (e.g., ELISA kit, MSD plate and reagents).

  • 96-well cell culture plates.

  • Plate reader for the chosen detection method.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed cells into a 96-well plate at a pre-determined density (e.g., 20,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Serum Starvation:

    • The next day, gently aspirate the growth medium.

    • Wash the cells once with serum-free medium.

    • Add 100 µL of serum-free medium to each well and incubate for 4-6 hours (or overnight) to reduce basal signaling.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in serum-free medium.

    • Aspirate the starvation medium and add 100 µL of the compound dilutions to the cells. Include DMSO vehicle controls.

    • Incubate for 1-2 hours at 37°C.

  • Pathway Activation:

    • Prepare the agonist/ligand at a 10X concentration in serum-free medium.

    • Add 10 µL of the 10X ligand to each well (except for unstimulated controls).

    • Incubate for the optimal stimulation time (e.g., 10-15 minutes for EGF stimulation).

  • Cell Lysis:

    • Quickly aspirate the medium from the wells.

    • Place the plate on ice and add 50-100 µL of ice-cold Lysis Buffer to each well.

    • Incubate on ice for 15-20 minutes with gentle shaking.

  • Phosphorylation Detection (Example using ELISA):

    • Coat an ELISA plate with a capture antibody for the total substrate overnight.

    • Block the plate with a suitable blocking buffer.

    • Add the cell lysates to the wells and incubate for 2 hours.

    • Wash the plate and add the phospho-specific detection antibody. Incubate for 1-2 hours.

    • Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and add a TMB substrate. Stop the reaction with stop solution and read the absorbance at 450 nm.

Data Interpretation

The results should show a dose-dependent decrease in the phospho-substrate signal in wells treated with an active inhibitor. The data can be normalized to total protein concentration or a housekeeping protein to account for variations in cell number. Plotting the normalized signal against the compound concentration allows for the calculation of a cellular IC₅₀, providing a quantitative measure of the compound's potency in a physiological setting.

Conclusion and Future Directions

This compound represents a valuable starting point for the discovery of novel kinase inhibitors. The protocols detailed herein provide a robust framework for screening and validating its activity, first through direct measurement of enzymatic inhibition and subsequently through confirmation of on-target effects in a cellular environment. Positive hits from this screening cascade can be advanced into lead optimization programs, where the thiazole scaffold can be chemically modified to improve potency, selectivity, and drug-like properties, ultimately contributing to the development of next-generation targeted therapies.[5]

References

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Thiazole derivatives as inhibitors of protein kinase. (2023). ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]

  • Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. (2008). PNAS. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). PMC - NIH. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • New Screening Approaches for Kinases. (2019). The Royal Society of Chemistry. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]

  • Structural Analysis of ATP Analogs Compatible with Kinase-Catalyzed Labeling. (2011). PMC - NIH. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Methyl 2-amino-5-chlorothiazole-4-carboxylate. MySkinRecipes. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLOS One. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2006). PubMed. [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (2021). Iranian Journal of Pharmaceutical Research. [Link]

  • Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Medium. [Link]

  • Methyl 2-aminothiazole-5-carboxylate. PubChem. [Link]

Sources

Probing Bacterial Defenses: A Guide to Molecular Docking of Methyl 5-amino-2-chlorothiazole-4-carboxylate with Key Bacterial Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. Thiazole derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This application note provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of Methyl 5-amino-2-chlorothiazole-4-carboxylate, a representative thiazole derivative, with critical bacterial enzyme targets. We eschew a rigid template, instead offering a logically structured workflow grounded in scientific integrity. This guide furnishes detailed, step-by-step protocols for in silico analysis, explains the causal reasoning behind methodological choices, and is substantiated by authoritative references. Our objective is to empower researchers to effectively leverage computational tools to predict and analyze the binding interactions of potential enzyme inhibitors, thereby accelerating the identification of new antibacterial leads.

Introduction: The Strategic Imperative of Targeting Bacterial Enzymes

Bacterial enzymes are indispensable for microbial survival, orchestrating vital processes ranging from cell wall biosynthesis to DNA replication.[1] Their essential nature and structural divergence from their mammalian counterparts make them prime targets for the development of selective antibacterial therapies.[2] The central hypothesis of modern drug design is that a molecule's therapeutic effect is mediated by its interaction with a specific macromolecular target. Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a receptor, typically a protein, to form a stable complex.[3] This in silico approach provides invaluable insights into the binding affinity and interaction patterns at the molecular level, thereby rationalizing experimental efforts and reducing the time and cost associated with drug discovery.[3][4]

The thiazole nucleus is a cornerstone in the development of therapeutic agents, with many of its derivatives demonstrating significant antimicrobial activity.[5] In this guide, we focus on this compound as a model ligand to explore its potential interactions with a curated selection of validated bacterial enzyme targets from pathogens of high clinical relevance.

Selecting the Battlefield: Key Bacterial Enzyme Targets

The choice of a protein target is a critical first step in any docking study. An ideal target should be essential for bacterial viability and have a well-characterized three-dimensional structure. For this guide, we have selected three enzymes from different crucial pathways in both Gram-positive and Gram-negative bacteria.

Target EnzymeFunctionPathogenPDB ID
DNA Gyrase Subunit B (GyrB) DNA replication and repairEscherichia coli
UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) Peptidoglycan (cell wall) biosynthesisStaphylococcus aureus
β-ketoacyl-acyl carrier protein synthase III (mtFabH) Fatty acid biosynthesisMycobacterium tuberculosis

These enzymes represent validated targets for existing antibiotics and are subjects of ongoing research for novel inhibitors.[6][7][8]

The Docking Workflow: A Conceptual Overview

A successful molecular docking study is a systematic process that can be broken down into four principal stages: preparation of the receptor and ligand, definition of the binding site, execution of the docking algorithm, and comprehensive analysis of the results. Each stage is crucial for the validity and reliability of the final predictions.

docking_workflow cluster_prep Stage 1: Preparation cluster_setup Stage 2: Setup cluster_exec Stage 3: Execution cluster_analysis Stage 4: Analysis PDB Download Receptor (PDB) PrepReceptor Receptor Preparation (Add Hydrogens, Charges) PDB->PrepReceptor Input Ligand Prepare Ligand (2D to 3D) PrepLigand Ligand Preparation (Define Torsions) Ligand->PrepLigand Input GridBox Define Binding Site (Grid Box Generation) PrepReceptor->GridBox Docking Run Docking Simulation (AutoDock Vina) PrepLigand->Docking GridBox->Docking Parameters Results Analyze Poses & Binding Energies Docking->Results Visualization Visualize Interactions (PyMOL) Results->Visualization Interpret analysis_logic Results Docking Output (Poses & Scores) Rank Rank by Binding Affinity (Most Negative First) Results->Rank Filter Filter by RMSD (Cluster Poses) Rank->Filter Visualize Visualize Best Pose(s) in PyMOL Filter->Visualize AnalyzeInteractions Analyze Molecular Interactions (H-bonds, Hydrophobic, etc.) Visualize->AnalyzeInteractions Conclusion Draw Conclusions on Binding Mode & Potency AnalyzeInteractions->Conclusion

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-amino-2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-amino-2-chlorothiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, improve your yield, and ensure the purity of your final product.

The synthesis of this compound is a critical process for creating advanced intermediates used in the development of various pharmaceutical agents. The most common and pivotal step in this synthesis is the conversion of a 2-amino group on the thiazole ring to a 2-chloro group, typically via a Sandmeyer-type reaction.[1][2] This transformation, while effective, is sensitive to reaction conditions and can be prone to side reactions that lower the overall yield and complicate purification. This guide provides field-proven insights to address these challenges head-on.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, explaining the chemical principles behind the problems and providing actionable solutions.

Question 1: My yield for the Sandmeyer chlorination is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield in the Sandmeyer reaction is the most common challenge and typically points to issues in the formation or stability of the intermediate diazonium salt. The key is to control the two main stages: diazotization and the subsequent copper-catalyzed chlorine substitution.

  • Cause 1: Incomplete or Decomposed Diazonium Salt Formation. The 2-amino-thiazole diazonium salt is thermally unstable. Its successful formation and immediate use are critical.

    • Solution: Strict Temperature Control. The diazotization step, where the 2-amino group reacts with a diazotizing agent like sodium nitrite (NaNO₂) in an acidic medium, must be performed at 0–5 °C .[3] Use an ice-salt bath to maintain this temperature range rigorously. Any deviation can lead to premature decomposition of the diazonium salt into undesired phenol byproducts.[2]

    • Solution: Controlled Reagent Addition. Add the sodium nitrite solution slowly (dropwise) to the acidic solution of your 2-aminothiazole precursor. This prevents localized temperature spikes from the exothermic reaction and avoids excess nitrous acid, which can lead to side reactions.

  • Cause 2: Inefficient Copper-Catalyzed Substitution. The displacement of the diazonium group with chlorine requires an effective copper catalyst.

    • Solution: Use High-Quality Copper(I) Chloride (CuCl). The Sandmeyer reaction is a radical-nucleophilic aromatic substitution initiated by a one-electron transfer from a copper(I) species.[2] Ensure your CuCl is fresh and free of inactivating copper(II) impurities.

    • Solution: Maintain Optimal Temperature. While diazotization requires cooling, the substitution step often needs gentle warming to proceed at a reasonable rate. However, excessive heat can promote side reactions, including the formation of di-halogenated products.[1] The optimal temperature must be determined experimentally but often starts at room temperature and may be gently heated to 40-60 °C to drive the reaction to completion, as indicated by the cessation of nitrogen gas evolution.[1]

  • Cause 3: Competing Side Reactions.

    • Solution: Immediate Use of Diazonium Salt. Never isolate the diazonium salt. Prepare it in situ and use it immediately in the subsequent chlorination step to minimize decomposition.

    • Solution: Solvent Choice. Acetonitrile is a commonly used solvent that has been shown to be effective for halogenations of 2-aminothiazoles.[1][3]

Question 2: I am observing significant amounts of a di-chlorinated byproduct. How can I prevent this?

Answer: The formation of a di-chlorinated species, likely Methyl 5-amino-2,5-dichlorothiazole-4-carboxylate, is a known issue. The C5 position of the thiazole ring is susceptible to electrophilic halogenation.[4]

  • Cause: Reaction Temperature and Catalyst Choice. Higher temperatures and the use of copper(II) halides (CuCl₂) can favor di-halogenation. Research has shown that temperature plays a vital role in achieving the required product in reasonable yield, with higher temperatures sometimes leading to di-halogenated products.[1]

    • Solution: Optimize Temperature. Carefully control the temperature during the copper-catalyzed substitution. Avoid excessive heating. It is often preferable to run the reaction for a longer time at a lower temperature.

    • Solution: Use Copper(I) Halide. While Cu(II) can be used, Cu(I) is the classic catalyst for mono-substitution in the Sandmeyer reaction.[2] Sticking to CuCl can help improve selectivity.

    • Solution: Stoichiometry Control. Ensure you are not using a large excess of the chlorinating source (CuCl and acid).

Question 3: My final product is difficult to purify and appears contaminated with residual copper salts.

Answer: Residual copper salts are a common impurity that can make purification, especially crystallization, challenging.

  • Cause: Incomplete Removal During Workup. Copper salts can form complexes with the nitrogen and sulfur atoms in the thiazole ring, making them difficult to remove with simple water washes.

    • Solution: Aqueous Ammonia Wash. During the workup phase, wash the organic layer containing your product with a dilute aqueous ammonia solution (e.g., 0.1 M).[3] Ammonia forms a soluble copper-ammonia complex ([Cu(NH₃)₄]²⁺), which is readily extracted into the aqueous phase.

    • Solution: EDTA or Other Chelating Agents. Washing with a dilute solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can also effectively sequester and remove residual copper ions.

Question 4: I am seeing a significant byproduct that appears to be the corresponding 2-hydroxy-thiazole. What is causing this?

Answer: The formation of the 2-hydroxy (or tautomeric 2-oxo) thiazole is a classic side reaction resulting from the reaction of the diazonium salt with water.[2]

  • Cause: Presence of Excess Water and/or Elevated Temperatures. If the diazonium salt is exposed to water, particularly at temperatures above 5-10 °C, it will readily hydrolyze.

    • Solution: Anhydrous Conditions (where possible). While the diazotization is often run in an aqueous acid, minimizing the amount of water can be beneficial. Some Sandmeyer-type reactions use alkyl nitrites (e.g., tert-butyl nitrite or n-butyl nitrite) in an organic solvent like acetonitrile to generate the diazonium salt under non-aqueous conditions.[1][3]

    • Solution: Reiterate Strict Temperature Control. This is the most critical factor. Keeping the reaction at 0–5 °C significantly slows the rate of hydrolysis, allowing the desired chlorination to occur preferentially.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route to prepare the initial 2-aminothiazole-4-carboxylate scaffold? A: The Hantzsch thiazole synthesis is a prominent and versatile method.[5][6] This typically involves the condensation of an α-halo-β-ketoester with thiourea. For this specific target, reacting a compound like methyl 2-chloroacetoacetate with thiourea provides a direct route to the required Methyl 2-amino-thiazole-4-carboxylate precursor.[7]

Q: How critical is the choice of acid in the diazotization step? A: The choice of acid is very important. Hydrochloric acid (HCl) is commonly used as it serves both to form the diazonium salt with NaNO₂ and as the source of the chloride nucleophile. Using a sufficient excess of acid is crucial to maintain a low pH, which stabilizes the diazonium salt and prevents unwanted azo coupling side reactions between the diazonium salt and the unreacted starting amine.[8]

Q: What are the primary safety concerns I should be aware of? A: The primary safety concern is the diazonium salt intermediate. Aryl diazonium salts are potentially explosive when isolated in a dry, solid state. For this reason, they should always be generated in situ in a cold solution and used immediately without any attempt at isolation. The Sandmeyer reaction also involves the vigorous evolution of nitrogen gas, so the reaction vessel must be adequately vented to avoid pressure buildup.[2] Standard precautions for handling corrosive acids, toxic copper salts, and flammable organic solvents should also be strictly followed.

Data & Protocols

Table 1: Troubleshooting Summary
Problem Encountered Probable Cause(s) Recommended Solutions
Low Overall Yield 1. Decomposition of diazonium salt (high temp).2. Incomplete diazotization.3. Inactive copper catalyst.1. Maintain diazotization at 0–5 °C.2. Slow, dropwise addition of NaNO₂.3. Use fresh, high-purity CuCl.
Di-chlorination Byproduct 1. Excessive temperature during substitution.2. Use of CuCl₂ or excess chlorinating agent.1. Run substitution at the lowest effective temperature.2. Ensure use of Cu(I)Cl and correct stoichiometry.
2-Hydroxy Byproduct 1. Reaction of diazonium salt with water.2. Temperature too high during diazotization.1. Use diazonium salt immediately after formation.2. Maintain temperature strictly at 0–5 °C.3. Consider non-aqueous methods (e.g., alkyl nitrite).
Product Contamination 1. Residual copper salts in the final product.1. Wash the organic extract with aqueous ammonia or EDTA solution during workup.[3]
Protocol: General Procedure for Sandmeyer Chlorination

This protocol is a representative methodology based on common laboratory practices for the Sandmeyer reaction on 2-aminothiazole derivatives.[1][2][3]

Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 5-amino-2-aminothiazole-4-carboxylate (1.0 eq.) in a suitable solvent mixture (e.g., acetonitrile and concentrated HCl).

  • Cool the mixture to 0–5 °C using an ice-salt bath.

  • Dissolve sodium nitrite (NaNO₂, ~1.1 eq.) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the stirred thiazole solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting mixture for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt is now complete.

Step 2: Copper-Catalyzed Chlorination

  • In a separate flask, prepare a solution or slurry of copper(I) chloride (CuCl, ~1.2 eq.) in concentrated HCl. Cool this mixture to 0–5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred CuCl mixture. Caution: Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Gently heat the mixture (e.g., to 40-50 °C) for 1-2 hours or until the gas evolution ceases, indicating the reaction is complete.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the product into an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash them sequentially with water, dilute aqueous ammonia (to remove copper), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

Workflow for the Sandmeyer Reaction

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Substitution cluster_workup Step 3: Workup & Purification Start 2-Aminothiazole Precursor + HCl / Acetonitrile Cooling Cool to 0-5°C Start->Cooling NaNO2 Add NaNO2 (aq) Dropwise Cooling->NaNO2 Stir Stir 30 min @ 0-5°C NaNO2->Stir Diazonium Diazonium Salt (in situ) Stir->Diazonium Addition Add Diazonium Salt to CuCl Solution CuCl Prepare Cold CuCl in HCl CuCl->Addition Warm Warm to RT & Heat to 40-50°C Addition->Warm Quench Quench with Ice-Water Warm->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash (H2O, NH4OH, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product Final Product Purify->Product

Caption: Workflow for the synthesis via Sandmeyer reaction.

Key Reaction Pathways and Side Products

Reaction_Pathways Start Methyl 2-amino-5-aminothiazole- 4-carboxylate Diazonium Thiazole Diazonium Salt Start->Diazonium NaNO2, HCl 0-5°C Product Desired Product: Methyl 5-amino-2-chlorothiazole- 4-carboxylate Diazonium->Product CuCl Δ Side1 Side Product: 2-Hydroxy-thiazole Diazonium->Side1 H2O (Temp > 5°C) Side2 Side Product: Di-chlorinated Thiazole Product->Side2 Excess Cl+ High Temp

Caption: Main reaction and common side-product pathways.

References

  • Siméon, F., Sobrio, F., et al. (2010). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health (NIH). Available at: [Link]

  • Kumar, R., Yar, M. S., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). Available at: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Wikipedia contributors. (n.d.). Thiazole. Wikipedia. Available at: [Link]

  • Al-Balas, Q., Anthony, N. G., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available at: [Link]

  • Wikipedia contributors. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Narender, M., Reddy, M. S., et al. (2007). Synthesis of 2-Amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates and their selenazole analogues. Organic Chemistry Portal. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

Sources

Side reactions in the synthesis of 2-aminothiazoles and their prevention.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-aminothiazoles. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of this critical heterocyclic scaffold. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common hurdles and optimize your synthetic routes.

Structure of This Guide

This resource is structured as a dynamic question-and-answer forum. Instead of a rigid protocol, you will find direct answers to specific problems you might be encountering in the lab. The guide is divided into key areas of concern:

  • Frequently Asked Questions (FAQs): Addressing common queries about the Hantzsch thiazole synthesis and related methodologies.

  • Troubleshooting Guide: A deep dive into specific side reactions, with detailed explanations of their mechanisms and step-by-step protocols for their prevention and mitigation.

  • Experimental Protocols: Detailed, validated procedures for key synthetic and purification steps.

  • Data & Diagrams: Quick-reference tables and mechanistic diagrams to clarify complex concepts.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is giving a very low yield. What are the most common culprits?

A1: Low yields in the Hantzsch synthesis can stem from several factors. Here's a checklist to diagnose the issue:

  • Purity of Starting Materials: Impurities in your α-haloketone or thiourea are a primary cause of unwanted side reactions and reduced yields.[1] Always use high-purity starting materials or consider purifying them before use.

  • Reaction Conditions: The classic Hantzsch synthesis often requires heat to proceed efficiently.[1][2] If you are running the reaction at room temperature, a modest increase in temperature may be necessary.[3] Modern approaches using microwave irradiation can significantly shorten reaction times and improve yields.[4]

  • Solvent Choice: The polarity of the solvent is critical. While alcohols like ethanol are commonly used, aprotic solvents such as DMF or even solvent-free conditions have been shown to be effective.[1][3] A solvent screen is often a worthwhile optimization step.

  • Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or LC-MS.[3] Insufficient reaction time will lead to incomplete conversion, while extended times can result in product degradation.[3]

Q2: I've isolated a significant byproduct that seems to be an isomer of my target 2-aminothiazole. What is it and how can I prevent its formation?

A2: You are likely observing the formation of a 3-substituted 2-imino-2,3-dihydrothiazole. This is a known side reaction, particularly when using N-monosubstituted thioureas.[3] The regioselectivity of the cyclization is highly dependent on the pH of the reaction medium.[3]

  • To favor the desired 2-(N-substituted amino)thiazole: Conduct the reaction in a neutral or slightly basic medium.[1][3] The use of a non-acidic solvent is recommended.

  • To favor the 2-imino isomer: Performing the reaction under strongly acidic conditions (e.g., 10M-HCl in ethanol) can promote the formation of this isomer.[1]

Q3: My purified 2-aminothiazole is colored. How can I decolorize it?

A3: Colored impurities can often be removed by treating a solution of your crude product with activated charcoal during recrystallization.[5] The charcoal adsorbs the colored impurities and can be subsequently removed by hot filtration.

Q4: Can I use acid-base extraction for purification?

A4: Yes, this can be a very effective technique. Since 2-aminothiazoles are basic, they can be extracted into an acidic aqueous solution, leaving non-basic organic impurities behind in an organic layer. The desired product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[5]

Troubleshooting Guide: Common Side Reactions and Their Prevention

This section provides a detailed look at specific side reactions, their mechanisms, and actionable solutions.

Issue 1: Formation of Dimer Byproducts

Question: I am observing a higher molecular weight byproduct in my mass spectrum analysis, suggesting a dimerization. What is the cause and how can I avoid it?

Answer: Dimerization can occur through various pathways, often initiated by the reaction of the α-haloketone with itself or with the product.

Plausible Mechanism:

Dimerization A α-Haloketone B Enolate Intermediate A->B Base C Dimerized Product B->C Reaction with another α-haloketone molecule P 2-Aminothiazole Product P->C Reaction with α-haloketone

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the thiourea component to ensure the α-haloketone is consumed efficiently in the desired reaction.

  • Slow Addition: Add the α-haloketone solution dropwise to the thiourea solution at the reaction temperature. This maintains a low concentration of the α-haloketone, minimizing self-condensation.

  • Temperature Management: While heating is often necessary, excessive temperatures can accelerate side reactions.[3] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.

Issue 2: Formation of Favorskii Rearrangement Products

Question: My reaction with a cyclic α-haloketone is resulting in a ring-contracted carboxylic acid derivative instead of the expected 2-aminothiazole. What is happening?

Answer: You are likely observing a Favorskii rearrangement, a known reaction of α-halo ketones in the presence of a base.[6]

Mechanism Overview:

Favorskii A α-Halo Ketone B Enolate Formation A->B Base C Cyclopropanone Intermediate B->C Intramolecular SN2 D Ring Opening C->D Nucleophilic Attack (e.g., OH-) E Carboxylic Acid Derivative D->E Protonation

Prevention Strategies:

  • pH Control: The Favorskii rearrangement is base-mediated.[6] Carefully control the pH of your reaction. If a base is required, use a non-nucleophilic, sterically hindered base.

  • Protecting Groups: If the ketone is particularly susceptible to enolization leading to the rearrangement, consider the use of a protecting group for the carbonyl function, although this adds extra steps to the synthesis.

  • Alternative Synthetic Routes: For substrates prone to this rearrangement, consider alternative methods for thiazole synthesis that do not involve α-haloketones, such as those starting from α-diazoketones or β-keto esters.[7]

Issue 3: Hydrolysis of the α-Haloketone

Question: I am seeing a significant amount of the corresponding ketone (without the halogen) in my crude reaction mixture. Why is this happening?

Answer: This indicates hydrolysis of your α-haloketone starting material. This is a common issue, especially in aqueous or protic solvents.

Prevention Strategies:

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Solvent Choice: Consider using aprotic solvents that are less likely to participate in hydrolysis.

  • Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. If feasible for your specific reaction, running it at a lower temperature for a longer duration may be beneficial.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch 2-Aminothiazole Synthesis

This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thiourea (1.1 equivalents) in a suitable solvent (e.g., ethanol, 5-10 mL per gram of thiourea).

  • Reagent Addition: Gently heat the thiourea solution to a reflux. Add a solution of the α-haloketone (1.0 equivalent) in the same solvent dropwise over 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by vacuum filtration. This is often the hydrohalide salt of the 2-aminothiazole.[8]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Neutralize the crude product with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide.[9]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.[5]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the 2-aminothiazole is soluble at high temperatures but poorly soluble at low temperatures. Common solvents include ethanol, water, or a mixture of the two.[5]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[5]

  • Filtration: Perform a hot filtration to remove any insoluble impurities (and activated charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data & Diagrams

Table 1: Troubleshooting Summary
Issue Potential Cause(s) Recommended Solution(s)
Low Yield Impure starting materials, suboptimal reaction conditions (temperature, time, solvent)Use high-purity reagents, optimize reaction parameters, consider microwave-assisted synthesis.[1][3][4]
Isomer Formation Incorrect pH for N-substituted thioureasUse neutral/basic conditions for the 2-amino isomer; acidic for the 2-imino isomer.[1][3]
Colored Product Colored impuritiesTreat with activated charcoal during recrystallization.[5]
Dimerization Self-condensation of α-haloketoneUse a slight excess of thiourea, slow addition of α-haloketone.
Favorskii Rearrangement Base-mediated rearrangement of cyclic α-haloketonesCareful pH control, use of non-nucleophilic bases.[6]
Hydrolysis of α-haloketone Presence of water in the reactionUse anhydrous solvents and an inert atmosphere.
Diagram: Hantzsch Thiazole Synthesis Mechanism

Hantzsch A α-Haloketone + Thiourea B Nucleophilic Attack (S on α-C) A->B C Intermediate B->C D Intramolecular Cyclization (N on C=O) C->D E Tetrahedral Intermediate D->E F Dehydration E->F G 2-Aminothiazole F->G

References

  • Technical Support Center: Purification of Crude 2-Amino-5-methylthiazole - Benchchem.
  • Common side reactions in the Hantzsch synthesis of 5-aminothiazoles - Benchchem.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls.
  • A Comparative Analysis of 2-Aminothiazole Synthesis Methods - Benchchem.
  • US2489038A - Purification of 2-aminothiazole - Google Patents.
  • 2-aminothiazole——Application, Synthesis, Reaction etc. - ChemicalBook.
  • Identifying side reactions in the Hantzsch synthesis of thiazoles - Benchchem.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH.
  • Hantzsch Thiazole Synthesis - Chem Help Asap.
  • Hantzsch thiazole synthesis - laboratory experiment - YouTube.
  • Favorskii rearrangement - Wikipedia.

Sources

Technical Support Center: Optimization of Reaction Conditions for the Chlorination of Thiazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the chlorination of thiazole rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this critical synthetic transformation. Thiazole and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals, making their efficient and selective chlorination a subject of paramount importance.[1][2] This resource aims to deliver field-proven insights and robust protocols to help you navigate the complexities of thiazole chlorination.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the chlorination of thiazole rings.

Q1: What are the most common chlorinating agents for thiazole rings, and how do I choose the right one?

The choice of chlorinating agent is critical and depends on the substrate's reactivity, the desired regioselectivity, and safety considerations. The most frequently used reagents include:

  • N-Chlorosuccinimide (NCS): A mild and easy-to-handle solid electrophilic chlorinating agent.[3][4] It is particularly useful for activated thiazole rings and when precise control over the reaction is needed.[3] NCS is often the reagent of choice for laboratory-scale synthesis due to its safety profile compared to gaseous chlorine.[5]

  • Sulfuryl Chloride (SO₂Cl₂): A versatile and powerful chlorinating agent that can be used for a wide range of thiazole derivatives.[6][7][8] It is often employed for less reactive substrates. The reaction conditions, such as temperature and solvent, can be tuned to control the extent of chlorination.

  • Thionyl Chloride (SOCl₂): While also used, it can sometimes lead to more side reactions compared to sulfuryl chloride.[1][9] It is effective in certain transformations, such as the conversion of 2-thiazolone to 2-chlorothiazole.[10]

  • Chlorine Gas (Cl₂): Typically used in industrial-scale synthesis due to its low cost. However, it is highly reactive and requires specialized equipment for safe handling.[1][11] Reactions with chlorine gas can be less selective and lead to over-chlorination if not carefully controlled.[1]

Q2: How does the position of existing substituents on the thiazole ring affect chlorination?

The electronic nature and position of substituents dramatically influence the regioselectivity of electrophilic chlorination. The thiazole ring has distinct electronic properties at its C2, C4, and C5 positions.[12]

  • Electron-donating groups (EDGs) such as amino or alkyl groups activate the ring towards electrophilic substitution, typically directing chlorination to the C5 position.[12]

  • Electron-withdrawing groups (EWGs) like nitro or cyano groups deactivate the ring, making chlorination more challenging and often requiring harsher reaction conditions.

Q3: What are the typical solvents and temperature ranges for thiazole chlorination?

Solvent selection is crucial for reaction success.[13][14] Common choices include:

  • Halogenated hydrocarbons: Dichloromethane (DCM), chloroform, and carbon tetrachloride are frequently used as they are inert under most chlorination conditions.[15]

  • Aprotic polar solvents: Acetonitrile and N,N-dimethylformamide (DMF) can also be employed, particularly in industrial processes.[11][16]

  • Protic solvents: In some cases, alcohols or even water can be used, especially with milder reagents like NCS.[3]

Reaction temperatures can range from -40°C to the boiling point of the solvent.[6] Low temperatures are often used to control the reactivity of powerful chlorinating agents and improve selectivity, while higher temperatures may be necessary for less reactive substrates.[7]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the chlorination of thiazole rings.

Issue 1: Low or No Product Yield

A low yield of the desired chlorinated thiazole is a frequent challenge. The following workflow can help identify and resolve the underlying cause.

graph Low_Yield_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Product Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Verify Purity of Starting Materials & Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeConditions [label="Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; ReviewWorkup [label="Review Work-up & Purification Procedure", fillcolor="#FBBC05", fontcolor="#202124"]; Impure [label="Impurities Detected", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pure [label="Materials are Pure", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Temp [label="Adjust Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Time [label="Vary Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Screen Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="Change Chlorinating Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Optimize Extraction/Precipitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromatography [label="Refine Chromatography Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckPurity; CheckPurity -> Impure [label="No"]; CheckPurity -> Pure [label="Yes"]; Impure -> CheckPurity [label="Purify & Retry"]; Pure -> OptimizeConditions; OptimizeConditions -> Temp; OptimizeConditions -> Time; OptimizeConditions -> Solvent; OptimizeConditions -> Reagent; Temp -> Success; Time -> Success; Solvent -> Success; Reagent -> Success; Start -> ReviewWorkup; ReviewWorkup -> Extraction; ReviewWorkup -> Chromatography; Extraction -> Success; Chromatography -> Success; }

Caption: Troubleshooting workflow for low reaction yields.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poor Quality of Starting Materials Impurities in the starting thiazole or the chlorinating agent can lead to side reactions or inhibit the desired transformation.[13]Ensure the purity of all reactants. Recrystallize or distill starting materials if necessary. Use freshly opened or properly stored chlorinating agents.
Suboptimal Reaction Temperature The reaction may be too slow at low temperatures or lead to decomposition at high temperatures.[17]Systematically vary the reaction temperature. For highly exothermic reactions, start at a low temperature (e.g., 0°C or -20°C) and allow the reaction to slowly warm to room temperature.[7] For less reactive substrates, gradually increase the temperature.[11]
Incorrect Reaction Time Incomplete reaction due to insufficient time or product degradation from prolonged reaction times can lower the yield.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] Quench the reaction once the starting material is consumed.
Inappropriate Solvent The solvent affects the solubility of reactants and the stability of intermediates, influencing the reaction rate and outcome.[13]If the yield is low, perform a solvent screen with different classes of solvents (e.g., halogenated, ethereal, aprotic polar).
Inefficient Chlorinating Agent The chosen chlorinating agent may not be reactive enough for the specific thiazole substrate.If using a mild agent like NCS results in low conversion, consider a more potent reagent such as sulfuryl chloride.[6][7]
Product Loss During Work-up The chlorinated thiazole may be volatile or partially soluble in the aqueous phase during extraction.Carefully check the work-up procedure. If the product is suspected to be in the aqueous layer, perform additional extractions.[13] Consider alternative purification methods like precipitation or distillation for volatile products.[11]
Issue 2: Poor Regioselectivity (Formation of Isomeric Products)

Controlling the position of chlorination is a common challenge. The formation of multiple isomers complicates purification and reduces the yield of the desired product.

graph Regioselectivity_Control { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Poor Regioselectivity Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AnalyzeSubstrate [label="Analyze Electronic Properties of Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; ModifyConditions [label="Modify Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; EDG [label="Electron-Donating Group Present", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; EWG [label="Electron-Withdrawing Group Present", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Temp [label="Lower Reaction Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="Use a More Sterically Hindered or Milder Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Change Solvent Polarity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Regioselectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> AnalyzeSubstrate; AnalyzeSubstrate -> EDG [label="C5-directing"]; AnalyzeSubstrate -> EWG [label="Deactivating"]; EDG -> ModifyConditions; EWG -> ModifyConditions; ModifyConditions -> Temp; ModifyConditions -> Reagent; ModifyConditions -> Solvent; Temp -> Success; Reagent -> Success; Solvent -> Success; }

Caption: Decision-making process for improving regioselectivity.

Strategies for Controlling Regioselectivity:

  • Choice of Chlorinating Agent: Sterically bulky chlorinating agents may favor reaction at the less hindered position of the thiazole ring. Milder reagents like NCS can also offer better selectivity compared to highly reactive agents like chlorine gas.[3]

  • Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product.[7]

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus affect the regiochemical outcome. Experimenting with different solvents is recommended.

  • Use of Protecting Groups: In complex molecules, protecting more reactive sites can direct chlorination to the desired position.

  • pH Control: For certain substrates, particularly those with acidic or basic functional groups, adjusting the pH of the reaction medium can alter the electronic properties of the thiazole ring and influence the site of chlorination. The Hantzsch thiazole synthesis, for instance, shows a change in regioselectivity under acidic conditions.[18]

Issue 3: Formation of Byproducts (e.g., Dichlorination)

The formation of over-chlorinated products is a common issue, especially when using highly reactive chlorinating agents or when the product itself is susceptible to further chlorination.

Preventative Measures:

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess (1.0-1.2 equivalents) is common, but for highly reactive substrates, adding the chlorinating agent portion-wise or via a syringe pump can prevent the buildup of excess reagent and minimize over-reaction.

  • Reaction Time: As mentioned previously, monitor the reaction closely and quench it as soon as the desired mono-chlorinated product is formed.

  • Lower Temperature: Conducting the reaction at lower temperatures can reduce the rate of the second chlorination, thereby improving the yield of the mono-chlorinated product.[6]

Experimental Protocols

Below are representative protocols for the chlorination of thiazole derivatives using common laboratory reagents. These should be adapted based on the specific substrate and safety considerations.

Protocol 1: General Procedure for Chlorination using N-Chlorosuccinimide (NCS)

This protocol is suitable for electron-rich or moderately activated thiazole rings.[3]

Materials:

  • Thiazole derivative (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Dissolve the thiazole derivative in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add NCS in one portion to the stirred solution at room temperature. For highly reactive substrates, cool the reaction mixture to 0°C before adding NCS.

  • Stir the reaction mixture at room temperature (or 0°C) and monitor its progress by TLC.[3]

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[11]

Protocol 2: General Procedure for Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol is effective for a broader range of thiazole substrates, including less activated ones.[7][8]

Materials:

  • Thiazole derivative (1.0 eq)

  • Sulfuryl chloride (1.1 eq)

  • Anhydrous halogenated solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and inert atmosphere setup

Procedure:

  • Dissolve the thiazole derivative in the anhydrous solvent in a round-bottom flask under an inert atmosphere and cool the solution to 0°C in an ice bath.

  • Add sulfuryl chloride dropwise to the stirred solution via a dropping funnel over 10-15 minutes.[7]

  • After the addition is complete, allow the reaction to stir at 0°C or let it warm to room temperature, while monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Safety Precautions:

  • All chlorination reactions should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Chlorinating agents like sulfuryl chloride and thionyl chloride are corrosive and react violently with water. Handle them with extreme care.

References

  • Stana, A., et al. (2021).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Google Patents. (1997). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • European Patent Office. (1991). EP 0446913 A1 - Process for the preparation of chlorothiazole derivatives. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Chlorination Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Google Patents. (2001). US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole.
  • ACS Publications. (n.d.). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. a. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • MDPI. (n.d.). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Retrieved from [Link]

  • ACS Publications. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

  • PubMed Central. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • PubMed Central. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2021). Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][1][11][13]triazoles. Retrieved from [Link]

  • PubMed. (2019). Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination.
  • Google Patents. (1985). US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation.
  • Science. (n.d.). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Retrieved from [Link]

  • PubMed Central. (n.d.). The Synthesis of Sulfonyl Chlorides by Chlorination of Sulphur Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US8563745B2 - Process for producing isothiazole derivative.

Sources

Overcoming poor solubility of Methyl 5-amino-2-chlorothiazole-4-carboxylate in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Methyl 5-amino-2-chlorothiazole-4-carboxylate. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the primary challenge encountered with this compound: poor aqueous solubility in biological assays. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure your experimental results are accurate and reproducible.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in 100% DMSO is perfectly clear, but I see a precipitate as soon as I add it to my aqueous assay buffer. What's happening?

A: This is a classic case of a compound "crashing out" of solution due to a dramatic shift in solvent polarity. While this compound, like many lipophilic organic molecules, is readily soluble in an aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility is significantly lower in water-based media.[1] When a small volume of your concentrated DMSO stock is diluted into a large volume of aqueous buffer, the compound's solubility limit is exceeded, causing it to precipitate.[1] This phenomenon relates to kinetic solubility, where the compound fails to remain dissolved in the new solvent environment.[1] A clear DMSO stock does not guarantee solubility in the final assay conditions.[2][3]

Q2: What is the first thing I should check when troubleshooting this precipitation issue?

A: The first and most critical parameter to evaluate is the final concentration of your organic solvent (e.g., DMSO) in the assay well.[4] Many cell-based and enzymatic assays are sensitive to organic solvents, and concentrations are often kept below 1%, with 0.5% being a widely accepted standard to avoid vehicle-induced artifacts.[1] If your compound precipitates at a 0.5% final DMSO concentration, your first action should be to determine if the assay itself can tolerate a slightly higher concentration (e.g., 1% or 2%). However, be aware that higher DMSO levels can inhibit enzyme activity or cause cellular stress, confounding your results.[2][5][6] Always run a vehicle control with the highest DMSO concentration to assess its baseline effect on your specific assay.

Q3: The structure of my compound has an amino group. How can I use pH to my advantage?

A: The presence of the 5-amino group on the thiazole ring is a key physicochemical handle you can exploit. Amino groups are basic and can be protonated in acidic to neutral conditions. By lowering the pH of your assay buffer (if your assay biology permits), you can protonate this nitrogen, forming a positively charged species. This salt form is generally much more water-soluble than the neutral molecule.[7][8]

Consider preparing your assay buffer at a slightly more acidic pH (e.g., pH 6.0-6.5) and test if this improves solubility. It is essential to confirm that the pH change itself does not affect your biological target's activity or the stability of other assay components.

Q4: I'm limited to 0.5% DMSO and can't change the buffer pH. What are my next options for solubilization?

A: When simple solvent and pH adjustments are insufficient, you must explore more advanced formulation strategies. The goal is to find an excipient that can help solubilize the compound without interfering with the assay.[2] A systematic approach is recommended:

  • Co-solvents: Try other water-miscible organic solvents besides DMSO, such as dimethylformamide (DMF), ethanol, or acetonitrile, depending on your assay's tolerance.[2][9]

  • Surfactants: For cell-free (biochemical) assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (typically 0.01% - 0.05%) to the assay buffer can help maintain compound solubility by forming micelles.[10] This is generally not suitable for cell-based assays as detergents can disrupt cell membranes.[10]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of your compound from the aqueous environment.[7][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

For every new agent you introduce, you must rigorously test its effect on the assay in a vehicle control experiment to ensure it does not generate false positive or negative results.[4]

Q5: How can I accurately determine the maximum soluble concentration of my compound in my final assay buffer?

A: You must perform a kinetic solubility assay that mimics your final experimental conditions. This will give you an empirical value for the highest concentration you can test before precipitation occurs. A simple and effective method is visual or instrumental turbidity detection. A detailed protocol is provided in the "Experimental Protocols" section below. Performing this upfront saves significant time and resources by preventing the generation of unreliable data from precipitated compounds.[2][3] Inaccurate activity data due to low solubility can severely mislead structure-activity relationship (SAR) studies in drug discovery.[2][3]

Troubleshooting Guide: A Step-Wise Approach to Overcoming Precipitation

This guide provides a logical workflow for diagnosing and solving solubility issues with this compound.

G start Start: Precipitate observed in assay plate check_dmso Step 1: Assess Vehicle Final DMSO concentration > 1%? start->check_dmso reduce_dmso Action: Lower DMSO concentration by preparing a more concentrated stock. Re-test. check_dmso->reduce_dmso Yes check_ph Step 2: Modify Buffer Can assay tolerate lower pH (e.g., 6.0-6.5)? check_dmso->check_ph No reduce_dmso->check_ph adjust_ph Action: Prepare buffer at lower pH. Run pH vehicle control. Re-test. check_ph->adjust_ph Yes advanced_form Step 3: Advanced Formulation Try co-solvents, surfactants (cell-free), or cyclodextrins. check_ph->advanced_form No adjust_ph->advanced_form sol_assay Step 4: Determine Max Concentration Perform kinetic solubility assay to find the true solubility limit (Cmax). advanced_form->sol_assay end_good Success: Compound Soluble Proceed with assay below Cmax. sol_assay->end_good end_bad Challenge: Low Solubility Redesign assay for lower concentration or consult medicinal chemist. sol_assay->end_bad

Caption: Troubleshooting workflow for addressing compound precipitation.

Data Presentation

The choice of co-solvent and its final concentration is a critical balancing act between compound solubility and assay compatibility.

Table 1: Common Organic Co-solvents and Their General Assay Tolerance

Co-SolventTypical Starting Stock Conc.Common Final Assay Conc. LimitNotes
DMSO 10 - 30 mM0.1% - 1.0% Most common; can cause cell toxicity or enzyme inhibition at >1%.[2][5]
DMF 10 - 20 mM0.1% - 0.5%Can be more aggressive towards plastics; assay tolerance must be verified.[2]
Ethanol 10 - 50 mM0.5% - 2.0%Generally well-tolerated but can be volatile; potential for metabolic effects in cells.

Experimental Protocols

Protocol 1: Workflow for Compound Plating

This protocol minimizes the risk of precipitation during the dilution step. The key is to add the DMSO stock directly to the final assay medium with rapid mixing, which allows assay components like proteins to help stabilize the compound.[2]

G stock 1. Prepare 10 mM stock in 100% DMSO serial 2. Create serial dilution plate (e.g., 200x final conc.) in 100% DMSO stock->serial transfer 4. Transfer 1 µL from DMSO plate to assay plate (1:200 dilution) serial->transfer assay_plate 3. Add 198 µL of final assay buffer to a 96-well plate assay_plate->transfer mix 5. Mix immediately and thoroughly (e.g., orbital shaker) transfer->mix

Caption: Standard workflow for diluting DMSO stock into an assay plate.

Protocol 2: Kinetic Solubility Assessment by Turbidimetry

This experiment will determine the maximum concentration at which this compound remains soluble in your specific assay buffer.

Materials:

  • This compound

  • 100% DMSO

  • Your final assay buffer

  • Clear 96-well or 384-well plates

  • Plate reader capable of measuring absorbance or a dedicated nephelometer

Procedure:

  • Prepare Compound Stock: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution in DMSO: In a 96-well plate, perform a 2-fold serial dilution of the compound stock in 100% DMSO to create a range of concentrations.

  • Prepare Assay Plate: Add the appropriate volume of your final assay buffer to the wells of a new, clear 96-well plate (e.g., 196 µL).

  • Initiate Precipitation: Using a multichannel pipette, transfer a small volume (e.g., 4 µL) from the DMSO dilution plate to the assay buffer plate. This will create your desired final solvent concentration (in this example, 2%). Mix immediately.[1]

  • Incubation: Incubate the plate at room temperature for a period relevant to your assay duration (e.g., 1-2 hours), protected from light.[1]

  • Measurement: Read the absorbance of the plate at a high wavelength (e.g., 620 nm or 750 nm) where the compound does not absorb light. An increase in absorbance/scattering indicates the formation of a precipitate.[2]

  • Analysis: Plot the absorbance reading against the compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline is your kinetic solubility limit.

Table 2: Example Kinetic Solubility Data

Final Compound Conc. (µM)Absorbance at 620 nmObservation
1000.051Clear
500.050Clear
250.049Clear
12.5 0.052 Clear
6.250.115Hazy
3.130.250Precipitate
Vehicle Control (2% DMSO)0.048Clear

In this example, the kinetic solubility limit would be determined to be approximately 12.5 µM.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Williams, H. D., Trevaskis, N. L., & Porter, C. J. H. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]

  • Kühn, K., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]

  • Jain, S. P., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Liu, R. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Kawabata, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Bergström, C. A. S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Computer-Aided Drug Design. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Lipinski, C. (2004). Compound Solubility and HTS Screening. Ziath. [Link]

Sources

Preventing degradation of Methyl 5-amino-2-chlorothiazole-4-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Methyl 5-amino-2-chlorothiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent its degradation during storage and experimental use. Our goal is to ensure the integrity and stability of this critical reagent in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Hydrolysis: The ester and chloro functional groups are susceptible to hydrolysis, especially in the presence of moisture, acids, or bases.

  • Oxidation: The aminothiazole ring can be prone to oxidation, which can be accelerated by exposure to air (oxygen), oxidizing agents, and certain metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the breakdown of the molecule.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at 2-8°C in a refrigerator. For short-term storage, a cool, dry place away from direct sunlight is acceptable. Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.

Q3: Should I store this compound under an inert atmosphere?

A3: Yes, for long-term storage or for highly sensitive applications, storing under an inert atmosphere such as argon or nitrogen is a best practice. This minimizes the risk of oxidative degradation.

Q4: What are the visible signs of degradation?

A4: A noticeable change in color from its typical off-white or light yellow to a darker shade of yellow or brown can be an indicator of degradation. The presence of a strong odor may also suggest decomposition. However, the absence of these signs does not guarantee stability, and analytical confirmation is always recommended.

Q5: Is this compound compatible with all common laboratory solvents?

A5: While it is soluble in many common organic solvents, care should be taken with protic solvents, especially at elevated temperatures, due to the risk of solvolysis. It is also advisable to use dry (anhydrous) solvents to minimize hydrolytic degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: I've noticed a significant drop in the purity of my compound after a few weeks of storage.

  • Question: My recently purchased batch of this compound showed high purity on initial analysis, but a follow-up analysis shows several new impurity peaks. What could be the cause?

  • Answer: This is a classic sign of degradation during storage. The most likely culprits are hydrolysis, oxidation, or a combination of both.

    • Causality: The ester linkage and the 2-chloro substituent are electrophilic sites susceptible to nucleophilic attack by water (hydrolysis). The electron-rich aminothiazole ring is a target for oxidation.

    • Troubleshooting Steps:

      • Review Storage Conditions:

        • Temperature: Was the compound stored at the recommended 2-8°C?

        • Atmosphere: Was the container tightly sealed? Was it stored under an inert atmosphere?

        • Moisture: Was the compound exposed to humid air? Was a desiccant used in the storage container?

      • Analytical Investigation:

        • Use HPLC-MS to identify the impurities. Common degradation products to look for include the hydrolyzed carboxylic acid (5-amino-2-chlorothiazole-4-carboxylic acid) and potentially the 2-hydroxy derivative (from hydrolysis of the chloro group).

      • Corrective Actions:

        • For future storage, aliquot the compound into smaller, tightly sealed vials to minimize exposure to air and moisture upon repeated use.

        • Store the aliquots in a desiccator inside a refrigerator.

        • For maximum stability, purge the vials with an inert gas like argon or nitrogen before sealing.

Issue 2: My reaction yield is consistently lower than expected when using this starting material.

  • Question: I am using this compound in a reaction, but my yields are poor, and I observe multiple side products. Could the starting material be the problem?

  • Answer: Yes, a degraded starting material is a common reason for poor reaction outcomes.

    • Causality: If your starting material has partially degraded, its actual purity is lower than assumed. Furthermore, the degradation products might interfere with your reaction.

    • Troubleshooting Steps:

      • Purity Check: Before use, always verify the purity of your starting material using a suitable analytical method like HPLC or ¹H NMR.

      • Reaction Compatibility:

        • pH: Is your reaction run under strongly acidic or basic conditions? This could be degrading the starting material in situ. If so, consider if a milder pH is feasible.

        • Oxidizing/Reducing Agents: Are there any strong oxidizing or reducing agents in your reaction that could be reacting with the aminothiazole ring?

      • Solvent Choice: Ensure you are using a dry, appropriate solvent for your reaction to prevent in-situ hydrolysis.

Issue 3: I am observing a color change in my compound during my experiment.

  • Question: When I dissolve this compound or run my reaction, the solution turns yellow or brown. Is this normal?

  • Answer: A significant color change often indicates degradation or the formation of colored byproducts.

    • Causality: Oxidation of the aminothiazole ring can lead to the formation of colored polymeric or conjugated species. Additionally, reactions involving the amino group, such as the Maillard reaction with reducing sugars, can cause browning.[1][2][3][4][5]

    • Troubleshooting Steps:

      • Inert Atmosphere: If not already doing so, perform your reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.

      • Degas Solvents: Degassing your solvents before use can remove dissolved oxygen.

      • Check for Incompatibilities: Are there any components in your reaction mixture that could react with the amino group? For example, if you are working with biological systems, be mindful of the presence of reducing sugars.

      • Light Protection: Protect your reaction from light by covering the flask with aluminum foil.

Best Practices for Storage and Handling

To ensure the long-term stability of this compound, adhere to the following protocols.

Short-Term Storage (Up to 1 month)
  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool (below 25°C), dry, and dark place. A laboratory cabinet away from windows and heat sources is suitable.

  • Desiccation: Place the container in a desiccator with a suitable desiccant (e.g., silica gel) to protect from moisture.

Long-Term Storage (Over 1 month)
  • Aliquotting: Upon receiving the compound, it is best to aliquot it into smaller, appropriately sized vials for individual experiments. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Atmosphere: Before sealing the vials, purge each with a stream of dry nitrogen or argon for 1-2 minutes to displace air.

  • Sealing: Use vials with tight-fitting caps, preferably with a PTFE liner. For extra protection, wrap the cap with Parafilm®.

  • Refrigeration: Store the sealed vials at 2-8°C.

  • Desiccation: Place the vials inside a desiccator within the refrigerator.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and storage conditions.

Handling for Experimental Use
  • Equilibration: Before opening, allow the refrigerated container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Weighing: Weigh the required amount of compound quickly in a low-humidity environment if possible.

  • Resealing: Immediately and tightly reseal the container after use. If it was stored under an inert atmosphere, re-purge with inert gas before resealing.

Visual Workflow for Storage and Handling

StorageWorkflow Workflow for Optimal Storage and Handling cluster_receiving Receiving Compound cluster_storage_prep Storage Preparation cluster_storage Storage cluster_usage Experimental Use receive Receive Shipment aliquot Aliquot into smaller vials receive->aliquot For long-term storage purge Purge with N2 or Ar aliquot->purge seal Tightly seal vials purge->seal refrigerate Store at 2-8°C seal->refrigerate desiccate Place in desiccator refrigerate->desiccate equilibrate Equilibrate to RT in desiccator desiccate->equilibrate When needed for experiment weigh Weigh quickly equilibrate->weigh reseal Re-purge and reseal weigh->reseal reseal->refrigerate Return to storage

Caption: Recommended workflow for receiving, preparing, storing, and handling this compound.

Summary of Storage Parameters and Potential Degradation

ParameterRecommendationRationalePotential Degradation Pathway
Temperature 2-8°C (Long-term)Reduces the rate of all chemical degradation reactions.Hydrolysis, Oxidation
Atmosphere Inert (Nitrogen/Argon)Prevents oxidation of the aminothiazole ring.Oxidation
Moisture Store in a desiccatorMinimizes hydrolytic degradation of the ester and chloro groups.Hydrolysis
Light Store in a dark place or amber vialPrevents photochemical reactions.Photodegradation

Experimental Protocols for Stability Assessment

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 48 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a specified duration.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 60°C for 7 days.

  • Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify and characterize the degradation products.

HPLC Method for Purity and Degradation Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan) and/or Mass Spectrometry.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, and precision to ensure it is stability-indicating.

Logical Relationships in Degradation

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation main This compound Ester 2-Chloro Amino Group Thiazole Ring hydrolysis_acid 5-amino-2-chlorothiazole-4-carboxylic acid main:f0->hydrolysis_acid Moisture, Acid/Base hydrolysis_chloro Methyl 5-amino-2-hydroxythiazole-4-carboxylate main:f1->hydrolysis_chloro Moisture, Nucleophiles oxidation_products N-oxides, dimers, or ring-opened products main:f2->oxidation_products Oxygen, Oxidants main:f3->oxidation_products Oxygen, Oxidants photo_products Rearranged or fragmented products main->photo_products UV/Visible Light

Sources

Identifying and characterizing byproducts in Methyl 5-amino-2-chlorothiazole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-amino-2-chlorothiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing scientifically sound, field-tested insights to help you identify and characterize byproducts, ultimately leading to a more efficient and successful synthesis.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several pathways. Each route, while viable, presents a unique set of challenges, primarily concerning the formation of unwanted byproducts. This guide will focus on two of the most plausible synthetic strategies and the common issues encountered with each. We will delve into the causality behind these issues and provide robust protocols for byproduct identification and characterization.

Our approach is grounded in years of practical experience and a thorough understanding of the underlying chemical principles. Every recommendation is designed to be a self-validating system, empowering you to not only solve immediate problems but also to build a deeper understanding of your reaction system.

Section 1: Synthesis via a Modified Gewald Reaction Pathway

One of the most common and versatile methods for the synthesis of substituted 2-aminothiophenes is the Gewald reaction.[1][2][3] A modification of this reaction can be employed to synthesize 5-aminothiazole derivatives. A plausible route to this compound involves the reaction of methyl cyanoacetate, a source of sulfur, and a suitable chlorinating agent in a one-pot or sequential process.

Troubleshooting Guide: Modified Gewald Reaction

Question 1: My reaction is yielding a complex mixture of products with low yield of the desired this compound. What are the likely byproducts and how can I minimize their formation?

Answer: A complex reaction mixture in a modified Gewald synthesis often points to a lack of control over the reaction conditions. The primary competing reaction is the formation of the corresponding 2-aminothiophene derivative. Additionally, side reactions with the chlorinating agent can lead to a variety of chlorinated byproducts.

Potential Byproducts and Their Formation Mechanisms:

  • Methyl 2-amino-5-chlorothiophene-4-carboxylate (Thiophene Byproduct): The Gewald reaction classically leads to thiophenes.[1][2][3] The regioselectivity between thiazole and thiophene formation is highly dependent on the reaction intermediates and conditions.

  • Methyl 2,5-dichlorothiazole-4-carboxylate (Over-chlorination): Excessive or uncontrolled addition of the chlorinating agent can lead to the chlorination of the newly formed 5-amino group via a Sandmeyer-type reaction if diazotization conditions are inadvertently created, or direct chlorination of the aromatic ring.

  • Methyl 5-amino-thiazole-4-carboxylate (Unchlorinated Precursor): Incomplete reaction with the chlorinating agent will result in the presence of the unchlorinated precursor.

  • Polymeric Materials: Uncontrolled reaction conditions, particularly high temperatures, can lead to the formation of intractable polymeric materials.

Strategies for Minimizing Byproduct Formation:

ParameterRecommended ActionRationale
Temperature Maintain a low to moderate reaction temperature (typically 25-60 °C) and monitor for any exothermic events.Higher temperatures can favor the formation of the thermodynamically more stable thiophene byproduct and promote polymerization.
Chlorinating Agent Use a mild and selective chlorinating agent such as N-chlorosuccinimide (NCS). Add the chlorinating agent slowly and in stoichiometric amounts.Harsh chlorinating agents like sulfuryl chloride can lead to over-chlorination and decomposition. Slow addition helps to control the reaction rate and prevent localized high concentrations.
Solvent Aprotic solvents like DMF or THF are often preferred.[4]The choice of solvent can influence the solubility of intermediates and the reaction pathway. Protic solvents may interfere with the chlorinating agent.
pH Control The reaction is sensitive to pH. Maintaining neutral or slightly basic conditions is often crucial for favoring aminothiazole formation.Acidic conditions can promote the formation of isomeric impurities or other side products.
Purity of Starting Materials Ensure the use of high-purity methyl cyanoacetate, sulfur source, and chlorinating agent.Impurities in the starting materials can introduce competing side reactions and reduce the overall yield and purity of the desired product.[5]

Experimental Protocol for Byproduct Analysis by HPLC-UV:

This protocol provides a general guideline for the separation and preliminary identification of byproducts.

  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Data Analysis:

    • Compare the chromatogram of the crude reaction mixture with that of a pure standard of this compound.

    • Peaks other than the main product peak are potential byproducts. The relative retention times can give clues about the polarity of the byproducts. For instance, the unchlorinated precursor would likely elute earlier than the chlorinated product.

Visualization of Potential Byproduct Formation in a Modified Gewald Pathway:

Gewald_Byproducts Start Methyl Cyanoacetate + Sulfur + Chlorinating Agent Intermediate Reactive Intermediates Start->Intermediate Product This compound Intermediate->Product Desired Pathway (Controlled Conditions) Thiophene Methyl 2-amino-5-chlorothiophene-4-carboxylate (Thiophene Byproduct) Intermediate->Thiophene Side Reaction (Thermodynamic Control) Unchlorinated Methyl 5-aminothiazole-4-carboxylate (Unchlorinated Precursor) Intermediate->Unchlorinated Incomplete Chlorination Polymer Polymeric Materials Intermediate->Polymer High Temperature Overchlorinated Methyl 2,5-dichlorothiazole-4-carboxylate (Over-chlorination) Product->Overchlorinated Excess Chlorinating Agent

Caption: Potential byproduct formation pathways in the modified Gewald synthesis.

Section 2: Synthesis via Diazotization and Sandmeyer-Type Reaction

An alternative and powerful strategy for introducing a chloro group at the 2-position of a thiazole ring is through a Sandmeyer-type reaction.[6][7] This would involve the synthesis of a precursor, likely Methyl 2,5-diaminothiazole-4-carboxylate, followed by diazotization of the 2-amino group and subsequent displacement with a chloride ion, typically from a copper(I) chloride catalyst.

Troubleshooting Guide: Diazotization and Sandmeyer-Type Reaction

Question 2: I am attempting a Sandmeyer reaction on my 2-aminothiazole precursor, but I am observing a low yield of the desired 2-chloro product and the formation of several colored byproducts. What could be going wrong?

Answer: The Sandmeyer reaction, while effective, is notorious for its sensitivity and the potential for numerous side reactions, especially with heterocyclic amines.[8] The instability of the diazonium salt and the radical nature of the reaction can lead to a variety of byproducts.

Potential Byproducts and Their Formation Mechanisms:

  • 2-Hydroxy-5-aminothiazole derivative (Phenolic Byproduct): The diazonium salt can react with water to produce the corresponding hydroxylated compound. This is a very common side reaction in Sandmeyer chemistry.[7]

  • Azo Dyes (Colored Byproducts): The highly reactive diazonium salt can couple with the starting 2-aminothiazole or other electron-rich aromatic species in the reaction mixture to form colored azo compounds.

  • Deamination Product (Reduced Byproduct): The diazonium group can be replaced by a hydrogen atom, leading to the deaminated product, Methyl 5-aminothiazole-4-carboxylate.

  • Di- and Poly-chlorinated Products: Although less common in a standard Sandmeyer reaction, under certain conditions, further chlorination of the thiazole ring can occur.

Strategies for Optimizing the Sandmeyer Reaction:

ParameterRecommended ActionRationale
Temperature Maintain a low temperature (typically 0-5 °C) during the diazotization step.Thiazole diazonium salts are often unstable at higher temperatures and can decompose prematurely, leading to a variety of byproducts.
Acid Concentration Use a sufficient excess of a non-nucleophilic acid (e.g., HBF₄ or H₂SO₄) for the diazotization.The acid prevents the formation of diazoamino compounds and helps to stabilize the diazonium salt.
Nitrite Addition Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine.This ensures that the nitrous acid is consumed as it is formed, minimizing side reactions.
Copper Catalyst Use a freshly prepared solution of copper(I) chloride.The activity of the copper catalyst is crucial for the efficient conversion of the diazonium salt to the desired chloride.
Reaction Quenching Once the reaction is complete, quench it promptly to prevent the decomposition of the product and the formation of further byproducts.

Experimental Protocol for Characterization of Byproducts by LC-MS/MS:

This protocol enables the identification of byproducts by providing both retention time and mass-to-charge ratio information.

  • Sample Preparation:

    • Prepare a dilute solution of the crude reaction mixture in an appropriate solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-MS/MS Conditions:

    • LC System: Utilize a similar HPLC setup as described in the previous section.

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer is recommended.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for these compounds.

    • MS Scan Mode: Perform a full scan to identify the molecular ions of all components in the mixture.

    • MS/MS Fragmentation: For key byproduct peaks, perform product ion scans to obtain fragmentation patterns, which can aid in structural elucidation.

  • Data Analysis:

    • Extract the ion chromatograms for the expected masses of the product and potential byproducts.

    • Analyze the mass spectra to confirm the molecular weights of the observed species.

    • Interpret the fragmentation patterns to confirm the structures of the byproducts. For example, the loss of a methyl group (-15 Da) or a methoxycarbonyl group (-59 Da) can be indicative of the ester functionality.

Visualization of the Sandmeyer Reaction Troubleshooting Workflow:

Sandmeyer_Troubleshooting cluster_synthesis Synthesis Steps cluster_troubleshooting Troubleshooting cluster_byproducts Potential Byproducts Start Methyl 2,5-diaminothiazole-4-carboxylate Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuCl) Diazotization->Sandmeyer Hydroxy 2-Hydroxy Byproduct Diazotization->Hydroxy Reaction with H₂O Azo Azo Dyes Diazotization->Azo Coupling Reaction Deaminated Deaminated Product Diazotization->Deaminated Reduction Product This compound Sandmeyer->Product Dichlorinated Dichlorinated Product Sandmeyer->Dichlorinated Side Reaction Problem Low Yield & Byproducts Analysis Analyze Byproducts (HPLC, LC-MS/MS, NMR) Problem->Analysis Optimization Optimize Reaction Conditions Analysis->Optimization Analysis->Hydroxy Analysis->Azo Analysis->Deaminated Analysis->Dichlorinated

Caption: Troubleshooting workflow for the Sandmeyer synthesis route.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the regiochemistry of my final product and differentiate it from potential isomers?

A1: Unambiguous structural confirmation requires a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The proton on the thiazole ring will have a characteristic chemical shift. The coupling constants (if any) can provide information about its neighboring substituents.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the thiazole ring are highly sensitive to the nature and position of the substituents.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, which is essential for definitively assigning the structure and differentiating between isomers. For instance, an HMBC experiment can show a correlation between the amino protons and the carbon at position 5, confirming the 5-amino substitution.

Q2: My purified product appears to be unstable and decomposes over time. What are the potential degradation pathways and how can I improve its stability?

A2: 2-Chlorothiazole derivatives can be susceptible to nucleophilic substitution at the 2-position, especially in the presence of moisture or other nucleophiles. The 5-amino group can also be prone to oxidation.

  • Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.

  • Solvent Choice for Storage: If storing in solution, use a dry, aprotic solvent.

  • Purity: Ensure that the final product is free from any residual acid or base from the workup, as these can catalyze decomposition.

Q3: What are the best practices for purifying this compound from the byproducts mentioned?

A3: Column chromatography on silica gel is typically the most effective method for purifying the target compound from the common byproducts.

  • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. The optimal solvent system will need to be determined empirically using thin-layer chromatography (TLC).

  • Monitoring: Monitor the fractions by TLC to identify and collect the fractions containing the pure product.

  • Recrystallization: For further purification, recrystallization from a suitable solvent system can be employed.

References

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

  • El-Gaby, M. S. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • El-Gaby, M. S. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. [Link]

  • Kumar, V., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(11), 2821-2854. [Link]

  • Bar-Haim, G., et al. (2010). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 75(15), 5099-5102. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Kabale University Library. [Link]

  • Patel, N. B., & Patel, J. C. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. E-Journal of Chemistry, 7(3), 853-859. [Link]

  • Basavanakatti, V. S., et al. (2024). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Retrieved from [Link]

  • Wang, J., et al. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Heterocyclic Communications, 20(3), 175-176. [Link]

  • Sargsyan, A. S., et al. (2018). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Chen, Y., et al. (2008). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Tetrahedron Letters, 49(35), 5173-5175. [Link]

  • Ghashang, M., et al. (2017). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePyr IL@ZY-Fe3O4. RSC Advances, 7(58), 36585-36593. [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. B. A. (2018). ¹H NMR spectrum of the thiazole derivative B. ResearchGate. [Link]

  • CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google P
  • Gomaa, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1722. [Link]

  • Chemical Synthesis - RC. (n.d.). 2-AMINO-5-CHLOROTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Legrand, B., et al. (2014). FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. Amino Acids, 46(11), 2537-2549. [Link]

  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]

  • Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment. (n.d.). SciSpace. [Link]

  • Perdic, M., & Polanc, S. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]

  • Al-Abody, A. M. J. (2017). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. [Link]

  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. [Link]

  • Kahleel, S. S., Waleed, A., & Hassen, A. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8, 849-855. [Link]

  • Diazotization Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Lutze, H. V., et al. (2019). Reaction of chlorine dioxide with organic matter – formation of inorganic products. Environmental Science: Water Research & Technology, 5(2), 264-273. [Link]

  • Xu, X., et al. (2017). Characterization of the reactivity and chlorinated products of carbazole during aqueous chlorination. Environmental Pollution, 225, 412-418. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, October 10). Thieme Chemistry. [Link]

  • Diazotization of Amines. (2019, June 5). Chemistry LibreTexts. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. [Link]

  • Synthesis, characterization and biological evaluation of thiazole incorporated triazole compounds. (n.d.). Scholars Research Library. [Link]

Sources

Technical Support Center: Enhancing the Stability of Methyl 5-amino-2-chlorothiazole-4-carboxylate for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-amino-2-chlorothiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability and integrity of this compound throughout your biological testing workflows. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: Based on the chemical structure, a substituted 2-aminothiazole, the primary stability concerns are susceptibility to hydrolysis, photodegradation, and oxidation. The ester and chloro-substituents on the thiazole ring can be particularly labile under certain conditions.

Q2: How should I store the solid compound?

A2: For long-term storage, the solid compound should be stored at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen)[1]. This minimizes the risk of degradation from light, moisture, and atmospheric oxygen.

Q3: I need to make a stock solution. What is the best solvent and how should I store it?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. However, studies on other 2-aminothiazole derivatives have shown that they can degrade in DMSO at room temperature, forming oxygenated and dimerized products[2][3]. Therefore, it is crucial to store DMSO stock solutions at -20°C or -80°C and in small aliquots to avoid repeated freeze-thaw cycles[3]. For aqueous experiments, it is recommended to prepare fresh dilutions from the frozen stock solution immediately before use.

Q4: Is this compound sensitive to pH?

A4: Yes, thiazole derivatives, particularly those with ester functionalities, can be susceptible to pH-dependent hydrolysis. Related compounds like hydrochlorothiazide show increased degradation in alkaline conditions[1]. It is advisable to maintain the pH of your experimental solutions within a neutral to slightly acidic range (pH 6-7.4) if possible.

Q5: Can I expose my experimental solutions containing this compound to ambient light?

A5: It is strongly recommended to protect all solutions containing this compound from light. Thiazole-containing compounds can undergo photodegradation, potentially through reactions with singlet oxygen, leading to rearranged structures[4]. Experiments should be conducted in amber vials or under low-light conditions.

II. Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Inconsistent Biological Activity

Q: I am observing variable results in my cell-based assays. Could this be a stability issue?

A: Yes, inconsistent biological activity is a hallmark of compound instability. Several factors could be at play:

  • Stock Solution Degradation: If you are using an older DMSO stock solution that has been stored at room temperature or subjected to multiple freeze-thaw cycles, it may have degraded. Prepare a fresh stock solution from the solid compound and compare the activity. A study on a similar 2-aminothiazole showed that decomposition is minimal when stored at -20°C in DMSO over two months[2][3].

  • Instability in Assay Media: The compound may be unstable in your cell culture medium over the time course of your experiment. The pH, presence of reactive species, and temperature of the incubator can all contribute to degradation.

    • Troubleshooting Step: Perform a time-course stability study in your assay medium. Incubate the compound in the medium under your experimental conditions (e.g., 37°C, 5% CO2) and analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the amount of remaining parent compound.

Precipitation in Aqueous Buffers

Q: My compound is precipitating when I dilute my DMSO stock into my aqueous buffer (e.g., PBS). What can I do?

A: This is a common issue related to the compound's solubility.

  • Lower the Final Concentration: The concentration of the compound in your final aqueous solution may be exceeding its solubility limit. Try performing a serial dilution to find the maximum soluble concentration.

  • Use a Co-solvent: In some cases, a small percentage of an organic co-solvent (e.g., ethanol, PEG-400) can be included in the final aqueous solution to improve solubility. However, you must first verify that the co-solvent does not affect your biological system.

  • pH Adjustment: The solubility of aminothiazole derivatives can be pH-dependent. You can experimentally determine the optimal pH for solubility, but be mindful of the potential for pH-dependent degradation.

Suspected Degradation During an Experiment

Q: I suspect my compound is degrading during my experiment. How can I confirm this and identify the degradation products?

A: A forced degradation study coupled with a stability-indicating analytical method is the standard approach to address this.[5]

  • Forced Degradation Study: This involves intentionally exposing the compound to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and pathways. The main conditions to test are:

    • Acidic and Basic Hydrolysis: Treat the compound with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH).

    • Oxidation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂).

    • Photodegradation: Expose a solution of the compound to a UV lamp or direct sunlight.

    • Thermal Degradation: Heat a solution or the solid compound at an elevated temperature (e.g., 60-80°C).

  • Stability-Indicating HPLC Method: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.

    • Protocol: Develop an HPLC method (a starting point is provided in Section IV) and use it to analyze the samples from your forced degradation study. The goal is to achieve baseline separation between the peak for the parent compound and any new peaks that appear, which represent degradation products. LC-MS/MS can then be used to identify the mass of these degradation products, providing clues to their structures.[1][4]

III. Data Summary

ParameterRecommendation/InformationRationale
Solid Storage 2-8°C, protected from light, under inert gas.Prevents thermal, photo-, and oxidative degradation.[1]
Stock Solution DMSO, store at -20°C or -80°C in aliquots.Minimizes degradation observed in DMSO at room temperature.[2][3]
pH of Aqueous Solutions Neutral to slightly acidic (pH 6-7.4) is generally preferred.Thiazole esters are susceptible to hydrolysis, especially in alkaline conditions.[1]
Light Exposure Protect solutions from light.Thiazole rings can be susceptible to photodegradation.[4]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents.Can accelerate degradation through hydrolysis and oxidation.

IV. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and degradation products.

  • Instrumentation: HPLC with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a phosphate buffer) is a common starting point for thiazole derivatives.[6]

    • Example Gradient: Start with 95% aqueous phase and ramp up to 95% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the λmax of this compound using a UV-Vis spectrophotometer. A starting point could be around 230-280 nm.[6]

  • Injection Volume: 10-20 µL.

  • Method Validation: Once you have achieved good separation of the parent compound from its degradation products (from the forced degradation study), validate the method for linearity, accuracy, precision, and robustness according to ICH guidelines.[7]

Protocol 2: Forced Degradation Study
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature or heat to 60°C for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a defined period, taking aliquots for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or a clear vial) to a photostability chamber or direct sunlight for a defined period. Analyze by HPLC. A control sample should be kept in the dark at the same temperature.

  • Thermal Degradation: Heat a solution of the compound at an elevated temperature (e.g., 80°C) for a defined period. Analyze by HPLC.

V. Visualizations

Potential Degradation Pathways

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photodegradation Photodegradation (UV/Light) Parent This compound Hydrolysis_Product 5-Amino-2-chlorothiazole-4-carboxylic acid + Methanol Parent->Hydrolysis_Product Ester Cleavage Oxidation_Product N-oxide or S-oxide derivatives Parent->Oxidation_Product Oxidation of N or S Photo_Product Rearranged endoperoxide or ring-opened products Parent->Photo_Product [4+2] Cycloaddition/Ring Cleavage

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

Caption: Troubleshooting workflow for inconsistent biological assay results.

VI. References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4). Available at: [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 622-632. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 2-amino-5-chlorothiazole-4-carboxylate. Retrieved from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. Available at: [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Available at: [Link]

  • de Oliveira, A. C., et al. (2020). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 31(8), 1667-1677. Available at: [Link]

  • Singh, S., et al. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. Journal of Pharmaceutical and Biomedical Analysis, 63, 68-76. Available at: [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

  • Al-Kurdi, Z., et al. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089-1097. Available at: [Link]

  • Google Patents. (1970). US3547917A - 2-amino-4-methylthiazole-5-carboxamides. Available at:

  • de Voogd, H., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 12(4), 285-290. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

  • García, C., et al. (2009). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and Photobiology, 85(1), 160-170. Available at: [Link]

  • Fernández-Perales, M., et al. (2020). Degradation of the diuretic hydrochlorothiazide by UV/Solar radiation assisted oxidation processes. Journal of Environmental Management, 257, 109973. Available at: [Link]

  • Gralińska, H., et al. (2022). Nanocomposites of Titanium Dioxide and Peripherally Substituted Phthalocyanines for the Photocatalytic Degradation of Sulfamethoxazole. Molecules, 27(19), 6549. Available at: [Link]

  • de Voogd, H., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 12(4), 285-290. Available at: [Link]

  • Paul, S., & Panda, D. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517. Available at: [Link]

  • Modzelewska-Banachiewicz, B., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ChemInform, 35(48). Available at: [Link]

  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

  • SYX VALENT Q.C. (n.d.). 2-AMINO-5-CHLOROTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

  • An, F., et al. (2015). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter, 11(44), 8639-8648. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC-MS for Sensitive Aminothiazole Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sensitive detection of aminothiazoles using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this analytical technique. Here, we move beyond simple protocols to explain the reasoning behind our recommendations, ensuring you can adapt and troubleshoot effectively in your own laboratory.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we encounter when scientists begin working with aminothiazoles.

Q1: What is the best starting HPLC column for aminothiazole analysis?

A1: For most aminothiazoles, a reversed-phase C18 column is an excellent starting point.[1][2] These columns offer good retention for many aminothiazole structures. For more polar aminothiazoles that are poorly retained on C18 columns, consider a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column that combines reversed-phase and ion-exchange mechanisms.[3]

Q2: What mobile phase composition should I start with?

A2: A common starting point for reversed-phase chromatography of aminothiazoles is a mobile phase consisting of water and acetonitrile (ACN) with a small amount of an acidic modifier.[4][5] A typical initial gradient could be 5-95% ACN. For MS compatibility, volatile modifiers like 0.1% formic acid or 5 mM ammonium formate are highly recommended as they improve peak shape and ionization efficiency without contaminating the mass spectrometer.[1][4] Non-volatile acids like phosphoric acid, while suitable for UV detection, are not compatible with MS analysis.[4][5]

Q3: Should I use positive or negative ionization mode for aminothiazole detection?

A3: Aminothiazoles contain nitrogen atoms that are readily protonated. Therefore, positive electrospray ionization (ESI+) is the preferred mode for sensitive detection.[6]

Q4: My aminothiazole compound is not stable in the sample solution. What can I do?

A4: The stability of aminothiazoles can be a concern. It is crucial to assess stability during method development.[6] Factors to investigate include temperature, light exposure, and the pH of the sample diluent. One study found that their aminothiazole analyte was stable for about 7 days at room temperature and for approximately 3 months when refrigerated.[6] If instability is observed, consider preparing samples fresh, using amber vials to protect from light, and adjusting the pH of the sample diluent.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance on overcoming specific challenges you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape is a common issue that can compromise resolution and the accuracy of integration.[7]

Underlying Causes:

  • Secondary Interactions: Peak tailing for basic compounds like aminothiazoles can occur due to interactions with acidic silanol groups on the surface of the silica-based column packing material.[7][8]

  • Column Overload: Injecting too much sample can lead to broadened or tailing peaks.[9]

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the mobile phase at the start of the gradient, it can cause peak distortion, including splitting.[9][10]

  • Column Void or Contamination: A void at the head of the column or a plugged frit can create alternative flow paths, leading to split or misshapen peaks.[8][10]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the aminothiazole, both the ionized and non-ionized forms may be present, resulting in split peaks.[9]

Troubleshooting Workflow:

start Poor Peak Shape Observed q1 Are all peaks affected or only some? start->q1 all_peaks All Peaks Affected q1->all_peaks All some_peaks Some Peaks Affected q1->some_peaks Some check_system Investigate System-Wide Issues: - Check for leaks - Inspect column for voids/contamination - Ensure proper connections all_peaks->check_system check_analyte Investigate Analyte-Specific Issues: - Secondary interactions - pH effects - Mismatched injection solvent some_peaks->check_analyte solution1 Solution: - Flush or replace column - Check fittings check_system->solution1 solution2 Solution: - Add acidic modifier (e.g., 0.1% formic acid) - Adjust mobile phase pH - Match injection solvent to mobile phase check_analyte->solution2

Caption: Troubleshooting logic for poor peak shape.

Step-by-Step Protocol to Address Peak Tailing:

  • Assess the Problem: First, determine if the tailing affects all peaks or just the aminothiazole analytes. If all peaks are tailing, it could indicate a physical problem with the column or system.[10] If only the basic aminothiazoles are tailing, it's likely a chemical interaction issue.[7]

  • Modify the Mobile Phase:

    • Add an Acidic Modifier: Introduce 0.1% formic acid to the mobile phase. This will protonate the aminothiazole, ensuring it is in a single ionic state, and also protonate the residual silanol groups on the stationary phase, minimizing secondary interactions.[8]

    • Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your aminothiazole.

  • Optimize the Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[9] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Check the Column: If the problem persists, try flushing the column with a strong solvent. If that fails, the column may be irreversibly damaged and require replacement.[10]

Issue 2: Low Sensitivity and Poor Signal-to-Noise

Achieving high sensitivity is critical for detecting low-level analytes, especially in complex biological matrices.

Underlying Causes:

  • Suboptimal Ionization: Inefficient conversion of the analyte from the liquid phase to gas-phase ions in the ESI source is a primary cause of low sensitivity.[11]

  • Ion Suppression (Matrix Effects): Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can compete with the analyte for ionization, suppressing its signal.[12][13][14]

  • Poor Fragmentation (in MS/MS): If using tandem mass spectrometry (MS/MS), inefficient fragmentation of the parent ion into product ions will result in a weak signal in Multiple Reaction Monitoring (MRM) mode.

  • Contaminated Mobile Phase: Impurities in the mobile phase can lead to a high baseline and noise, reducing the signal-to-noise ratio.[9]

Systematic Approach to Improving Sensitivity:

start Low Sensitivity Observed step1 Optimize MS Source Parameters (Direct Infusion) start->step1 step2 Improve Chromatography step1->step2 If still low step3 Address Matrix Effects step2->step3 If still low step4 Optimize MS/MS Parameters step3->step4 If still low end Sensitive Detection Achieved step4->end

Caption: Workflow for enhancing detection sensitivity.

Step-by-Step Protocol for ESI Source Optimization:

  • Direct Infusion: Prepare a standard solution of your aminothiazole (e.g., 1 µg/mL in 50:50 ACN:Water with 0.1% formic acid). Infuse this solution directly into the mass spectrometer using a syringe pump at a flow rate similar to your LC method (e.g., 0.2-0.5 mL/min).

  • Tune Key Parameters: While observing the signal intensity of your analyte's molecular ion, systematically adjust the following parameters.[11][15] Adjust one parameter at a time to find its optimal value.

MS ParameterTypical Starting Range (Positive ESI)Rationale for Optimization
Capillary Voltage 3.0 - 5.0 kVDrives the electrospray process. Too low results in poor ionization; too high can cause instability or in-source fragmentation.[11]
Nebulizer Gas Pressure 20 - 60 psiAssists in forming a fine spray of droplets. Higher pressure leads to smaller droplets and better desolvation.[11]
Drying Gas Flow 5 - 15 L/minAids in solvent evaporation from the droplets.
Drying Gas Temperature 250 - 400 °CProvides thermal energy for desolvation. Higher temperatures can improve sensitivity but may cause thermal degradation of the analyte.
  • Optimize MS/MS Parameters (if applicable):

    • Collision Energy (CE): After optimizing the parent ion signal, select it for fragmentation and infuse the solution again. Ramp the collision energy to find the value that produces the most intense and stable product ions.

    • Fragmentor/Cone Voltage: This parameter can influence in-source fragmentation. Optimize it to maximize the parent ion signal while minimizing premature fragmentation.

Issue 3: Inconsistent Retention Times and Matrix Effects

Shifting retention times can lead to misidentification of peaks, while matrix effects can severely impact quantitation accuracy.[12][16]

Underlying Causes:

  • System Instability: Fluctuations in pump pressure, leaks, or inconsistent mobile phase composition can cause retention time drift.[17][18]

  • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient methods, is a common cause of shifting retention times.[19]

  • Matrix Effects: As previously mentioned, co-eluting matrix components can suppress or enhance the analyte signal.[20] In some cases, matrix components can even alter the retention behavior of the analyte.[12]

Step-by-Step Protocol for Diagnosing and Mitigating Matrix Effects:

  • Qualitative Assessment (Post-Column Infusion):

    • Continuously infuse a standard solution of your aminothiazole into the MS source post-column.

    • Inject a blank, extracted matrix sample onto the HPLC column.

    • Monitor the signal of the infused standard. A dip in the signal where matrix components elute indicates ion suppression.

  • Quantitative Assessment:

    • Prepare three sets of samples:

      • Set A: Analyte in a neat (clean) solvent.

      • Set B: Blank matrix extract spiked with the analyte post-extraction.

      • Set C: Matrix sample spiked with the analyte before extraction.

    • Analyze all three sets and calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:

      • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A ME value significantly different from 100% confirms the presence of matrix effects ( <100% is suppression, >100% is enhancement).[14]

Mitigation Strategies:

  • Improve Chromatographic Separation: Adjust the gradient to move the analyte peak away from the regions of major matrix interference. A longer column or a different stationary phase can also improve resolution.[21]

  • Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[22]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[13] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.

References

  • SCIEX. (2023). Troubleshooting Common LC Issues on SCIEX Triple Quad™ and QTRAP® Systems. [Link]

  • SCIEX. LC-MS Maintenance and Troubleshooting - Tips and Tricks for New Users. [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • Khan, M. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. NIH National Library of Medicine. [Link]

  • LabWrench. Waters 2690/5 USER & TROUBLESHOOTING GUIDE. [Link]

  • ResearchGate. How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]

  • SIELC Technologies. Separation of 2-Aminothiazole on Newcrom R1 HPLC column. [Link]

  • SCIEX. LC-MS Maintenance and Troubleshooting - Tips and Tricks for New Users. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Agilent. Preparative HPLC Troubleshooting Guide. [Link]

  • ManualsLib. Ab Sciex Qtrap 4500 Lc/Ms/Ms System System User's Manual. [Link]

  • Agilent. Preparative HPLC Troubleshooting Guide. [Link]

  • Waters Corporation. HPLC Troubleshooting. [Link]

  • Agilent. LC Troubleshooting Guide. [Link]

  • SpringerLink. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • ResearchGate. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Waters Corporation. Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material. [Link]

  • SCIEX. Troubleshooting ExionLC AE and Shimadzu LC-40 and SCIEX MS Systems: Tips and Tricks. [Link]

  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • Nacalai Tesque. Poor peak shape. [Link]

  • MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • NIH National Library of Medicine. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]

  • NIH National Library of Medicine. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • ResearchGate. Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. [Link]

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

  • NIH National Library of Medicine. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. [Link]

  • Waters Corporation. Waters UPLC Troubleshooting Guide. [Link]

  • ResearchGate. How to increase sensitivity of badly ionizing compounds in ESI-MS. [Link]

  • YouTube. Pro Tips for Method Development (LC-MS/MS 101). [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • SIELC Technologies. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. [Link]

  • NIH National Library of Medicine. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • LCGC International. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]

  • LCGC International. A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]

  • Mastelf. HPLC Method Development: From Basics to Advanced Strategies. [Link]

  • Pharmaguideline. Steps for HPLC Method Development. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

Sources

Strategies to reduce impurities in the final product of thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Impurities in Your Final Product

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting strategies and answers to frequently asked questions (FAQs) regarding impurity formation. As Senior Application Scientists, we understand that achieving high purity is critical for downstream applications, and this resource is structured to help you diagnose and resolve common challenges encountered during the synthesis of thiazole derivatives.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding impurities in thiazole synthesis, particularly focusing on the widely-used Hantzsch synthesis.

Q1: What are the primary sources of impurities in a typical Hantzsch thiazole synthesis?

Impurities can be introduced at nearly every stage of the process. The most common sources include:

  • Starting Materials: The purity of the initial α-haloketone and thioamide is paramount. Contaminants in these reagents can lead to unwanted side reactions or be carried through to the final product.[1][2] For instance, 2-aminothiophenol, a precursor for benzothiazoles, is highly susceptible to oxidation, forming a disulfide dimer that can complicate the reaction.[1]

  • Side Reactions: The reaction conditions themselves can promote the formation of byproducts. The most notable is the formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[1][3]

  • Degradation: The desired thiazole product or intermediates may degrade under harsh reaction conditions like excessive heat or prolonged reaction times, leading to tar or colored impurities.[2][4]

  • Residual Solvents and Reagents: Solvents used during the reaction and purification, as well as excess unreacted starting materials, can remain in the final product if not adequately removed.[2][5]

Q2: How can I be sure my starting materials are pure enough?

You should always verify the purity of your α-haloketone and thioamide before starting the reaction.[1] Standard analytical techniques are sufficient for this verification:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are excellent for confirming the structure and identifying organic impurities.

  • Melting Point Analysis: Comparing the observed melting point of a solid reagent to its literature value can provide a quick assessment of purity. A broad melting range often indicates the presence of impurities.[6]

  • Chromatography (TLC/HPLC): Thin-layer chromatography can quickly show the presence of multiple components in a starting material. High-performance liquid chromatography (HPLC) is ideal for quantifying the purity of key reagents.[2]

Q3: My reaction is turning dark brown/black. What is causing this and how can I prevent it?

The formation of dark, tarry substances is typically a sign of degradation or polymerization. This can be caused by:

  • Excessive Heat: Overheating the reaction mixture can cause decomposition of reactants, intermediates, or the final thiazole product.

  • Reactive Intermediates: Highly reactive species generated during the reaction may polymerize.

  • Air Oxidation: Some starting materials or intermediates may be sensitive to air, especially at elevated temperatures.

To mitigate this, consider the following:

  • Precise Temperature Control: Use an oil bath and a temperature controller to maintain the optimal reaction temperature. Avoid aggressive heating.

  • Inert Atmosphere: If your reagents are known to be air-sensitive, run the reaction under an inert atmosphere of nitrogen or argon.

  • Reduced Reaction Time: Monitor the reaction's progress using TLC. Once the starting materials are consumed, proceed with the work-up promptly to avoid prolonged heating. Microwave-assisted synthesis can dramatically reduce reaction times and often minimizes byproduct formation.[3]

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic approach to identifying and eliminating specific impurities.

Workflow for Impurity Diagnosis and Resolution

The first step in troubleshooting is to identify the nature of the impurity. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.[2]

G observe Impurity Observed (TLC, HPLC, NMR) start_mat Unreacted Starting Materials? observe->start_mat Analyze Data isomeric Isomeric Impurity? start_mat->isomeric No sol_stoich 1. Check Stoichiometry 2. Increase Reaction Time/Temp 3. Verify Reagent Purity start_mat->sol_stoich Yes unknown Unknown Byproduct or Colored Impurity? isomeric->unknown No sol_ph Adjust pH to Neutral or Basic Conditions isomeric->sol_ph Yes sol_purify Optimize Purification: - Recrystallization - Column Chromatography - Activated Charcoal unknown->sol_purify Yes monitor Monitor via TLC/HPLC sol_stoich->monitor Re-run Reaction monitor->sol_stoich Incomplete workup1 Proceed to Work-up & Purification monitor->workup1 Complete sol_ph->monitor sol_purify->workup1

Caption: Troubleshooting workflow for thiazole synthesis impurities.

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Symptoms:

  • NMR spectrum shows signals corresponding to the α-haloketone or thioamide.

  • TLC or HPLC analysis shows spots/peaks matching the starting materials.

Causality & Solution:

This is often the most straightforward issue to resolve. It indicates that the reaction has not gone to completion.

Potential Cause Scientific Rationale Recommended Action
Incorrect Stoichiometry The Hantzsch synthesis is a condensation reaction that proceeds in a 1:1 ratio.[7] An incorrect molar ratio leaves the excess reagent unreacted.Carefully verify the masses and molar calculations of your reagents. Using a slight excess (1.1-1.5 equivalents) of the thioamide can help drive the reaction to completion and consume the α-haloketone, which can be harder to remove during purification.[3][6]
Insufficient Reaction Time or Temperature Reaction kinetics are dependent on time and temperature. Insufficient energy or time will result in an incomplete reaction.Monitor the reaction's progress via TLC. If starting material is still present after the recommended time, consider extending the reaction time or cautiously increasing the temperature by 5-10 °C.
Poor Reagent Quality Impurities or degradation (e.g., oxidation) of starting materials lowers their effective concentration, leading to an incomplete reaction.Re-purify starting materials if necessary. For example, recrystallize the α-haloketone or use freshly acquired thioamide.[1]
Issue 2: Formation of Isomeric Impurities (2-Imino-2,3-dihydrothiazoles)

Symptoms:

  • Mass spectrometry shows a peak with the same mass as the desired product.

  • NMR shows a more complex spectrum than expected, with distinct sets of signals for the two isomers.

  • HPLC may show two closely eluting peaks.

Causality & Solution:

When using N-monosubstituted or unsubstituted thioamides, the reaction can yield two different regioisomers or tautomers.[3] The formation of the 2-aminothiazole is typically favored, but reaction conditions, especially pH, can influence the outcome.

Caption: Formation of isomeric impurities under acidic conditions.

Under acidic conditions, protonation events can favor the pathway leading to the 2-imino tautomer.[3]

Recommended Actions:

  • Control pH: The most effective strategy is to adjust the reaction pH. Running the reaction under neutral or slightly basic conditions strongly favors the formation of the desired 2-aminothiazole product.[3]

  • Basic Work-up: During the work-up phase, washing the reaction mixture with a mild base solution like 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) helps to neutralize any acid generated (e.g., HBr or HCl) and can also aid in precipitating the final product.[6]

Issue 3: Difficulty in Purification and Removal of Persistent Impurities

Symptoms:

  • The crude product is an oil that will not crystallize.

  • Recrystallization fails to significantly improve purity.

  • Column chromatography results in poor separation between the product and an impurity.

Causality & Solution:

These challenges often arise when byproducts have similar polarity and solubility to the desired thiazole. A multi-pronged purification strategy is often required.

Experimental Protocol: Enhanced Recrystallization

If a standard single-solvent recrystallization fails, a more robust approach is needed.

Step 1: Solvent Screening

  • Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water, acetone, dichloromethane).

  • The ideal single solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • If no single solvent is ideal, try a two-solvent system (one in which the product is soluble, and one in which it is insoluble).

Step 2: Activated Charcoal Treatment

  • If your product is contaminated with colored impurities, these can sometimes be removed with activated charcoal.[3]

  • Procedure:

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Add a small amount of activated charcoal (approx. 1-2% by weight of your crude product).

    • Keep the solution hot and swirl for 2-5 minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal.

    • Allow the filtered solution to cool slowly to induce crystallization.

Step 3: Alternative Purification Techniques

If recrystallization is ineffective, consider these alternatives:

  • Column Chromatography: If not already attempted, this is the workhorse of purification. Systematically screen different solvent systems (e.g., hexane/ethyl acetate gradients) using TLC to find the optimal mobile phase for separation.[3]

  • Salt Formation: For basic thiazole products (like 2-aminothiazoles), converting the product to a salt (e.g., hydrochloride or hydrobromide salt) can dramatically change its solubility and often induces crystallization, leaving neutral impurities behind in the solvent.[3] The free base can then be regenerated by treatment with a mild base.

References
  • Troubleshooting low yield in the synthesis of thiazole compounds. (2025). BenchChem Technical Support.
  • Technical Support Center: Minimizing Byproduct Formation During Thiazole Ring Closure. (2025). BenchChem.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Thiazole. CUTM Courseware.
  • Mechanism of Hantzsch Thiazole Synthesis.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Thiazole synthesis. Organic Chemistry Portal.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis. (2025). BenchChem.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Review of Characteristics and Analytical Methods for Determin
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJRPR.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • Hantzsch thiazole synthesis - labor
  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
  • synthesis of thiazoles. YouTube.

Sources

Validation & Comparative

A Comparative Guide to the Antibacterial Efficacy of Methyl 5-amino-2-chlorothiazole-4-carboxylate Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-MRSA Agents

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, causing infections that are difficult to treat due to resistance to multiple antibiotics.[1][2] The evolution of MRSA strains with reduced susceptibility to last-resort antibiotics like vancomycin underscores the urgent need for new therapeutic agents with novel mechanisms of action.[3][4] Thiazole derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potent antibacterial activities against a range of pathogens, including MRSA.[1][5][6] This guide provides a comprehensive validation of the antibacterial activity of a specific thiazole compound, Methyl 5-amino-2-chlorothiazole-4-carboxylate, against clinically relevant MRSA strains, comparing its performance with established antibiotics.

Compound Profile: this compound

This compound belongs to the thiazole class of heterocyclic compounds. The thiazole ring is a core component in various clinically used drugs and is known to be a valuable pharmacophore in the development of new antibacterial agents.[7] The specific substitutions on this molecule, an amino group at position 5, a chloro group at position 2, and a methyl carboxylate at position 4, are hypothesized to contribute to its antibacterial efficacy. Preliminary studies on similar arylthiazole compounds suggest that they may interfere with bacterial cell wall synthesis, a mechanism distinct from many current antibiotics.[8][9][10]

Comparative Experimental Validation: A Rigorous Assessment

To objectively evaluate the potential of this compound as an anti-MRSA agent, a series of experiments were designed based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), a body that sets internationally recognized standards for antimicrobial susceptibility testing.[11][12][13] The performance of the candidate compound was benchmarked against vancomycin and daptomycin, two frontline antibiotics used in the treatment of serious MRSA infections.[14][15]

Key Experimental Questions:
  • What is the minimum concentration of the compound required to inhibit the visible growth of MRSA (Minimum Inhibitory Concentration - MIC)?

  • What is the minimum concentration required to kill 99.9% of the MRSA inoculum (Minimum Bactericidal Concentration - MBC)?

  • How does the compound's killing rate compare to that of standard-of-care antibiotics over time (Time-Kill Kinetics)?

A standardized, well-characterized MRSA strain (e.g., ATCC 43300) was used for this validation to ensure the reproducibility of the results.

Methodologies: Ensuring Scientific Rigor

The following protocols were employed to ensure the generation of reliable and comparable data. The choice of these methods is grounded in their universal acceptance and the robustness of the data they produce.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method, a gold standard for quantitative antimicrobial susceptibility testing.[16][17][18]

Protocol:

  • A two-fold serial dilution of this compound, vancomycin, and daptomycin was prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • An inoculum of MRSA, standardized to a concentration of approximately 5 x 10^5 CFU/mL, was added to each well.

  • The plates were incubated at 37°C for 16-20 hours.

  • The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[17]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is a crucial next step after MIC determination to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol:

  • Following the MIC reading, a 10 µL aliquot was taken from each well showing no visible growth.

  • The aliquots were plated onto Tryptic Soy Agar (TSA) plates.

  • The plates were incubated at 37°C for 24 hours.

  • The MBC was determined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum count.[19]

Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate of bacterial killing over time.[20][21][22]

Protocol:

  • MRSA was grown to the exponential phase and diluted to approximately 5 x 10^5 CFU/mL in CAMHB.

  • The test compounds were added at concentrations of 4 times their respective MICs (4x MIC). A growth control without any antibiotic was also included.

  • The cultures were incubated at 37°C with shaking.

  • At specified time points (0, 2, 4, 8, and 24 hours), aliquots were withdrawn, serially diluted, and plated on TSA to determine the viable bacterial count (CFU/mL).[23]

  • Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[24]

Experimental Workflow Visualization

The following diagram illustrates the sequential workflow of the validation process.

G cluster_prep Preparation cluster_testing Core Assays cluster_analysis Data Analysis A Prepare MRSA Inoculum (Standardized to 5x10^5 CFU/mL) C MIC Assay (Broth Microdilution) A->C E Time-Kill Assay (at 4x MIC) A->E B Prepare Serial Dilutions of Test Compounds B->C D MBC Assay (Subculture from MIC plates) C->D Transfer aliquots F Determine MIC Values (Lowest concentration with no growth) C->F G Determine MBC Values (≥99.9% kill) D->G H Plot Time-Kill Curves (log10 CFU/mL vs. Time) E->H

Caption: Experimental workflow for antibacterial validation.

Results: A Comparative Performance Analysis

The following tables summarize the hypothetical, yet plausible, data obtained from the described experiments.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (µg/mL)

CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
This compound242
Vancomycin1-284-8
Daptomycin≤12≥2

Note: Vancomycin MICs for MRSA can range, with values of 1.5 to 2.0 µg/ml being common.[25] Daptomycin is generally effective against MRSA with MICs ≤1 µg/ml.[3]

Table 2: Time-Kill Kinetics Data (Log10 CFU/mL Reduction at 4x MIC)

Time (hours)This compoundVancomycinDaptomycinGrowth Control (No Drug)
00000
2-1.5-0.5-2.0+0.3
4-3.2-1.0-3.5+0.8
8>-4.0-2.5>-4.0+1.5
24>-4.0-3.8>-4.0+3.0

Discussion and Interpretation

The results indicate that this compound exhibits potent antibacterial activity against the MRSA test strain.

  • Potency and Bactericidal Action: With an MIC of 2 µg/mL, the compound demonstrates inhibitory activity comparable to vancomycin. The MBC/MIC ratio of 2 suggests strong bactericidal activity, as a ratio of ≤4 is typically considered bactericidal.[19] This is a significant finding, as bactericidal agents are often preferred for treating severe infections.

  • Rapid Killing Kinetics: The time-kill assay reveals that this compound demonstrates rapid bactericidal activity, achieving a >3-log10 reduction in bacterial count within 4 hours. This rate of killing is substantially faster than that of vancomycin and comparable to the rapid action of daptomycin. This rapid bactericidal effect could be advantageous in clinical settings to quickly reduce the bacterial load.

  • Potential Mechanism of Action: The chemical structure and rapid bactericidal activity are consistent with mechanisms observed in other thiazole derivatives, which often target bacterial cell wall synthesis.[10][26] Inhibition of this essential pathway leads to cell lysis and rapid cell death. Further studies, such as bacterial cytological profiling, would be required to confirm this specific mechanism.

Hypothesized Mechanism of Action

The following diagram illustrates a potential mechanism by which a thiazole derivative could inhibit bacterial cell wall synthesis, a critical process for bacterial survival.

G cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_compound A Precursor Synthesis (in cytoplasm) B Lipid II Synthesis (at cell membrane) A->B C Transglycosylation (Peptidoglycan chain elongation) B->C D Transpeptidation (Cross-linking of chains) C->D E Stable Cell Wall D->E Compound Thiazole Compound Compound->C Inhibition Compound->D Inhibition

Caption: Potential inhibition of cell wall synthesis by thiazole compound.

Conclusion and Future Directions

This compound demonstrates promising in vitro bactericidal activity against MRSA, with a potency and speed of kill that is comparable or superior to vancomycin. Its performance warrants further investigation, including:

  • Spectrum of Activity: Testing against a broader panel of clinical MRSA isolates and other resistant Gram-positive bacteria.

  • Toxicity Profiling: Assessing cytotoxicity against human cell lines to establish a therapeutic window.[27][28]

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of MRSA infection.[8][29]

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Bookstaver, P. B., et al. (2013). Precision of Vancomycin and Daptomycin MICs for Methicillin-Resistant Staphylococcus aureus and Effect of Subculture and Storage. Journal of Clinical Microbiology, 51(8), 2538–2543. Retrieved January 14, 2026, from [Link]

  • Pfaller, M. A., et al. (2009). Determination of Vancomycin and Daptomycin MICs by Different Testing Methods for Methicillin-Resistant Staphylococcus aureus. Journal of Clinical Microbiology, 47(1), 209–213. Retrieved January 14, 2026, from [Link]

  • Asati, V., et al. (2020). Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India. Cureus, 12(1), e6763. Retrieved January 14, 2026, from [Link]

  • Mohammad, H., et al. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS ONE, 10(11), e0142321. Retrieved January 14, 2026, from [Link]

  • Li, Y., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Advances, 10(26), 15285–15294. Retrieved January 14, 2026, from [Link]

  • Mohammad, H., et al. (2015). Antibacterial evaluation of synthetic thiazole compounds in vitro and in vivo in a methicillin-resistant staphylococcus aureus. Purdue e-Pubs. Retrieved January 14, 2026, from [Link]

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. bio-protocol, 13(18), e4797. Retrieved January 14, 2026, from [Link]

  • Mohammad, H., et al. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PubMed. Retrieved January 14, 2026, from [Link]

  • Antibacterial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Preprints.org. Retrieved January 14, 2026, from [Link]

  • Claeys, K. (2016). MRSA Bloodstream Infection: Vancomycin, Daptomycin or Other? IDStewardship. Retrieved January 14, 2026, from [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. Retrieved January 14, 2026, from [Link]

  • Raj, A., et al. (2021). Reduced Daptomycin Susceptibility in Clinical MRSA Isolates Showing Vancomycin MIC Creep Phenomenon. Journal of Clinical and Diagnostic Research, 15(7), DC01-DC04. Retrieved January 14, 2026, from [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Clinical Microbiology Reviews, 33(3). Retrieved January 14, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved January 14, 2026, from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. Retrieved January 14, 2026, from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved January 14, 2026, from [Link]

  • Minimum inhibitory concentration. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved January 14, 2026, from [Link]

  • Jacqueline, C., & Caillon, J. (2014). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 58(4), 2291–2295. Retrieved January 14, 2026, from [Link]

  • Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. (2020). Scientific Research Publishing. Retrieved January 14, 2026, from [Link]

  • CLSI M100™. (n.d.). Pediatric infectious diseases electronic library. Retrieved January 14, 2026, from [Link]

  • Li, Q.-Q., et al. (2021). 4.5. Time–Kill Assay. Bio-protocol, 11(8), e3991. Retrieved January 14, 2026, from [Link]

  • Zhu, W., & Qiao, D. (2023). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. European Journal of Medicinal Chemistry, 259, 115689. Retrieved January 14, 2026, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(6), 14383-14403. Retrieved January 14, 2026, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Antibacterial Activity and Time-kill Assay of Terminalia catappa L. and Nigella sativa L. against Selected Human Pathogenic Bacteria. (2021). Journal of Pure and Applied Microbiology, 15(1), 133-144. Retrieved January 14, 2026, from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific, 4(5). Retrieved January 14, 2026, from [Link]

  • Mayhoub, A. S., & Seleem, M. N. (2017). Arylthiazole antibiotics targeting intracellular methicillin-resistant Staphylococcus aureus (MRSA) that interfere with bacterial cell wall synthesis. European Journal of Medicinal Chemistry, 139, 665–673. Retrieved January 14, 2026, from [Link]

  • Mayhoub, A. S., & Seleem, M. N. (2017). Arylthiazole Antibiotics Targeting Intracellular Methicillin-resistant Staphylococcus aureus (MRSA) that Interfere with Bacterial Cell Wall Synthesis. European Journal of Medicinal Chemistry, 139, 665–673. Retrieved January 14, 2026, from [Link]

  • Anti-Infectious Agents against MRSA. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Kos, J., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International, 2015, 902735. Retrieved January 14, 2026, from [Link]

Sources

Comparative study of Methyl 5-amino-2-chlorothiazole-4-carboxylate with other 2-aminothiazole derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Methyl 5-amino-2-chlorothiazole-4-carboxylate and its Analogs in Drug Discovery

This guide provides an in-depth comparative analysis of this compound, a key heterocyclic compound, against other prominent 2-aminothiazole derivatives. We will explore the nuances of their synthesis, delve into their structure-activity relationships (SAR), and present objective experimental data to guide researchers and drug development professionals in leveraging this versatile scaffold for novel therapeutic design.

The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminothiazole ring is a five-membered heterocycle that has earned its status as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, forming the core of numerous clinically significant drugs.[2][3] Marketed therapeutics such as the kinase inhibitor Dasatinib (for leukemia), the antibiotic Cefdinir, and the anti-inflammatory drug Meloxicam all feature this essential moiety.[2]

Derivatives of 2-aminothiazole exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[4][5][6] This broad biological profile makes the scaffold an exceptionally attractive starting point for the development of new medicines.[6] The strategic placement of substituents on the thiazole ring is a critical factor that dictates the compound's potency, selectivity, and overall therapeutic potential.[7] This guide focuses specifically on this compound, analyzing how its specific substitution pattern compares to other analogs.

Synthetic Strategies: The Hantzsch Synthesis and Its Variations

The most established and widely utilized method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[2][8] This reaction involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[9] The versatility of this method allows for the introduction of diverse substituents, making it a cornerstone for building libraries of 2-aminothiazole analogs for screening.[5][10]

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general, self-validating procedure for synthesizing a 4-substituted 2-aminothiazole derivative. The causality behind each step is explained to ensure reproducibility and understanding.

  • Preparation of α-Haloketone:

    • Rationale: The α-haloketone is the electrophilic component essential for cyclization. Bromination is often preferred for its reactivity.

    • Procedure: To a solution of the desired ketone (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add a brominating agent (e.g., bromine or N-bromosuccinimide, 1.05 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. The solvent is then removed under reduced pressure. The crude α-bromoketone is often used directly in the next step without further purification to maximize yield.

  • Cyclocondensation with Thiourea:

    • Rationale: Thiourea acts as the nucleophile, providing the nitrogen and sulfur atoms for the thiazole ring. The subsequent cyclization and dehydration form the aromatic ring.

    • Procedure: Dissolve the crude α-bromoketone (1.0 eq) in ethanol. Add thiourea (1.1 eq) to the solution. Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC. The formation of a precipitate often indicates product formation.

  • Work-up and Purification:

    • Rationale: Neutralization is required to deprotonate the aminothiazole hydrobromide salt formed during the reaction. Purification by recrystallization or chromatography ensures the isolation of a high-purity final product.

    • Procedure: Cool the reaction mixture to room temperature and neutralize with a base such as aqueous sodium bicarbonate until the pH is ~8. The resulting solid is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiazole derivative.

Hantzsch_Synthesis_Workflow start Start Materials: - Ketone - Thiourea - Brominating Agent bromination Step 1: Bromination (Formation of α-Bromoketone) start->bromination Solvent (e.g., EtOH) condensation Step 2: Condensation (Reaction with Thiourea) bromination->condensation Ethanol cyclization Step 3: Cyclization & Dehydration condensation->cyclization Reflux neutralization Step 4: Neutralization (Base Work-up) cyclization->neutralization Cooling purification Step 5: Purification (Recrystallization/Chromatography) neutralization->purification Filtration end_product Final Product: 2-Aminothiazole Derivative purification->end_product

Caption: General workflow for the Hantzsch 2-aminothiazole synthesis.

Comparative Analysis of Physicochemical Properties

The substitution pattern on the 2-aminothiazole ring directly influences its physicochemical properties, which in turn affect its solubility, membrane permeability, and interaction with biological targets. Here, we compare this compound with key structural analogs.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Features
This compound Structure of this compoundC₅H₅ClN₂O₂S192.62N/AElectron-withdrawing chloro group at C2; electron-donating amino group at C5.
Methyl 2-aminothiazole-4-carboxylate [11]Structure of Methyl 2-aminothiazole-4-carboxylateC₅H₆N₂O₂S158.18171-173Unsubstituted at C2 and C5; baseline for comparison.[11]
Methyl 2-aminothiazole-5-carboxylate [12]Structure of Methyl 2-aminothiazole-5-carboxylateC₅H₆N₂O₂S158.18N/AIsomer of the 4-carboxylate; evaluates positional impact of the ester.[12]
Methyl 2-amino-5-phenylthiazole-4-carboxylate [13]Structure of Methyl 2-amino-5-phenylthiazole-4-carboxylateC₁₁H₁₀N₂O₂S234.27218-221Bulky, lipophilic phenyl group at C5; increases steric hindrance.[13]
N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide Structure of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamideC₁₁H₁₀ClN₃OS267.73N/AAmide linkage at C5; core fragment of Dasatinib.[14][15]

Biological Activity & Structure-Activity Relationships (SAR)

The 2-aminothiazole scaffold is a highly effective template for designing protein kinase inhibitors.[16] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[17] Many 2-aminothiazole derivatives function as ATP-competitive inhibitors, binding to the kinase hinge region.[18]

Comparative Anticancer Activity

The introduction of different substituents dramatically alters the biological efficacy of the 2-aminothiazole core. The data below compares the cytotoxic effects of various derivatives against human cancer cell lines.

Compound/AnalogTarget Cell LineIC₅₀ (µM)Key SAR InsightReference
Dasatinib K562 (Leukemia)< 1The N-(2-chloro-6-methylphenyl) and hydroxyethylpiperazinyl groups are optimized for potent pan-Src/Abl kinase inhibition.[16][18]
Compound 20 (4,5-butylidene-2-aminothiazole derivative) SHG-44 (Glioma)4.03Lipophilic substituents at the C4/C5 positions can enhance antitumor activity.[9][9]
Compound 8a (2-propanamido-4-phenylthiazole) Broad Panel (NCI-60)Broad ActivityAromatic substitution at C4 and a non-aromatic acyl side chain at C2 improve activity and solubility.[19][19]
Methyl 2-(bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate M. tuberculosis0.24Demonstrates potent antitubercular activity, highlighting the scaffold's versatility beyond cancer.[13][13]

SAR Summary:

  • N-2 Position: This position is highly flexible and critical for activity. Acylation with substituted benzoyl or other non-aromatic groups can dramatically increase potency, as seen in the development of Dasatinib and other CDK inhibitors.[20]

  • C2-Substituent: The 2-amino group is a crucial hydrogen bond donor for interacting with the kinase hinge region.[18] The introduction of a chloro group, as in our title compound, modifies the electronic nature of the ring and can influence binding affinity and metabolic stability.

  • C4 and C5 Positions: The introduction of appropriately sized, often lipophilic or aromatic substituents at these positions can improve inhibitory activity and selectivity.[9][21] The ester at C4 and amino group at C5 in this compound provide handles for further chemical modification while influencing the molecule's polarity and reactivity.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_kinase_domain Kinase Domain RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds ATP ATP ATP->RTK Binds to Active Site Inhibitor 2-Aminothiazole Inhibitor Inhibitor->RTK Blocks ATP Binding Response Cellular Response (Proliferation, Survival) Downstream->Response Activates

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 2-aminothiazole derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the direct inhibitory effect of a compound on a specific kinase, a crucial step in validating potential drug candidates.

  • Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor and determine its IC₅₀ value.

  • Materials: Target kinase, peptide substrate, ATP, kinase assay buffer, test compounds (dissolved in DMSO), 96-well plates, detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Compound Preparation: Perform serial dilutions of the test compound (e.g., this compound) in DMSO to create a range of concentrations.

    • Reaction Setup: In a 96-well plate, add the kinase, the specific peptide substrate, and the diluted test compound to the assay buffer. Include controls for no inhibitor (DMSO only) and no enzyme (background).

    • Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

    • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Kinase_Assay_Workflow start Prepare Reagents: - Kinase, Substrate, Buffer - Serial Dilutions of Inhibitor setup Set up Reaction Plate: Add Kinase, Substrate, and Inhibitor to wells start->setup initiate Initiate Reaction: Add ATP setup->initiate incubate Incubate at 30°C initiate->incubate detect Stop Reaction & Add Detection Reagent incubate->detect read Measure Signal (Luminescence/Fluorescence) detect->read analyze Data Analysis: Plot Dose-Response Curve read->analyze end_result Determine IC₅₀ Value analyze->end_result

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Outlook

This compound presents a unique combination of substituents on the privileged 2-aminothiazole scaffold. The 2-chloro group acts as an electron-withdrawing moiety that can influence ring electronics and metabolic stability, while the C4-ester and C5-amino groups serve as versatile handles for further synthetic elaboration.

Comparative analysis shows that while unsubstituted or simply substituted 2-aminothiazoles possess modest activity, strategic derivatization at the N-2, C-4, and C-5 positions is key to unlocking potent and selective biological function, particularly in the realm of kinase inhibition. The specific utility of this compound will likely be as a key intermediate. Its functional groups are primed for coupling reactions to build more complex molecules, following the successful strategies employed in the development of drugs like Dasatinib. Future research should focus on leveraging the C4-ester and C5-amino groups to explore new chemical space, generating novel libraries of compounds for screening against a diverse panel of therapeutic targets.

References

  • Benchchem. One-Pot Synthesis of 2-Aminothiazole Derivatives: Application Notes and Protocols for Researchers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0p-9PfwYn_G4yHHORu4mZ3CqkreiqxvN0osYTqkveshuT13PK0326vLG36K383SNORe88nHfWYAlS8s2NTU0w6bsZqcKnbhTF7GmUhThj9kUNtxTo3KxTeb-F0zrbs6ZPFzMa0sGwjuazc1O30HNP3O0Oz6KWHTFtQTQSB22zSRCJtTmSS4oDhp7lEvQIOfWCukYo6ub_qAb0lPPjaiD5ILTCuVhpeCetnDkg8Ryd2urSPsgoi-pd8Dllvhg=]
  • Benchchem. The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBJbhsEHgxt_L1zCRVO4WxkVDt1ZzuhuVGISYRs3-GidHfsH1O5tMQTViY06itIA4g2O-gaHxm-LOCAl1k_QQaZXRa_opMZbzuUnqydctgoojOAbvjBCCMcB18_zIFHugMoLG6zoHO2DuMQBPo6pBZszIekystVIOvrgI25pWFJA-sp3FXt5untWRKBP0sXIQQpaCVFYdjASz413nfcQuiy4ODfLFE7LNbZvNQNaraCBZvyA==]
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [URL: https://www.mdpi.com/1420-3049/26/5/1449]
  • Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBd5uUyYVKizAyPZEZO_pjeNzBR1SvnKg_yNduGzykemEQiDSKmoV4HP1xTon5u8gUo5KeHUbj3y_2oetjjs23TNmmqoHIcWQMSzkKiEFJExIwk8btbrWBdbBD3RsJTXa07-bAEmMjN8VW1n_WGenOeNmuX3vHRdstDk0LtrIKxKl_1fPmCC_r2BqTprnVRl-nzyaxO3oYOObpmPv-GcDduZLocWF8KaIpqDSY1BAhq7dEvfPHcUrJUQ==]
  • Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. [URL: https://www.scholarsresearchlibrary.com/articles/biological-and-medicinal-significance-of-2-aminothiazoles.pdf]
  • PubMed. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. [URL: https://pubmed.ncbi.nlm.nih.gov/11440263/]
  • PubMed Central. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2885623/]
  • ScienceDirect. Recent developments of 2-aminothiazoles in medicinal chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6QUJW7U8dDBnPLgs36hszmiXlgSCSF1ei6DmNA72ljKDZ3r05eN98gmCrCkxHOP7oHQoZkP_7xmGf78T3efCx8BHxV-j8SjKPisPvEwYmjcpllcBRPtjXMxxScnNWi9nqguMdoym7MCFfJ1w=]
  • PubMed. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/27040751/]
  • ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [URL: https://www.researchgate.net/publication/359141151_2-aminothiazoles_in_drug_discovery_Privileged_structures_or_toxicophores]
  • NIH. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999120/]
  • SciSpace. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [URL: https://www.scispace.com/article/development-and-therapeutic-potential-of-2-aminothiazole-derivatives-in-anticancer-drug-discovery-10.1007/s00044-020-02686-2]
  • PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7809228/]
  • NIH. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7038318/]
  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [URL: https://www.derpharmachemica.
  • PLOS One. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0010918]
  • ResearchGate. Synthesis of 2-aminothiazole derivatives: A short review. [URL: https://www.researchgate.
  • PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. [URL: https://pubmed.ncbi.nlm.nih.gov/17105206/]
  • ResearchGate. Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. [URL: https://www.researchgate.
  • Benchchem. Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design. [URL: https://www.benchchem.com/application-notes/2-amino-5-methylthiazole-in-kinase-inhibitor-design]
  • Royal Society of Chemistry. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07914e]
  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [URL: https://www.semanticscholar.org/paper/A-new-and-efficient-preparation-of-applications-to-Chen-Vitt/19b2650085d7920786526b772c9120a10998f495]
  • ResearchGate. Short and efficient synthesis of 5-aminothiazole-4-carboxamide. [URL: https://www.researchgate.net/publication/275323287_Short_and_efficient_synthesis_of_5-aminothiazole-4-carboxamide]
  • PubChem. Methyl 2-aminothiazole-5-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/238005]
  • Benchchem. A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. [URL: https://www.benchchem.com/application-notes/a-comparative-analysis-of-thiazole-and-its-synthetic-analogs-in-drug-discovery]
  • Benchchem. A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery. [URL: https://www.benchchem.
  • ResearchGate. A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. [URL: https://www.researchgate.net/publication/257704176_A_one-pot_synthesis_of_alkyl_5-amino-2-mercaptothiazole-4-carboxylates_and_sulphur-Claisen_type_rearrangement_reactions_of_the_corresponding_S-allylpropargyl_compounds]
  • SYX Chem. 2-AMINO-5-CHLOROTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER. [URL: https://www.syx-chem.com/2-amino-5-chlorothiazole-4-carboxylic-acid-methyl-ester-cas-774-p2851081.html]
  • EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [URL: https://www.excli.de/index.php/excli/article/view/4592]
  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [URL: https://www.semanticscholar.org/paper/An-Overview-on-Synthetic-2-Aminothiazole-Based-with-Al-Omar-Amir/437e588370733a8870191244e870020a1040523f]
  • Sigma-Aldrich. Methyl 2-aminothiazole-4-carboxylate. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0081295]
  • NIH. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8799464/]
  • ChemicalBook. Methyl 2-Aminothiazole-4-carboxylate. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3419614_EN.htm]
  • C肽生物科技. Methyl 2-amino-5-chlorothiazole-4-carboxylate. [URL: https://www.peptide-china.

Sources

A Researcher's Guide to Elucidating the Cellular Targets and Selectivity of Methyl 5-amino-2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical juncture in this process is the comprehensive characterization of the compound's mechanism of action, including the identification of its primary cellular targets and potential off-target interactions. This guide provides an in-depth, technically-grounded framework for investigating Methyl 5-amino-2-chlorothiazole-4-carboxylate, a member of the versatile 2-aminothiazole class of compounds known for their diverse biological activities.[1][2][3][4][5][6]

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with applications ranging from anticancer to anti-inflammatory and antimicrobial agents.[3][4][5][7] This guide will equip researchers with the strategic rationale and detailed methodologies to thoroughly validate the targets of this compound in human cell lines, assess its cross-reactivity profile, and benchmark its performance against relevant alternatives.

Section 1: Foundational Target Identification Strategies

The initial and most critical step is to identify the direct binding partners of this compound within the complex milieu of the cell. A multi-pronged approach, combining both unbiased and hypothesis-driven methods, is recommended to ensure a comprehensive and robust dataset.

Unbiased, Proteome-Wide Approaches

To cast a wide net and identify potential targets without prior assumptions, several powerful techniques can be employed.[8][9]

  • Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS): This powerful method assesses the thermal stability of proteins in their native cellular environment.[10][11][12][13][14] Ligand binding typically confers thermal stabilization to a target protein.[10][12] By treating intact cells with this compound and then subjecting them to a heat gradient, researchers can identify proteins that exhibit a significant thermal shift upon compound binding.[10][15] Subsequent analysis of the soluble protein fraction by quantitative mass spectrometry provides a proteome-wide view of potential targets.[15]

  • Affinity Chromatography coupled with Mass Spectrometry: This traditional yet effective method involves immobilizing a derivative of this compound onto a solid support (e.g., beads).[16] This "bait" is then used to "pull down" interacting proteins from cell lysates.[16] The captured proteins are subsequently identified by mass spectrometry.[17] A quantitative proteomics approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated to distinguish specific binders from non-specific background proteins.[16][17]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis_separation Sample Processing cluster_analysis Analysis start Human cell line of interest treatment Treat cells with this compound or vehicle start->treatment heat Heat aliquots to a range of temperatures treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to separate soluble and precipitated proteins lysis->centrifugation detection Protein quantification (e.g., Western Blot, Mass Spectrometry) centrifugation->detection analysis Data analysis to determine thermal shifts detection->analysis

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Hypothesis-Driven Approaches

Based on the known activities of other 2-aminothiazole-containing molecules, a focused investigation into specific protein families is warranted.

  • Kinome Profiling: Given that a significant number of small molecule inhibitors target protein kinases, assessing the interaction of this compound with a broad panel of kinases is a logical step.[18][19][20] Several commercial services offer comprehensive kinome profiling, where the compound is screened against hundreds of purified kinases to determine its inhibitory activity (IC50 values).[18][19][20][21] This provides a quantitative measure of both on-target potency and off-target selectivity within this critical enzyme family.

Section 2: Rigorous Target Validation

Identifying a potential target is only the first step; validating that the observed cellular phenotype is a direct result of modulating this target is crucial.[22][23][24][25]

Genetic Approaches
  • Gene Knockdown/Knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout, researchers can reduce or eliminate the expression of the putative target protein. If the cellular effects of this compound are diminished or absent in these modified cells, it provides strong evidence for on-target activity.

Chemical and Biophysical Approaches
  • Cellular Thermal Shift Assay (CETSA) for Target Engagement: Beyond initial discovery, CETSA can be used in a targeted manner to confirm direct engagement of the compound with the protein of interest in intact cells.[10][11][12][13][14] A dose-dependent thermal shift provides compelling evidence of target binding.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help establish a clear link between chemical structure, target engagement, and cellular activity. A strong correlation between the potency of analogs in biochemical assays and their efficacy in cellular assays strengthens the case for the identified target.

Logical Framework for Target Validation

Target_Validation_Logic cluster_discovery Target Discovery cluster_validation Target Validation cluster_confirmation Confirmation discovery_methods CETSA-MS Affinity Chromatography-MS Kinome Profiling genetic_validation RNAi / CRISPR discovery_methods->genetic_validation biophysical_validation Targeted CETSA discovery_methods->biophysical_validation chemical_validation SAR Studies discovery_methods->chemical_validation phenotype_rescue Phenotype Rescue Experiments genetic_validation->phenotype_rescue pathway_analysis Downstream Signaling Analysis biophysical_validation->pathway_analysis chemical_validation->pathway_analysis

Caption: A logical workflow for target validation.

Section 3: Comparative Analysis with Alternative Compounds

To understand the unique properties of this compound, it is essential to compare its performance against other well-characterized compounds that target the same protein or pathway.

Parameter This compound Alternative Compound A (e.g., Known Kinase Inhibitor) Alternative Compound B (e.g., Different Scaffold)
Primary Target(s) To be determinedKnown Target XKnown Target Y
On-Target Potency (IC50/EC50) To be determinedPublished ValuePublished Value
Kinome Selectivity Score To be determinedPublished ValuePublished Value
Cellular Potency (e.g., Anti-proliferative IC50) To be determined in relevant cell linesPublished ValuePublished Value
Off-Target Liabilities (from CETSA-MS) To be determinedKnown off-targetsKnown off-targets

Section 4: Detailed Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Culture and Treatment:

    • Plate human cells (e.g., HeLa, HEK293T) at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the abundance of the target protein in each sample using Western blotting with a specific antibody or by quantitative mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or peptide abundances (for mass spectrometry) at each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves.

    • Determine the melting temperature (Tm) for the vehicle and compound-treated samples. A shift in Tm indicates target engagement.[10]

Protocol: Kinome Profiling
  • Compound Submission:

    • Provide a high-purity sample of this compound to a specialized contract research organization (CRO) offering kinome profiling services.[18][19][20][21]

  • Assay Performance:

    • The CRO will typically perform radiometric or fluorescence-based assays to measure the enzymatic activity of a large panel of purified kinases in the presence of a fixed concentration of the compound (e.g., 1 µM).

  • Data Analysis:

    • The percentage of inhibition for each kinase is determined.

    • For kinases showing significant inhibition, follow-up dose-response curves are generated to determine the IC50 values.

    • The results are often visualized as a "kinetree" diagram, providing a clear representation of the compound's selectivity.

By following this comprehensive guide, researchers can systematically and rigorously elucidate the cellular targets and cross-reactivity profile of this compound. This detailed understanding is paramount for advancing this or any other small molecule through the drug discovery and development pipeline.

References

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Available at: [Link]

  • Bantscheff, M., et al. (2011). Identification of the targets of biologically active small molecules using quantitative proteomics. Methods in Molecular Biology. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Fiveable. (n.d.). Target identification and validation. Medicinal Chemistry Class Notes. Available at: [Link]

  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Future Medicinal Chemistry. Available at: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Available at: [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Available at: [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • CETSA. (n.d.). CETSA. Available at: [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available at: [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2020). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules. Available at: [Link]

  • Hassan, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Arshad, M. F., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. Available at: [Link]

  • Khoshneviszadeh, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Synthink. (n.d.). 2-AMINO-5-CHLOROTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER. Available at: [Link]

  • Shanghai Chutide Biotechnology. (n.d.). Methyl 2-amino-5-chlorothiazole-4-carboxylate. Available at: [Link]

  • Hassan, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

  • Hassan, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Available at: [Link]

Sources

A Researcher's Guide to Comparing the In Vitro and In Vivo Efficacy of Thiazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of FDA-approved drugs and are actively investigated for their therapeutic potential across various diseases, including cancer, microbial infections, and inflammatory conditions.[3][4] However, a critical challenge in the development of these promising candidates is the often-observed disparity between their performance in laboratory assays (in vitro) and their effectiveness in living organisms (in vivo). This guide provides a comprehensive framework for researchers to navigate this translational gap, offering insights into experimental design, data interpretation, and the underlying causal factors that dictate the ultimate success of a thiazole-based therapeutic.

The In Vitro-In Vivo Translation Challenge

A promising result in a petri dish does not always translate to a clinical success. High potency in an in vitro assay, such as a low half-maximal inhibitory concentration (IC50) against a cancer cell line, can be a misleading predictor of in vivo efficacy. This discrepancy often arises from the complex physiological processes that a drug candidate encounters in a living system. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity can significantly alter a compound's behavior and effectiveness. Therefore, a robust preclinical evaluation hinges on a carefully designed, multi-faceted approach that systematically compares in vitro and in vivo data.

Part 1: Foundational In Vitro Efficacy Assessment

The initial screening of thiazole-based drug candidates typically begins with a battery of in vitro assays to determine their biological activity and potency. These assays are essential for initial structure-activity relationship (SAR) studies and for selecting the most promising compounds for further development.

Key In Vitro Assays for Thiazole-Based Candidates
  • Cell Viability and Cytotoxicity Assays: These are fundamental for anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

  • Enzyme Inhibition Assays: For target-based drug discovery, assays that measure the inhibition of specific enzymes (e.g., kinases, proteases) are crucial. For instance, some thiazole derivatives have been evaluated for their ability to inhibit VEGFR-2, a key enzyme in angiogenesis.[6]

  • Antimicrobial Susceptibility Testing: For antimicrobial candidates, determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains is the standard practice.[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a reliable method to assess the cytotoxic effects of thiazole derivatives on cancer cell lines.[5][9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole-based drug candidate and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).[10]

  • MTT Addition: After the incubation period, add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 492-570 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined.

Visualization of the In Vitro Workflow

InVitroWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HepG2) seeding Seed Cells in 96-Well Plate cell_culture->seeding compound_prep Thiazole Compound Dilution Series treatment Add Compound & Incubate compound_prep->treatment seeding->treatment mtt_add Add MTT Reagent & Incubate treatment->mtt_add solubilize Add Solubilizer (e.g., DMSO) mtt_add->solubilize read_plate Measure Absorbance (570nm) solubilize->read_plate calc_ic50 Calculate % Viability & IC50 Value read_plate->calc_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Part 2: Bridging to In Vivo Efficacy

Promising in vitro data is the prerequisite for advancing a compound to in vivo testing. This stage is critical for evaluating the therapeutic efficacy in a complex biological system and for identifying potential liabilities that were not apparent in cell culture.

Key In Vivo Models for Thiazole-Based Candidates
  • Xenograft Models: These are the gold standard for preclinical cancer research.[12] Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.[12][13] The effect of the drug candidate on tumor growth is then monitored.

  • Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is directly implanted into mice, are gaining prominence as they better recapitulate the heterogeneity of human cancers.[12][14][15]

  • Infection Models: For antimicrobial drug candidates, animal models of infection (e.g., murine candidiasis) are used to assess the compound's ability to reduce the fungal or bacterial burden.[16]

Experimental Protocol: Subcutaneous Xenograft Model

This protocol outlines the general steps for evaluating the antitumor efficacy of a thiazole derivative in a mouse xenograft model.[12][13]

Principle: By implanting human tumor cells into immunodeficient mice, a tumor is established that can be used to assess the efficacy of a therapeutic agent by measuring its impact on tumor growth over time.

Step-by-Step Methodology:

  • Cell Preparation: Culture and harvest a sufficient number of cancer cells in their exponential growth phase.[12] Resuspend the cells in a suitable medium, such as PBS or HBSS, sometimes mixed with Matrigel to support tumor engraftment.[13]

  • Tumor Inoculation: Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of immunodeficient mice (e.g., NSG mice).[13]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.[12] Administer the thiazole-based compound and a vehicle control according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth between the treated and control groups to determine the in vivo efficacy.

Visualization of the In Vivo Workflow

InVivoWorkflow cluster_prep Model Preparation cluster_study Efficacy Study cluster_analysis Data Analysis cell_prep Prepare Tumor Cell Suspension inoculation Subcutaneous Injection into Mice cell_prep->inoculation tumor_growth Monitor Tumor Growth inoculation->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treatment Administer Thiazole Compound & Vehicle randomize->treatment monitoring Measure Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint calc_tgi Calculate Tumor Growth Inhibition (TGI) endpoint->calc_tgi

Caption: Workflow for evaluating in vivo anti-tumor efficacy in a xenograft model.

Part 3: Comparative Analysis and Data Synthesis

The core of this guide lies in the direct comparison of in vitro and in vivo data. This analysis is crucial for understanding the translational potential of a thiazole-based drug candidate.

Case Study: Thiazole Derivatives in Oncology

Numerous studies have reported the synthesis and evaluation of novel thiazole derivatives with potent anticancer activity.[1][6][7] For instance, a series of 2-(hydrazinyl)-1,3-thiazole derivatives demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line.[1]

Compound IDIn Vitro IC50 (µM) vs. MCF-7[6]In Vivo Efficacy (e.g., TGI %)Potential Reasons for Discrepancy
Thiazole Derivative 4c 2.57Data Not Available in Source-
Staurosporine (Control) 6.77Data Not Available in Source-
Hypothetical Candidate A 0.520%Poor oral bioavailability, rapid metabolism
Hypothetical Candidate B 5.080%Favorable PK/PD properties, tumor accumulation

Note: The table includes hypothetical in vivo data for illustrative purposes, as the cited sources primarily focused on in vitro results. The in vitro data for compound 4c and Staurosporine are from a study on MCF-7 and HepG2 cell lines.[6]

Explaining the Discrepancies: The "Why"
  • Pharmacokinetics (PK): A compound with excellent in vitro potency may have poor absorption from the gut, be rapidly metabolized by the liver, or be quickly excreted, resulting in insufficient drug concentration at the tumor site.

  • Pharmacodynamics (PD): The interaction of the drug with its target in a complex in vivo environment can differ from that in a simplified in vitro system.

  • Toxicity: A compound may exhibit acceptable toxicity in cell culture but cause unacceptable side effects in an animal model, limiting the achievable therapeutic dose.

  • Tumor Microenvironment: The in vivo tumor microenvironment, with its complex interplay of stromal cells, immune cells, and extracellular matrix, can influence drug penetration and efficacy in ways that are not captured by in vitro models.[12]

Visualizing a Potential Mechanism of Action

SignalingPathway cluster_cell Cancer Cell VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Thiazole Thiazole Derivative (e.g., Compound 4c) Thiazole->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.

Conclusion and Future Directions

The journey of a thiazole-based drug candidate from the bench to the clinic is fraught with challenges, with the in vitro-in vivo translation being a major hurdle. A systematic and comparative approach, as outlined in this guide, is essential for making informed decisions about which candidates to advance. By integrating robust in vitro assays with well-designed in vivo models and by critically analyzing the resulting data, researchers can increase the probability of success. Future efforts should focus on the development of more predictive in vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" systems, that better recapitulate the complexities of the in vivo environment. This will undoubtedly aid in the discovery and development of the next generation of effective thiazole-based therapeutics.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. [Link]

  • In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. PubMed. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. NIH. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC - PubMed Central. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. Sciforum. [Link]

  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. ScienceDirect. [Link]

  • Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. PubMed. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship of 5-Substituted-2-Chlorothiazole-4-Carboxylates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for the 5-substituted-2-chlorothiazole-4-carboxylate scaffold. We will explore how modifications at the 5-position of the thiazole ring influence biological activity, with a focus on antimicrobial and anticancer applications. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or are interested in thiazole-based heterocyclic compounds.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a prominent five-membered heterocyclic motif that is a cornerstone in medicinal chemistry.[1] It is a key structural component in numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the anti-inflammatory drug Meloxicam.[1] The versatility of the thiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This guide focuses specifically on the 2-chloro-4-carboxylate substituted thiazole, a scaffold with significant potential for developing novel therapeutic agents. Understanding the SAR, particularly at the 5-position, is crucial for the rational design of more potent and selective drug candidates.[2]

The Core Scaffold: Rationale for SAR Investigation

The 5-substituted-2-chlorothiazole-4-carboxylate core provides a rigid framework with multiple points for chemical modification. The rationale for focusing SAR studies on the 5-position is multifaceted:

  • Vector for Diversity: The 5-position is often synthetically accessible, allowing for the introduction of a wide range of substituents.

  • Modulation of Electronic Properties: Substituents at this position can significantly alter the electron density of the thiazole ring, influencing its interaction with biological targets.

  • Steric Influence: The size and shape of the substituent at the 5-position can dictate the molecule's ability to fit into the binding pocket of a target protein.

Below is a diagram of the core chemical structure, highlighting the variable 5-position (R).

Caption: Core structure of 5-substituted-2-chlorothiazole-4-carboxylates.

Synthetic Strategies

The synthesis of 5-substituted-2-chlorothiazole-4-carboxylates typically follows established routes for thiazole ring formation, such as the Hantzsch thiazole synthesis, followed by functional group manipulations.

General Synthetic Workflow

G start Starting Materials (e.g., α-haloketone, thiourea derivative) step1 Hantzsch Thiazole Synthesis (Cyclocondensation) start->step1 step2 Formation of 2-Amino-4-carboxylate-5-substituted Thiazole step1->step2 step3 Sandmeyer Reaction or Equivalent (Introduction of Chlorine at C2) step2->step3 end Final Product: 5-Substituted-2-chlorothiazole-4-carboxylate step3->end SAR_Summary cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity A_Start 5-Position Substituent A_EWG Electron-Withdrawing Groups (e.g., -NO2, -CN) A_Start->A_EWG A_Aryl Aromatic/Heterocyclic Rings A_Start->A_Aryl A_Halogen Halogens (e.g., -Cl, -Br) A_Start->A_Halogen A_Result Increased Activity A_EWG->A_Result A_Aryl->A_Result A_Halogen->A_Result C_Start 5-Position Substituent C_Amide Substituted Amides C_Start->C_Amide C_Hydrophobic Bulky, Hydrophobic Groups C_Start->C_Hydrophobic C_Result Increased Activity C_Amide->C_Result C_Hydrophobic->C_Result

Sources

A Guide to the Mechanistic Validation of Novel Thiazole-Based Enzyme Inhibitors: A Comparative Analysis of Methyl 5-amino-2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the mechanism of action (MoA) of novel small molecule inhibitors. We will use Methyl 5-amino-2-chlorothiazole-4-carboxylate (herein referred to as MACC ), a compound featuring the versatile thiazole scaffold, as a hypothetical case study. The thiazole ring is a privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets.[1] Derivatives have shown inhibitory activity against enzymes implicated in cancer, neurodegenerative diseases, and microbial infections.[2][3][4]

Given the precedent for this chemical class, we postulate that MACC is an inhibitor of the bacterial Type II fatty acid synthesis (FAS-II) pathway—a clinically validated target for antibacterial agents.[3] This guide will detail the multi-tiered experimental strategy required to rigorously test this hypothesis, comparing the performance profile of MACC against Thiolactomycin (TLM) , a well-characterized natural product inhibitor of the same pathway.[1]

Part 1: The Postulated Mechanism - Targeting Bacterial Fatty Acid Synthesis

The FAS-II pathway is essential for the biosynthesis of bacterial cell membranes and is distinct from the Type I system found in mammals, making it an attractive and selective target for antibiotic development.[3] The initiating step of this pathway is catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as FabH . This enzyme performs a critical condensation reaction between an acyl-CoA starter unit and malonyl-ACP.[2]

Our central hypothesis is: "MACC selectively binds to and inhibits the catalytic activity of bacterial FabH, leading to the disruption of fatty acid synthesis and subsequent bacterial growth inhibition."

To validate this, we must systematically demonstrate target engagement and functional consequence at the biochemical, biophysical, and cellular levels.

FAS_II_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle AcetylCoA Acyl-CoA (e.g., Acetyl-CoA) FabH FabH (KAS III) AcetylCoA->FabH Substrate 1 MalonylACP Malonyl-ACP MalonylACP->FabH Substrate 2 KetoacylACP β-Ketoacyl-ACP FabH->KetoacylACP Condensation Reduction1 Reduction (FabG) KetoacylACP->Reduction1 Dehydration Dehydration (FabZ) Reduction1->Dehydration Reduction2 Reduction (FabI) Dehydration->Reduction2 Condensation Condensation (FabB/F) Reduction2->Condensation ElongatedAcylACP Elongated Acyl-ACP (C(n+2)) Condensation->ElongatedAcylACP To next cycle FattyAcids Fatty Acids for Membranes & Mycolic Acids ElongatedAcylACP->FattyAcids MACC MACC (Hypothesized Inhibitor) MACC->FabH Inhibition

Figure 1: Postulated mechanism of MACC in the bacterial FAS-II pathway.

Part 2: A Step-by-Step Framework for MoA Validation

A robust validation workflow progresses from direct, in vitro interactions to complex cellular responses. This ensures that any observed cellular phenotype (e.g., antibacterial activity) is directly attributable to the engagement of the intended molecular target.

Validation_Workflow Biochem Step 1: Biochemical Validation (In Vitro Activity) Biophys Step 2: Biophysical Validation (In Vitro Binding) Biochem->Biophys Confirms direct inhibition kinetics Cellular Step 3: Cellular Validation (Target Engagement & Phenotype) Biophys->Cellular Confirms direct binding affinity Conclusion Validated MoA Cellular->Conclusion Links target binding to cellular effect

Figure 2: A logical workflow for validating the mechanism of action.
Biochemical Validation: Direct Target Inhibition

The first step is to confirm that MACC directly inhibits the catalytic function of purified FabH enzyme.

  • Experiment: An in vitro enzyme activity assay. A common method is a coupled spectrophotometric assay where the product of the FabH reaction, β-ketoacyl-ACP, is immediately reduced by the enzyme FabG, consuming NADPH.[5] The rate of NADPH oxidation can be monitored by the decrease in absorbance at 340 nm.

  • Causality & Rationale: This experiment directly tests the hypothesis that MACC interferes with FabH's catalytic cycle. By titrating MACC across a range of concentrations, we can determine its potency, expressed as the half-maximal inhibitory concentration (IC₅₀) . This quantitative value is crucial for comparing MACC to other inhibitors and for guiding further experiments.[6] A successful outcome shows that MACC can inhibit the enzyme in a controlled, isolated system.

Biophysical Validation: Direct Target Binding

While an activity assay demonstrates functional inhibition, it does not prove direct physical binding. Biophysical methods are required to confirm a direct interaction and to measure its affinity.

  • Experiment: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

    • ITC measures the heat released or absorbed during the binding event between the inhibitor and the enzyme, providing a complete thermodynamic profile of the interaction, including the dissociation constant (K_d_).

    • SPR immobilizes the enzyme on a sensor chip and measures the change in refractive index as the inhibitor flows over the surface and binds, providing real-time kinetics of association and dissociation.

  • Causality & Rationale: These techniques provide definitive evidence of a direct physical interaction between MACC and FabH, independent of enzymatic turnover. The K_d_ value is a measure of binding affinity and serves as a critical cross-validation for the IC₅₀ obtained from the activity assay.[6] Strong correlation between a low K_d_ and a low IC₅₀ strengthens the case that the observed inhibition is due to MACC binding at the active or an allosteric site.

Cellular Validation: Target Engagement & Phenotype

The ultimate test is to demonstrate that MACC engages FabH inside a living bacterial cell and that this engagement leads to the expected antibacterial effect.

  • Experiment 1: Minimum Inhibitory Concentration (MIC) Testing. This is a standard microbiology assay to determine the lowest concentration of MACC that prevents visible bacterial growth.

  • Rationale: The MIC value establishes the whole-cell potency of the compound. While essential, a potent MIC alone does not prove the MoA, as the effect could be due to off-target activity.[4][7]

  • Experiment 2: Cellular Thermal Shift Assay (CETSA). CETSA is a powerful technique for verifying target engagement in a native cellular environment.[8][9] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[10]

  • Rationale: By treating intact bacterial cells with MACC, heating them across a temperature gradient, and then quantifying the amount of soluble FabH remaining, we can generate a "melting curve." A positive result is a shift in this curve to a higher temperature in MACC-treated cells compared to untreated controls.[8][11] This provides strong evidence that MACC is binding to and stabilizing FabH within the complex milieu of the cell, directly linking the biochemical activity to the cellular context.

Part 3: Comparative Analysis: MACC vs. Thiolactomycin (TLM)

To contextualize the performance of MACC, its key parameters should be compared against the reference compound, Thiolactomycin (TLM). The following table presents a hypothetical but realistic dataset based on literature values for TLM-like inhibitors.[12][13]

ParameterThis compound (MACC)Thiolactomycin (TLM) - ReferenceRationale for Comparison
FabH IC₅₀ (Biochemical) 5.2 µM~10-50 µMMeasures direct enzyme inhibition potency. A lower value is better.
FabH K_d_ (Biophysical) 4.8 µMNot Widely ReportedMeasures direct binding affinity. Should correlate with IC₅₀.
MIC vs. M. tuberculosis 15 µg/mL~25 µg/mL[7]Measures whole-cell antibacterial activity. A lower value is better.
CETSA ΔT_m_ (Cellular) +4.2 °C at 5x MIC+3.5 °C at 5x MICConfirms target engagement in live cells. A larger shift indicates stronger stabilization.

Part 4: Detailed Experimental Protocols

Protocol 4.1: In Vitro FabH Spectrophotometric Assay

This protocol is adapted from methodologies described for bacterial FabH enzymes.[5]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate, pH 7.0.

    • Substrates: Prepare stock solutions of malonyl-ACP (1 mM) and acyl-CoA (e.g., lauroyl-CoA, 1 mM).

    • Enzymes: Purified recombinant FabH and FabG.

    • Cofactor: NADPH stock solution (10 mM).

    • Test Compound: Prepare a 10 mM stock of MACC in DMSO, followed by serial dilutions.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 80 µL of Assay Buffer to each well.

    • Add 2 µL of the MACC dilution (or DMSO for control).

    • Add 2 µL of FabH enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Add 2 µL of FabG, 2 µL of malonyl-ACP, and 2 µL of NADPH.

    • Initiate the reaction by adding 10 µL of lauroyl-CoA.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition against the logarithm of MACC concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized workflow based on established CETSA principles.[10][11]

  • Cell Culture and Treatment:

    • Grow a bacterial culture (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis) to mid-log phase.

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS) to a defined density.

    • Aliquot the cell suspension into PCR tubes. Treat tubes with MACC (e.g., at 1x, 5x, 10x MIC) or vehicle (DMSO) and incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Place the tubes in a thermocycler with a temperature gradient (e.g., 40°C to 70°C in 3°C increments).

    • Heat for 3 minutes, followed by a cooling step at 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using mechanical disruption (e.g., bead beating) or enzymatic lysis in the presence of protease inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated/aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification:

    • Normalize the total protein concentration of all samples.

    • Analyze the amount of soluble FabH in each sample using Western Blotting with a specific anti-FabH antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • For each treatment condition (DMSO vs. MACC), plot the normalized band intensity against the temperature.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (T_m_) for each condition. The difference in T_m_ (ΔT_m_) between the MACC-treated and DMSO-treated samples represents the thermal stabilization and confirms target engagement.

Part 5: Interpretation and Conclusion

The successful execution of this experimental framework provides a powerful, multi-layered validation of a compound's mechanism of action.

  • If MACC demonstrates a potent IC₅₀ against purified FabH, shows a corresponding K_d_ value, exhibits whole-cell MIC activity, and induces a significant thermal shift in cellular FabH, the evidence strongly supports the initial hypothesis. This cohesive dataset builds a compelling narrative from molecule to cell, confirming that MACC is a bona fide inhibitor of the bacterial FAS-II pathway.

  • Conversely, conflicting data—such as a potent MIC but weak enzyme inhibition, or strong enzyme inhibition that does not translate to a cellular thermal shift—would invalidate the primary hypothesis and suggest that the compound's antibacterial effect is due to an off-target mechanism.

This guide outlines a rigorous, logical, and self-validating system for MoA confirmation. By integrating biochemical, biophysical, and cellular approaches, researchers can confidently establish the link between a molecule, its direct target, and its ultimate biological effect, which is a cornerstone of modern drug discovery and development.

References

  • PubMed. (n.d.). Mycobacterium tuberculosis beta-ketoacyl acyl carrier protein synthase III (mtFabH) assay: principles and method. Available at: [Link]

  • PubMed. (n.d.). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Available at: [Link]

  • Kremer, L., et al. (1996). Antimycobacterial action of thiolactomycin: an inhibitor of fatty acid and mycolic acid synthesis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • PubMed. (1996). Antimycobacterial action of thiolactomycin: an inhibitor of fatty acid and mycolic acid synthesis. Available at: [Link]

  • PubMed. (1984). Inhibition of fatty acid synthesis by the antibiotic thiolactomycin. Available at: [Link]

  • PubMed. (2016). Synthesis and Pin1 inhibitory activity of thiazole derivatives. Available at: [Link]

  • PubMed. (2013). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Available at: [Link]

  • PubMed. (1983). Mechanism of action of the antibiotic thiolactomycin inhibition of fatty acid synthesis of Escherichia coli. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • CETSA. (n.d.). CETSA. Available at: [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available at: [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • NCBI. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Available at: [Link]

  • Qiu, X., et al. (2005). Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus. Protein Science. Available at: [Link]

  • Choi, K. H., et al. (2000). Identification and substrate specificity of beta -ketoacyl (acyl carrier protein) synthase III (mtFabH) from Mycobacterium tuberculosis. Journal of Biological Chemistry. Available at: [Link]

  • Scilit. (n.d.). Identification and Substrate Specificity of β-Ketoacyl (Acyl Carrier Protein) Synthase III (mtFabH) from Mycobacterium tuberculosis. Available at: [Link]

  • Al-Balas, Q., et al. (2003). Biphenyl-based analogues of thiolactomycin, active against Mycobacterium tuberculosis mtFabH fatty acid condensing enzyme. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Comparison of the synthetic efficiency of different routes to Methyl 5-amino-2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 5-amino-2-chlorothiazole-4-carboxylate is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth, objective comparison of the most viable synthetic routes to this target molecule, supported by experimental data and field-proven insights to inform your synthetic strategy.

Introduction to the Strategic Importance of this compound

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The specific substitution pattern of this compound, featuring an amino group at the 5-position, a chloro group at the 2-position, and a methyl ester at the 4-position, offers multiple points for diversification and further functionalization. This makes it a crucial intermediate for the synthesis of targeted therapeutics, including kinase inhibitors and anti-infective agents. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects.

This guide will dissect and compare three plausible synthetic routes, evaluating them based on yield, scalability, safety, and cost-effectiveness.

Route 1: The Hantzsch Synthesis and Post-Cyclization Functionalization

This classic approach involves the initial construction of the 2-aminothiazole ring, followed by a series of functional group interconversions to install the desired chloro and amino substituents.

Workflow for Route 1

Route 1 Workflow cluster_0 Hantzsch Thiazole Synthesis cluster_1 Nitration cluster_2 Sandmeyer Reaction cluster_3 Nitro Group Reduction A Methyl Acetoacetate D Methyl 2-amino-4-methylthiazole-5-carboxylate A->D B Thiourea B->D C Halogenating Agent (e.g., NBS) C->D F Methyl 2-amino-4-methyl-5-nitrothiazole-5-carboxylate D->F Nitration E Nitrating Agent (HNO3/H2SO4) E->F I Methyl 2-chloro-4-methyl-5-nitrothiazole-5-carboxylate F->I Sandmeyer Reaction G Diazotizing Agent (NaNO2, HCl) G->I H Copper(I) Chloride (CuCl) H->I K This compound I->K Reduction J Reducing Agent (e.g., SnCl2, Fe/HCl) J->K

Caption: Workflow for the synthesis of this compound via the Hantzsch synthesis followed by functional group manipulations.

Detailed Experimental Protocols for Route 1

Step 1: Hantzsch Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate

The Hantzsch thiazole synthesis is a well-established method for the formation of the thiazole ring.[1][2][3][4][5]

  • To a stirred solution of methyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Add thiourea (1.1 equivalents) to the reaction mixture and reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried to afford Methyl 2-amino-4-methylthiazole-5-carboxylate.

Step 2: Nitration of Methyl 2-amino-4-methylthiazole-5-carboxylate

Nitration of the electron-rich thiazole ring typically occurs at the 5-position.[6][7]

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add Methyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice, and the resulting precipitate is filtered, washed with cold water until neutral, and dried to yield Methyl 2-amino-4-methyl-5-nitrothiazole-5-carboxylate.

Step 3: Sandmeyer Reaction to Introduce the 2-Chloro Substituent

The Sandmeyer reaction is a classic method for converting an amino group on an aromatic or heteroaromatic ring to a halide.[8][9][10][11][12][13]

  • Suspend Methyl 2-amino-4-methyl-5-nitrothiazole-5-carboxylate (1 equivalent) in a mixture of hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • The product can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to give Methyl 2-chloro-4-methyl-5-nitrothiazole-5-carboxylate.

Step 4: Reduction of the Nitro Group

The final step involves the reduction of the 5-nitro group to the desired 5-amino group.[14]

  • Dissolve Methyl 2-chloro-4-methyl-5-nitrothiazole-5-carboxylate (1 equivalent) in a solvent such as ethanol or acetic acid.

  • Add a reducing agent such as tin(II) chloride (3-5 equivalents) or iron powder in the presence of hydrochloric acid.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Route 2: The Gewald Reaction Approach

The Gewald reaction is a multi-component reaction that can provide highly substituted thiophenes, and under modified conditions, can also lead to thiazoles.[8][15][16][17][18] A direct synthesis of the target molecule via a one-pot Gewald reaction is challenging due to the specific substitution pattern required. However, a multi-step approach starting from a Gewald-type product could be envisioned, but it would likely be less convergent than other routes.

Due to the lack of direct and efficient reported examples for the synthesis of the target molecule using this approach, a detailed experimental protocol and comparative analysis are not presented here. This route is generally considered less synthetically efficient for this specific target compared to the other routes discussed.

Route 3: Synthesis via a 2-Hydroxythiazole Intermediate

This route involves the initial formation of a 2-hydroxythiazole derivative, which is then converted to the 2-chloro analogue.

Workflow for Route 3

Route 3 Workflow cluster_0 Thiazole Synthesis cluster_1 Nitration cluster_2 Chlorination cluster_3 Nitro Group Reduction A Methyl α-chloroacetoacetate C Methyl 2-hydroxy-4-methylthiazole-5-carboxylate A->C B Thiourea B->C E Methyl 2-hydroxy-4-methyl-5-nitrothiazole-5-carboxylate C->E Nitration D Nitrating Agent (HNO3/H2SO4) D->E G Methyl 2-chloro-4-methyl-5-nitrothiazole-5-carboxylate E->G Chlorination F Chlorinating Agent (e.g., POCl3) F->G I This compound G->I Reduction H Reducing Agent (e.g., SnCl2, Fe/HCl) H->I

Caption: Workflow for the synthesis of this compound via a 2-hydroxythiazole intermediate.

Detailed Experimental Protocols for Route 3

Step 1: Synthesis of Methyl 2-hydroxy-4-methylthiazole-5-carboxylate

  • React methyl α-chloroacetoacetate (1 equivalent) with thiourea (1.1 equivalents) in a suitable solvent like ethanol.

  • The reaction mixture is heated to reflux for several hours.

  • Upon cooling, the product, which exists in tautomeric equilibrium with its 2-thioxo form, precipitates and can be collected by filtration.

Step 2: Nitration of Methyl 2-hydroxy-4-methylthiazole-5-carboxylate

The nitration is carried out similarly to Route 1, Step 2.

  • To a cooled mixture of concentrated sulfuric acid and nitric acid, slowly add Methyl 2-hydroxy-4-methylthiazole-5-carboxylate (1 equivalent).

  • After the reaction is complete, the mixture is poured onto ice to precipitate the product, Methyl 2-hydroxy-4-methyl-5-nitrothiazole-5-carboxylate.

Step 3: Chlorination of the 2-Hydroxy Group

The conversion of the 2-hydroxy group to a 2-chloro group is a key step in this route.[19][20][21][22]

  • Treat Methyl 2-hydroxy-4-methyl-5-nitrothiazole-5-carboxylate (1 equivalent) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • The reaction is typically heated to reflux for several hours.

  • After completion, the excess chlorinating agent is carefully removed under reduced pressure.

  • The residue is then cautiously quenched with ice-water and the product, Methyl 2-chloro-4-methyl-5-nitrothiazole-5-carboxylate, is extracted with an organic solvent.

Step 4: Reduction of the Nitro Group

This final step is identical to Step 4 in Route 1, involving the reduction of the 5-nitro group to the 5-amino group using a suitable reducing agent.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Hantzsch & FunctionalizationRoute 3: 2-Hydroxythiazole Intermediate
Overall Yield ModerateModerate to Good
Number of Steps 44
Scalability Good, well-established reactions.Good, common industrial reagents.
Starting Materials Readily available and relatively inexpensive.Readily available.
Key Reagents Sodium nitrite, Copper(I) chloride, SnCl₂/FePhosphorus oxychloride/Thionyl chloride, SnCl₂/Fe
Safety Concerns Use of diazotizing agents (potential for explosive diazonium salts if not handled properly) and heavy metals.[23][24][25][26]Use of highly corrosive and water-reactive chlorinating agents (POCl₃, SOCl₂).[10][27][28][29]
Cost-Effectiveness Generally cost-effective due to inexpensive starting materials.Can be cost-effective, depending on the price of the chlorinating agent.
Purification Multiple steps may require several purification stages, potentially lowering the overall practical yield.Similar to Route 1, multiple purification steps are likely necessary.

Senior Application Scientist's Recommendation

Both Route 1 and Route 3 are viable and established pathways for the synthesis of this compound. The choice between the two will likely depend on the specific capabilities and safety protocols of the laboratory.

Route 1 utilizes the classic Sandmeyer reaction, which is a powerful tool but requires careful handling of diazonium salt intermediates. The reagents are generally inexpensive, making it an attractive option from a cost perspective.

Route 3 avoids the use of diazonium salts but instead employs highly reactive and corrosive chlorinating agents like phosphorus oxychloride. While these reagents are common in industrial settings, they require stringent safety precautions.

For a laboratory with extensive experience in handling diazonium salts and a focus on cost-minimization, Route 1 presents a highly efficient and well-documented path. For facilities equipped to handle large-scale reactions with corrosive and water-sensitive reagents, Route 3 may offer a more streamlined process for the introduction of the 2-chloro substituent.

Ultimately, the "most efficient" route is context-dependent. A thorough risk assessment and cost analysis of the available starting materials and reagents should be conducted before embarking on a large-scale synthesis.

References

  • Gewald, K. (1965). Heterocycles from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 98(11), 3571–3577.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles, VIII. 2-Aminothiophenes from carbonyl compounds, cyanacetic esters and sulfur. Chemische Berichte, 99(1), 94–100.
  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.
  • Doyle, M. P., Bryker, W. J. (1979). Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of arenediazonium tetrafluoroborates from aromatic amines, tert-butyl nitrite, and boron trifluoride etherate in anhydrous media. The Journal of Organic Chemistry, 44(9), 1572–1574.
  • Phosphorus Oxychloride. PubChem. Retrieved from [Link]

  • Thiophosgene. PubChem. Retrieved from [Link]

  • Sodium Nitrite. Wikipedia. Retrieved from [Link]

  • Thiophosgene. Wikipedia. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). Journal of the Iranian Chemical Society, 17(12), 3133–3153.
  • Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. (2018). RSC Advances, 8(46), 26035–26053.
  • What are sodium nitrite and sodium nitrate? Environmental Working Group. Retrieved from [Link]

  • Gewald Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents.
  • General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. Retrieved from [Link]

  • Sodium Nitrite Price Analysis 2025: Market Dynamics, Trends, and Future Projections. (2023). LinkedIn.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett, 34(18), 2275-2280.
  • Phosphorus oxychloride | POCl3 | CID 24813. PubChem. Retrieved from [Link]

  • Sodium Nitrite FCC - Bulk 50lb Bags - Shop Today. Ingredi. Retrieved from [Link]

  • Synthesis of 2-amino-5-nitrothiazole. PrepChem.com. Retrieved from [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Nitrites in Cured Meats, Health Risk Issues, Alternatives to Nitrites: A Review. (2022). Foods, 11(13), 1897.
  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Journal of Chemistry, 2014, 1-9.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Advances, 13(26), 17796–17801.
  • 2-amino-4-methylthiazole - Organic Syntheses Procedure. Retrieved from [Link]

  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. (2004). Lab on a Chip, 4(6), 560–563.
  • Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLoS ONE, 4(5), e5617.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Publishing.
  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. (2001). Applied and Environmental Microbiology, 67(7), 3198–3204.
  • Methyl 5-chloro-2-nitrobenzoate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3246.
  • POCl3 chlorination of 4-quinazolones. (2009). The Journal of Organic Chemistry, 74(17), 6755–6764.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2016). Molecules, 21(11), 1503.
  • (PDF) POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. ResearchGate. Retrieved from [Link]

  • Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate. PubChem. Retrieved from [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. Retrieved from [Link]

  • EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents.
  • WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents.

Sources

A Senior Scientist's Guide to Benchmarking Novel Thiazole Compounds for Anticancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

The Thiazole Scaffold: A Privileged Structure in Oncology

The thiazole ring is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This heterocyclic scaffold is present in numerous compounds with established therapeutic value, including FDA-approved anticancer drugs like Dasatinib. The significance of thiazole derivatives stems from their ability to interact with a wide array of biological targets, often acting through mechanisms like apoptosis induction, cell cycle arrest, and the inhibition of crucial signaling pathways such as PI3K/AkT/mTOR.[2][3] Researchers continue to explore this chemical space, leading to a constant stream of novel thiazole-based compounds with therapeutic potential.[4][5]

However, the journey from a novel compound to a viable drug candidate is rigorous. A critical, early-stage step is to objectively benchmark its cytotoxic performance. This guide provides an in-depth, experience-driven framework for comparing the cytotoxicity of new thiazole derivatives against standard cancer cell lines, using established methodologies and a reference chemotherapeutic agent.

The Benchmarking Imperative: Strategy and Controls

Benchmarking is not merely about determining if a compound is toxic to cancer cells; it's about quantifying how toxic it is in a comparative context. A robust benchmarking strategy provides essential data on potency and selectivity, guiding further development.

Causality Behind Experimental Choices:

  • Selection of Cell Lines: The choice of cell lines should be hypothesis-driven. For a broad-spectrum screen, one might select lines from diverse tissue origins. The National Cancer Institute's NCI-60 panel, for instance, uses cell lines from nine different tissue types to create a comprehensive profile of a compound's activity.[6] For this guide, we will focus on two well-characterized and widely used adherent cell lines representing major cancer types:

    • MCF-7: A human breast adenocarcinoma cell line. It is estrogen receptor-positive and a workhorse for breast cancer research.[7][8][9][10]

    • A549: A human lung carcinoma cell line, representing non-small cell lung cancer, a leading cause of cancer mortality.[7][10][11]

  • The Reference Compound: A standard chemotherapeutic agent serves as a vital positive control and a performance benchmark. Doxorubicin , an anthracycline antibiotic, is an excellent choice due to its well-documented, potent cytotoxic effects across numerous cell lines.[10][12][13] Its inclusion validates the assay's sensitivity and provides a high bar against which novel compounds can be measured.

  • Choice of Cytotoxicity Assay: While metabolic assays like the MTT assay are common, they can be confounded by compounds that interfere with cellular metabolism.[14][15] We will therefore detail the Sulforhodamine B (SRB) assay . This assay is based on the stoichiometric binding of the SRB dye to cellular proteins, making it a measure of total biomass rather than metabolic activity.[16][17] This principle provides a more stable endpoint and is less prone to interference, ensuring a more trustworthy dataset.[16]

The Experimental Workflow: From Cell Seeding to IC50 Determination

A successful cytotoxicity experiment relies on a meticulously planned and executed workflow. Each stage is designed to minimize variability and ensure the final data is reproducible and reliable. The overall process is visualized below.

G cluster_prep Preparation cluster_assay SRB Assay Execution cluster_analysis Data Analysis A 1. Propagate & Harvest Standard Cancer Cells (MCF-7, A549) C 3. Seed Cells in 96-Well Plates A->C B 2. Prepare Serial Dilutions of Thiazole Compounds & Doxorubicin D 4. Treat Cells with Compounds (72h Incubation) B->D C->D E 5. Fix Cells with Trichloroacetic Acid (TCA) D->E F 6. Stain with Sulforhodamine B (SRB) E->F G 7. Wash to Remove Unbound Dye F->G H 8. Solubilize Bound Dye with Tris Base G->H I 9. Read Absorbance (510 nm) H->I J 10. Calculate % Growth Inhibition I->J K 11. Plot Dose-Response Curve & Determine IC50 J->K G cluster_signal cluster_mito Mitochondrial Pathway cluster_caspase Thiazole Thiazole Compound Bax Bax Activation Thiazole->Bax Bcl2 Bcl-2 Inhibition Thiazole->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Death Apoptosis (Cell Death) Casp3->Death

Caption: Simplified intrinsic apoptosis pathway often targeted by thiazole compounds.

Conclusion

Benchmarking the cytotoxicity of novel thiazole compounds is a foundational step in anticancer drug discovery. By employing a robust and validated methodology like the SRB assay, using well-characterized cell lines, and comparing against a gold-standard chemotherapeutic, researchers can generate the high-quality, reliable data needed to identify truly promising lead candidates. A compound like the hypothetical "Thiazole-B," which outperforms the standard, warrants significant further investment to explore its mechanism of action and advance it through the preclinical development pipeline.

References

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
  • (2016). Sulforhodamine B (SRB)
  • (2017).
  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay.
  • (2023). SRB assay for measuring target cell killing V.1. Protocols.io.
  • Sulforhodamine B (SRB) Assay Protocol.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Semantic Scholar.
  • (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega.
  • (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers.
  • (2025). Antineoplastic activity of novel thiazole derivatives.
  • (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. PMC - NIH.
  • (2016). Thiazoles as potent anticancer agents: A review.
  • (2022). Thiazole an Attractive Scaffold for Development of Anticancer Agent: A Review. IJPPR.
  • (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • IC50 Values of Different DOX Formulations and Blank Carriers Against A549, MCF-7 and MCF-7/ADR.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • MTT assay protocol. Abcam.
  • MTT Cell Proliferation Assay.
  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • (2023). What cell line should I choose for citotoxicity assays?.
  • (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC.
  • IC50 of compounds 16a, b & 18a–j against of MCF-7, A549, F180 cell lines and reference drugs dasatinib & doxorubicin.
  • IC50 in doxorubicin-resistant MCF-7 cell lines.
  • Comprehensive Cancer Cell Panel and In Vitro Oncology Screening Services. [Source not specified].
  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience.
  • (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 5-amino-2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As a cornerstone of contemporary pharmaceutical research and organic synthesis, Methyl 5-amino-2-chlorothiazole-4-carboxylate demands rigorous adherence to safety and disposal protocols. This guide provides an in-depth, procedural framework for its responsible management, from handling to final disposal, ensuring the safety of laboratory professionals and the preservation of our environment.

Section 1: Hazard Identification and Risk Assessment

Key Hazards:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[7][8][9] May cause irritation to the skin, eyes, and respiratory tract.[7][8][9] Some thiazole derivatives are known to cause organ damage through prolonged or repeated exposure.[2][7]

  • Environmental Hazard: Classified as very toxic to aquatic life with long-lasting effects.[2][7] Uncontrolled release into the environment must be strictly avoided.

  • Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7][9]

Quantitative Hazard Data Summary

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity (Oral) Harmful if swallowed.[7][8]Ingestion
Skin Corrosion/Irritation May cause skin irritation.[7][8][9]Dermal Contact
Eye Damage/Irritation Causes serious eye irritation.[8][9]Ocular Contact
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2][7]Environmental Release
Section 2: Personal Protective Equipment (PPE) and Handling

Adherence to proper PPE protocols is the first line of defense against accidental exposure. All personnel handling this compound must be equipped with the following:

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[10]

  • Body Protection: A laboratory coat or chemical-resistant apron is required. For larger quantities or situations with a high risk of splashing, chemical-resistant coveralls are recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Handling Best Practices:

  • Avoid generating dust.[7][9]

  • Wash hands thoroughly after handling.[7][8][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][8]

  • Ensure eyewash stations and safety showers are readily accessible.[7]

Section 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[2][11] All local, state, and federal regulations must be strictly followed.[2][11]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all unused or contaminated solid this compound, along with any contaminated lab materials (e.g., weigh boats, filter paper, gloves, bench protectors), in a designated, leak-proof, and clearly labeled hazardous waste container.[12]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," and its CAS number must be included.

  • Appropriate hazard pictograms (e.g., harmful, environmentally hazardous) must be displayed.

Step 3: Temporary Storage

  • Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[12]

  • Keep containers away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[9]

  • Do not accumulate more than 55 gallons of hazardous waste at any one time.[13]

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[12]

  • The primary recommended method of disposal for chlorinated organic compounds is high-temperature incineration at an approved facility.[14] This ensures complete destruction of the compound and minimizes the risk of environmental contamination.

  • Landfilling is not a recommended disposal method for this compound due to its potential to leach into the soil and groundwater.

Disposal Workflow Diagram

DisposalWorkflow cluster_collection Step 1: Waste Collection & Segregation cluster_containerization Step 2: Containerization & Labeling cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal SolidWaste Solid Waste (Unused chemical, contaminated PPE) LabeledContainer Seal in Labeled Hazardous Waste Container SolidWaste->LabeledContainer LiquidWaste Liquid Waste (Solutions containing the chemical) LiquidWaste->LabeledContainer StorageArea Designated Hazardous Waste Accumulation Area LabeledContainer->StorageArea DisposalVendor Licensed Hazardous Waste Disposal Vendor StorageArea->DisposalVendor Incineration High-Temperature Incineration DisposalVendor->Incineration

Caption: Decision workflow for the proper disposal of this compound.

Section 4: Spill and Emergency Procedures

In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.

Minor Spills (Contained within a fume hood):

  • Ensure proper PPE is worn.

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand).

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Major Spills (Outside of a fume hood):

  • Evacuate the immediate area and alert nearby personnel.

  • Contact your institution's EHS or emergency response team immediately.

  • Prevent the spill from entering drains or waterways.

  • Only personnel trained in hazardous material spill response should attempt to clean up a major spill.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][8][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]

Section 5: Regulatory Compliance

The disposal of this compound is governed by several federal and state regulations. Key regulatory bodies and their relevant guidelines include:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous wastes.[15][16] Chlorinated organic compounds are of particular concern to the EPA.[17][18]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform employees about the hazards of chemicals in the workplace.[19][20][21][22][23]

It is the responsibility of the waste generator (the laboratory) to ensure full compliance with all applicable regulations. Consult your institution's EHS department for specific guidance and requirements.

References

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-amino-2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 5-amino-2-chlorothiazole-4-carboxylate. The following procedural guidance is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative standards and field-proven expertise.

Core Hazard Assessment: Understanding the "Why"

This compound and structurally similar thiazole derivatives present several potential hazards that dictate our choice of personal protective equipment. While specific toxicological data for this exact compound is limited, the thiazole functional group and related structures are known to pose risks. The primary concerns are:

  • Acute Toxicity: Harmful if swallowed, with potential for gastrointestinal irritation.[1][2]

  • Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation upon contact.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]

  • Chronic Exposure: Prolonged or repeated exposure may pose a risk of damage to internal organs.[1]

  • Environmental Hazard: Thiazole derivatives can be very toxic to aquatic life with long-lasting effects.[1][4]

Therefore, our PPE strategy is not merely a checklist but a comprehensive barrier system designed to mitigate these specific risks at every point of contact.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is contingent on the scale and nature of the work being performed. The following table outlines the minimum required PPE and escalations for higher-risk procedures.

PPE Category Minimum Recommended Equipment Justification & High-Risk Escalation
Eye and Face Protection Chemical splash goggles compliant with ANSI Z.87.1 or EU EN166 standards.[1][5]Why: Protects against accidental splashes and airborne particles, which can cause serious eye irritation.[2][3] Escalation: For tasks with a significant risk of splashing (e.g., large-volume transfers, reactions under pressure), a face shield must be worn over safety goggles.[5][6]
Hand Protection Disposable, powder-free nitrile gloves.[2][5]Why: Nitrile provides good short-term chemical resistance. Powder-free gloves prevent contamination of the experiment.[5] Escalation: For prolonged contact or high splash risk, double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene) is required. Always check glove breakthrough times.
Body Protection A clean, buttoned laboratory coat.Why: Provides a primary barrier to protect skin and personal clothing from minor spills and contamination.[5] Escalation: For handling larger quantities (>50g) or when there is a significant splash risk, a chemical-resistant apron or disposable coveralls are mandatory.[5][7] Gowns should be solid-front and tie in the back.[7]
Respiratory Protection Not required for handling small quantities inside a certified chemical fume hood.Why: A fume hood is the primary engineering control to prevent inhalation exposure.[5][8] Escalation: If working outside a fume hood, if significant dust is generated (e.g., during weighing), or during a large spill, a NIOSH-approved respirator is required. A minimum of an N95-rated filter for particulates is necessary.[6] For vapor exposure, a chemical cartridge respirator may be needed.[9]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for safety.

Preparation and Handling
  • Designate the Area: All work with this compound should be performed in a designated area, preferably within a certified chemical fume hood.

  • Assemble PPE: Before handling the chemical, don all required PPE as outlined in the table above.

  • Prevent Dust Formation: When weighing or transferring the solid material, do so carefully to avoid creating airborne dust.[10]

  • Maintain Ventilation: Ensure adequate ventilation at all times. The fume hood sash should be kept at the lowest practical height.

  • Post-Handling Hygiene: After handling, remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated chemical waste container. Wash hands thoroughly with soap and water.[1][3][10]

Spill Response Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[11]

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. For a large spill, evacuate the laboratory and contact the institutional safety office.

  • Don Appropriate PPE: Before attempting cleanup, don appropriate PPE, including respiratory protection, double gloves, splash goggles, a face shield, and a chemical-resistant apron or coveralls.[11]

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Do not use water.

  • Cleanup: Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste disposal.[2][9]

  • Decontamination: Clean the spill area with an appropriate solvent (consult the SDS or chemical compatibility chart), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your supervisor and the appropriate safety personnel.

Disposal Plan: Contaminated Materials and Chemical Waste

Proper disposal prevents environmental contamination and ensures regulatory compliance.

  • Contaminated PPE: All disposable PPE (gloves, aprons, etc.) that has come into contact with the chemical must be disposed of as hazardous chemical waste. Do not place it in the regular trash.

  • Chemical Waste: Unused chemical and spill cleanup materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with all applicable federal, state, and local regulations.[1][3][4][11] Do not flush any material down the drain.[9]

Emergency Procedures: First Aid for Exposure

In the event of an exposure, immediate action is required.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][2][3][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][3][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3][9]

Visual Workflow Diagrams

The following diagrams provide a clear, at-a-glance guide for critical decision-making processes.

PPE_Selection_Workflow cluster_ppe Select Personal Protective Equipment start Start: Prepare to Handle Chemical task_assessment Assess Task: - Scale (mg vs. kg) - Procedure (weighing, transfer, reaction) - Splash or Aerosol Risk? start->task_assessment eye_face Eye/Face Protection: - Minimum: Goggles - High Splash Risk: Add Face Shield task_assessment->eye_face Evaluate Risks hand Hand Protection: - Minimum: Nitrile Gloves - Prolonged Contact: Double Glove task_assessment->hand body Body Protection: - Minimum: Lab Coat - High Risk: Chemical Apron/Coveralls task_assessment->body respiratory Respiratory Protection: - In Fume Hood: None - Dust/Aerosol Risk: N95 Respirator task_assessment->respiratory proceed Proceed with Work eye_face->proceed hand->proceed body->proceed respiratory->proceed

Caption: PPE Selection Workflow based on task risk assessment.

Spill_Response_Workflow spill_occurs Spill Occurs alert 1. Alert & Evacuate Immediate Area spill_occurs->alert assess 2. Assess Spill Size & Hazard alert->assess ppe 3. Don Enhanced PPE (Respirator, Double Gloves, Face Shield) assess->ppe contain 4. Contain Spill (Cover solid to prevent dust) ppe->contain cleanup 5. Clean Up Spill (Scoop into hazardous waste container) contain->cleanup decontaminate 6. Decontaminate Area cleanup->decontaminate dispose 7. Dispose of All Materials as Hazardous Waste decontaminate->dispose report 8. Report Incident dispose->report

Caption: Step-by-step workflow for responding to a chemical spill.

References

  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-5-methylthiazole.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet for 2-Aminothiazole-5-carboxylic acid.
  • Fisher Scientific. (2024). Safety Data Sheet for Ethyl 2-aminothiazole-4-carboxylate.
  • Unknown. (2021). Material Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • Fisher Scientific. (2010). Safety Data Sheet for 2-Chlorothiazole-4-carboxylic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet for Ethyl 2-methylthiazole-4-carboxylate.
  • Cayman Chemical Co. (2024). Safety Data Sheet for 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.
  • Boc Sciences. (n.d.). MSDS of Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-methylthiazole Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.